4-(3-Bromobenzyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGAMPWGTUCNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354809 | |
| Record name | 4-(3-bromobenzyl)morpholine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-82-8 | |
| Record name | 4-(3-bromobenzyl)morpholine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10354809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-Bromobenzyl)morpholine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Bromobenzyl)morpholine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine Moiety and the Versatility of the Bromobenzyl Group
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its frequent incorporation into drug candidates is a testament to its ability to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability. The morpholine ring's hydrogen bond accepting capabilities and its typical metabolic inertness make it a valuable tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential therapeutic agent. When this advantageous moiety is coupled with a bromobenzyl group, as in the case of 4-(3-Bromobenzyl)morpholine, a versatile and highly valuable chemical intermediate is created. The bromine atom on the phenyl ring serves as a convenient synthetic handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it a cornerstone for the construction of extensive compound libraries for biological screening. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in drug discovery and development programs.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in synthesis and drug design.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 364793-82-8 | |
| Molecular Formula | C₁₁H₁₄BrNO | |
| Molecular Weight | 256.14 g/mol | |
| Boiling Point | 313.2 ± 27.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Flash Point | 143.2 ± 23.7 °C |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromobenzyl group and the aliphatic protons of the morpholine ring. The substitution pattern on the benzene ring will result in a complex splitting pattern for the aromatic protons.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will display signals corresponding to the unique carbon environments in the molecule, including the four distinct carbons of the bromophenyl ring and the three distinct carbon environments of the morpholine moiety.
Predicted Mass Spectrum:
The mass spectrum is anticipated to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) would be a key feature for identification. Predicted fragmentation patterns would likely involve cleavage of the benzylic C-N bond.
Synthesis of this compound: A Practical Guide
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromobenzyl halide (usually the bromide) and morpholine. This reaction is a robust and widely applicable method for the formation of N-benzyl amines.
Experimental Protocol: Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzyl bromide
-
Morpholine
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Acetonitrile (CH₃CN) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromobenzyl bromide (1.0 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Excess Morpholine: A slight excess of morpholine is often used to ensure the complete consumption of the more expensive benzyl bromide starting material.
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the bromine atom on the aromatic ring, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki Coupling: Reaction with boronic acids or their esters allows for the introduction of new aryl or vinyl groups at the 3-position of the benzyl moiety.
-
Heck Coupling: Reaction with alkenes provides a route to stilbene-like structures or other vinylated derivatives.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond, allowing for the introduction of various amines.
-
Sonogashira Coupling: Reaction with terminal alkynes leads to the formation of arylalkynes, which are valuable intermediates in organic synthesis.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled.
An In-depth Technical Guide to 4-(3-Bromobenzyl)morpholine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(3-Bromobenzyl)morpholine, a key synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust and validated synthesis protocol, and its strategic applications in medicinal chemistry.
Core Compound Identification
This compound is a disubstituted heterocyclic compound. It features a morpholine ring, a privileged scaffold in medicinal chemistry, attached via its nitrogen atom to a benzyl group. This benzyl group is substituted with a bromine atom at the meta (3-) position of the phenyl ring, providing a versatile reactive handle for further chemical elaboration.
Chemical Structure:
Table 1: Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 364793-82-8 | [1][2] |
| IUPAC Name | 4-[(3-bromophenyl)methyl]morpholine | [3] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][3] |
| Molecular Weight | 256.14 g/mol | [1] |
| SMILES | C1COCCN1CC2=CC(=CC=C2)Br |[3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through a classical nucleophilic substitution reaction. This approach is reliable, high-yielding, and employs readily available starting materials.
Synthetic Strategy: Nucleophilic Substitution
The core of this synthesis is the reaction between morpholine, acting as a nucleophile, and 3-bromobenzyl bromide, the electrophile. The mechanistic choice is guided by the following principles:
-
Electrophile Reactivity : The bromine atom on the benzylic carbon of 3-bromobenzyl bromide is an excellent leaving group. This is due to the resonance stabilization of the potential carbocation intermediate, which makes the benzylic position highly susceptible to nucleophilic attack via an SN2 or SN1-like mechanism.
-
Nucleophile : Morpholine is a secondary amine, making it a potent nucleophile capable of displacing the benzylic bromide.
-
Reaction Selectivity : The 3-bromobenzyl bromide precursor contains two bromine atoms. The benzylic bromide is significantly more reactive in nucleophilic substitution than the aryl bromide, which is attached directly to the aromatic ring. Standard SN2 conditions will selectively activate the benzylic position, leaving the aryl bromide intact for subsequent functionalization.
-
Base : A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is included to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction and preventing the protonation of the morpholine starting material.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established procedures for analogous compounds.[4] It includes reaction monitoring and standard purification steps to ensure the high purity of the final product.
Materials and Reagents:
-
3-Bromobenzyl bromide (1.0 eq)
-
Morpholine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzyl bromide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Nucleophile Addition : Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the electrophile. Add morpholine (1.2 eq) to the suspension.
-
Reaction Execution : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of ethyl acetate.
-
Extraction : Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (e.g., 50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualization of Synthetic Workflow
The following diagram outlines the key steps in the synthesis protocol.
Physicochemical and Safety Data
Understanding the physicochemical properties is critical for handling, storage, and application in further synthetic steps.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 256.14 | [1] |
| XLogP3 | 2.1 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 12.5 Ų |[1] |
Safety Information:
-
GHS Classification : Warning. H302: Harmful if swallowed.[1]
-
Precautionary Statements : Standard precautions for handling chemical intermediates should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The precursor, 3-bromobenzyl bromide, is a lachrymator and corrosive; handle with extreme care.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block. Its utility stems from the strategic combination of two key structural motifs: the morpholine ring and the bromophenyl group.
The Morpholine Moiety: A Privileged Pharmacokinetic Modulator
The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry.[5][6] Its inclusion in a drug candidate is a well-established strategy to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8]
-
Improved Solubility : The ether oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility of the parent molecule.[9]
-
Metabolic Stability : The morpholine ring is generally robust to metabolic degradation, which can enhance the bioavailability and half-life of a drug.[5]
-
Favorable Physicochemical Properties : It imparts a well-balanced lipophilic-hydrophilic profile and a pKa that can be favorable for traversing biological membranes and interacting with targets.[9]
The 3-Bromophenyl Group: A Handle for Cross-Coupling
The bromine atom on the aromatic ring is a key functional group for molecular elaboration. It is unreactive under the conditions used to synthesize the title compound but is readily activated for a variety of powerful palladium-catalyzed cross-coupling reactions.[10][11] This allows for the late-stage introduction of molecular complexity, which is a cornerstone of modern drug discovery.
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl structures.[12]
-
Buchwald-Hartwig Amination : Reaction with amines to form carbon-nitrogen bonds, introducing diverse amine functionalities.[11]
-
Heck and Sonogashira Couplings : Reactions with alkenes and alkynes, respectively, to further diversify the core structure.
Visualization of Dual Utility
The following diagram illustrates the dual strategic roles of this compound in the synthesis of complex target molecules.
Conclusion
This compound is a strategically designed synthetic intermediate of significant value to the drug discovery and development pipeline. Its straightforward and high-yielding synthesis makes it readily accessible. The compound ingeniously combines a pharmacokinetic-modulating morpholine ring with a versatile bromophenyl handle for late-stage functionalization via cross-coupling chemistry. This dual functionality allows researchers to efficiently generate libraries of complex molecules with improved drug-like properties, accelerating the identification and optimization of novel therapeutic agents.
References
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Kumar Singh, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
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Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryMedChem. Available at: [Link]
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Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. PrepChem.com. Available at: [Link]
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Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
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PubChemLite. (n.d.). This compound. PubChemLite Website. Available at: [Link]
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Seminal, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available at: [Link]
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Zakharyan, R. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. Available at: [Link]
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Seminal, V., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]
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Seminal, V., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]
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Saini, M. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 4-(3-Bromobenzyl)morpholine: Starting Materials and Strategic Routes
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(3-bromobenzyl)morpholine, a valuable building block in medicinal chemistry. The morpholine moiety is a privileged pharmacophore known to impart favorable physicochemical properties, such as enhanced solubility, making its derivatives of great interest in drug discovery.[1][2] This document details the retrosynthetic analysis, synthesis of key starting materials, and two primary, field-proven synthetic routes: nucleophilic alkylation and reductive amination. Each section provides in-depth technical explanations for experimental choices, step-by-step protocols, and visual aids to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Core Building Blocks
The structure of this compound is composed of a morpholine ring N-substituted with a 3-bromobenzyl group. A logical retrosynthetic disconnection of the C-N bond between the benzylic carbon and the morpholine nitrogen reveals two primary starting materials: a 3-bromobenzyl electrophile and morpholine, the nucleophile. This approach forms the basis of the most direct synthetic pathway.
An alternative disconnection can be envisioned through a reductive amination pathway, which disconnects the C-N bond to reveal 3-bromobenzaldehyde and morpholine. This strategy avoids the use of potentially lachrymatory benzyl halides.
Synthesis of Key Precursors
While morpholine is a readily available commercial reagent, the synthesis of the key electrophilic precursors, 3-bromobenzyl bromide and 3-bromobenzaldehyde, is a critical aspect of the overall process.
Synthesis of 3-Bromobenzyl Bromide via Benzylic Bromination
The most common laboratory-scale synthesis of 3-bromobenzyl bromide is through the free-radical bromination of 3-bromotoluene.
Mechanism Insight: This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[3] N-Bromosuccinimide (NBS) is the preferred brominating agent over liquid bromine for benzylic brominations.[4][5] NBS provides a low, constant concentration of elemental bromine (Br₂) through its reaction with trace HBr formed during the propagation step. This minimizes competitive and undesirable electrophilic aromatic substitution on the benzene ring.[5][6] The reaction is initiated by light (photolysis) or a radical initiator like AIBN (azobisisobutyronitrile), which homolytically cleaves the weak N-Br bond in NBS to start the chain reaction.[4]
Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide [7]
-
Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-bromotoluene (0.2 mol) in dry carbon tetrachloride (approx. 5-fold volume).
-
Initiation: Heat the mixture to reflux. Irradiate the flask with a 500-watt photolamp to initiate the radical reaction.
-
Bromination: Add elemental bromine (0.205 mol), previously dried with concentrated H₂SO₄, dropwise to the boiling solution. The rate of addition should be controlled such that the solution remains nearly colorless as the bromine is consumed.[7] The reaction typically takes 30 minutes to 2 hours. Hydrogen bromide gas evolved during the reaction should be directed to a water trap.[7]
-
Workup: After the reaction is complete, cool the mixture. Wash the solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate, and again with ice-water.
-
Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol to yield the final product.[7]
Synthesis of 3-Bromobenzaldehyde
3-Bromobenzaldehyde, the key precursor for the reductive amination route, can be synthesized via the electrophilic bromination of benzaldehyde.
Mechanism Insight: This reaction involves the treatment of benzaldehyde with a brominating agent, such as bromine chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9][10] The Lewis acid activates the benzaldehyde ring towards electrophilic attack. The aldehyde group is a meta-directing deactivator, which would typically yield the meta-substituted product.
Experimental Protocol: Synthesis of 3-Bromobenzaldehyde [11][12]
-
Setup: In a flask, mix aluminum chloride (0.65 mol) with 1,2-dichloroethane.
-
Reaction: Add benzaldehyde (0.50 mol) to the mixture over 1 hour at 40°C.
-
Bromination: Add bromine (0.30 mol) dropwise over 2 hours at 40°C. Stir the mixture for an additional 2 hours at this temperature.
-
Workup and Purification: The reaction is quenched and worked up through standard procedures to isolate 3-bromobenzaldehyde.[11][12]
Primary Synthetic Route: Nucleophilic Alkylation
The most direct and widely used method for synthesizing this compound is the nucleophilic substitution (Sₙ2) reaction between morpholine and 3-bromobenzyl bromide.[13][14]
Causality Behind Experimental Choices:
-
Mechanism: As a primary benzylic halide, 3-bromobenzyl bromide is highly susceptible to Sₙ2 reactions.[15][16] The nitrogen atom of morpholine acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can solvate the cations but not the nucleophile, thus enhancing the nucleophilicity of morpholine and accelerating the Sₙ2 reaction rate.
-
Base: An inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is added to the reaction. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct when the neutral morpholine amine acts as a nucleophile. This prevents the formation of morpholinium hydrobromide salt, which would render the morpholine non-nucleophilic and halt the reaction. K₂CO₃ is easily removed by filtration during workup.
Detailed Experimental Protocol: Synthesis of this compound [13]
-
Setup: To a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20.0 mmol) and anhydrous acetonitrile (50 mL). Add morpholine (1.05 g, 12.0 mmol) and stir the suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Add 3-bromobenzyl bromide (2.50 g, 10.0 mmol, assuming 100% purity from the previous step) to the mixture.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Wash the solid residue with acetonitrile. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. If required, further purification can be achieved by silica gel column chromatography.
Alternative Synthetic Route: Reductive Amination
Reductive amination offers an alternative pathway that avoids the use of benzyl halides. This one-pot reaction involves the formation of an iminium ion intermediate from 3-bromobenzaldehyde and morpholine, which is then reduced in situ.[17]
Causality Behind Experimental Choices:
-
Mechanism: Morpholine reacts with the aldehyde to form a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, selective for the iminium ion over the aldehyde, is required.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the aldehyde starting material. It is particularly effective at reducing the protonated iminium ion intermediate under mildly acidic conditions, which are often generated by the acetic acid byproduct of the reagent itself.
Detailed Experimental Protocol: Synthesis via Reductive Amination
-
Setup: To a solution of 3-bromobenzaldehyde (1.85 g, 10.0 mmol) in dichloromethane (DCM, 50 mL), add morpholine (0.96 g, 11.0 mmol).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 2-12 hours).
-
Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed through standard analytical techniques.
| Parameter | Nucleophilic Alkylation | Reductive Amination |
| Typical Yield | 85-95%[13] | 70-90% |
| Purity (Typical) | >98% (after purification) | >98% (after purification) |
| Key ¹H NMR Shifts | δ (ppm, CDCl₃): ~7.4 (m, 2H, Ar-H), ~7.2 (m, 2H, Ar-H), ~3.7 (t, 4H, -O-CH₂-), ~3.5 (s, 2H, Ar-CH₂-), ~2.45 (t, 4H, -N-CH₂-) | Consistent with alkylation product |
| Molecular Formula | C₁₁H₁₄BrNO[18] | C₁₁H₁₄BrNO[18] |
| Molecular Weight | 256.14 g/mol [18] | 256.14 g/mol [18] |
Conclusion
This guide has detailed two robust and efficient synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The primary route via nucleophilic alkylation of morpholine with 3-bromobenzyl bromide offers high yields and straightforward execution. The alternative reductive amination pathway provides a valuable option, particularly when avoiding the use of lachrymatory benzyl halides is desirable. Both methods start from readily accessible precursors, and the provided protocols are designed to be self-validating and reproducible. The choice between these synthetic strategies will depend on reagent availability, scale, and specific laboratory safety considerations.
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An In-depth Technical Guide on the Core Attributes of 4-(3-Bromobenzyl)morpholine
A Senior Application Scientist's Synthesis of its Role as a Synthetic Intermediate and Exploration of a Hypothetical Mechanism of Action
Executive Summary
This technical guide provides a comprehensive analysis of 4-(3-bromobenzyl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. While direct, extensive biological activity data for this specific molecule is not widely documented, its structural motifs—the morpholine ring and the bromobenzyl group—position it as a valuable intermediate in the synthesis of novel therapeutic agents.[1] This document delves into the established utility of this compound as a synthetic building block and proposes a well-reasoned, hypothetical mechanism of action centered on sigma receptor modulation, drawing from the known pharmacology of related morpholine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and speculative avenues for future investigation.
Physicochemical Properties and Synthetic Utility
This compound is a disubstituted morpholine derivative. The morpholine ring is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability to parent molecules.[1][2][3] The bromobenzyl moiety provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which are instrumental in the construction of complex molecular architectures.[1][3]
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| CAS Number | 364793-82-8 |
| Appearance | Solid |
| SMILES | C1COCCN1CC2=CC(=CC=C2)Br |
A summary of the key physicochemical properties of this compound.
Synthetic Protocol: Nucleophilic Substitution
The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction between 1-bromo-3-(bromomethyl)benzene and morpholine.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-bromo-3-(bromomethyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile, add morpholine (1.2 eq) and a base, for example, potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
The Broad Pharmacological Landscape of Morpholine Derivatives
The morpholine heterocycle is a constituent of numerous approved drugs and clinical candidates, demonstrating a wide array of biological activities.[2][4][5] This versatility stems from the morpholine ring's ability to engage in various molecular interactions and enhance the drug-like properties of a molecule.[2]
Examples of pharmacological activities associated with morpholine derivatives include:
-
Anticancer: Some substituted morpholines have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase II.[1]
-
Antimicrobial: The morpholine scaffold is present in antifungal agents that act by inhibiting ergosterol biosynthesis in the fungal cell membrane.[6]
-
Neuropharmacological: A number of morpholine-containing compounds exhibit effects on the central nervous system, including antidepressant and anxiolytic activities.[6]
A Hypothetical Mechanism of Action: Modulation of Sigma Receptors
Given the absence of direct mechanistic studies on this compound, a plausible hypothesis can be formulated by examining the targets of structurally related compounds. A compelling potential target class for derivatives of this compound is the sigma receptor family (σ1 and σ2).[7][8][9]
The σ1 receptor, in particular, is a unique transmembrane protein that functions as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface.[7] It has been implicated in a range of cellular processes and is a target for neuropsychiatric and neurodegenerative disorders.[7][8] Notably, the selective σ1 receptor agonist, PRE-084, features a morpholine ring in its structure.[7]
Hypothetical Signaling Pathway:
Derivatives of this compound, acting as σ1 receptor agonists, could initiate a signaling cascade leading to neuroprotective effects.
Caption: Hypothetical signaling pathway for neuroprotection.
This proposed mechanism provides a rationale for screening derivatives of this compound for activity at sigma receptors and for exploring their potential in the context of neurological disorders.
Experimental Protocols for Biological Evaluation
To investigate the hypothetical mechanism of action and broader biological potential of compounds derived from this compound, the following experimental protocols are recommended.
In Vitro Anticancer Activity Screening (SRB Assay)
This protocol is representative for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[1]
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231).
Procedure:
-
Cell Plating: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound (a derivative of this compound) in a suitable solvent like DMSO. Prepare serial dilutions of the test compound in the cell culture medium.
-
Cell Treatment: Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Washing: Wash the plates to remove unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Sigma Receptor Binding Assay
This protocol is designed to determine the affinity of a test compound for σ1 receptors.[7]
Materials:
-
HEK293 cell membranes expressing the σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Test compound (a derivative of this compound).
-
Non-specific binding control: Haloperidol.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature for a set period to allow for binding equilibrium to be reached.
-
Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a valuable chemical intermediate with considerable potential for the development of novel, biologically active compounds. While its own mechanism of action is not defined, its constituent parts suggest that its derivatives could exhibit a range of pharmacological effects. The hypothetical modulation of sigma receptors presents a particularly intriguing avenue for future research, especially in the context of neuropharmacology. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the therapeutic potential of novel molecules synthesized from this versatile building block. Future work should focus on the synthesis of a library of derivatives and their systematic screening against a panel of biological targets, including but not limited to sigma receptors.
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The Benzylmorpholine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Benzylmorpholines for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the Morpholine Moiety
The morpholine ring is a simple six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts advantageous physicochemical properties, such as improved water solubility and metabolic stability, making it a highly valued scaffold in medicinal chemistry.[1][2] When a benzyl group is attached to the morpholine nitrogen, the resulting benzylmorpholine core serves as a versatile template for developing a wide range of biologically active compounds. These derivatives have shown significant activity in the central nervous system (CNS) and as potential anticancer agents.[3][4] This guide provides a detailed exploration of the structure-activity relationships (SAR), mechanisms of action, and key experimental protocols associated with substituted benzylmorpholines.
Central Nervous System Activity: From Stimulants to Novel Therapeutics
The morpholine scaffold is a key feature in many compounds designed to cross the blood-brain barrier and interact with CNS targets.[5][6] Its ability to modulate pharmacokinetic and pharmacodynamic properties has led to its incorporation in drugs targeting mood disorders, pain, and neurodegenerative diseases.[3]
Historical Context: Fenbutrazate and CNS Stimulants
One of the early examples of a biologically active benzylmorpholine is Fenbutrazate, a CNS stimulant and anti-obesity agent.[7][8] Though no longer in clinical use, its sympathomimetic actions, similar to dexamphetamine, highlighted the potential of this chemical class to modulate monoaminergic systems.[7] Stimulants of this nature often work by increasing the levels of catecholamines through mechanisms like re-uptake blockade or indirect release.[7][9]
Modern Applications: Norepinephrine Reuptake Inhibitors (NETs)
More recently, benzylmorpholine derivatives have been investigated as selective norepinephrine reuptake inhibitors (NETs). The antidepressant Reboxetine, which has a (2-ethoxyphenoxy)benzyl]morpholine structure, is a prime example. Research has shown that the (S,S) enantiomer is the more potent inhibitor of norepinephrine reuptake.[10] This has spurred the development of related compounds, such as (2S,3S)-2-[α-(2-methylphenoxy)phenylmethyl]morpholine, as potential radioligands for imaging the norepinephrine transporter system in the brain using positron emission tomography (PET).[10] The brain's NET system is implicated in a variety of neurological and psychiatric conditions, including depression and attention deficit hyperactivity disorder (ADHD).[10]
Anticancer Activity: A New Frontier for Benzylmorpholines
The search for novel anticancer agents has led researchers to explore the potential of the benzylmorpholine scaffold. These compounds have demonstrated promising activity against various cancer cell lines through diverse mechanisms of action.
Inhibition of Tubulin Polymerization
Certain morpholino derivatives of benzyl-benzodioxole have been identified as inhibitors of tubulin polymerization.[11] These agents, structurally similar to the natural product podophyllotoxin, interfere with the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis. Structure-activity relationship studies have revealed that the position of methoxy substituents on the benzyl ring is critical for activity. For instance, compounds with methoxy groups at the 2' and 4' positions were found to be particularly potent.[11]
EZH2 Inhibition in Non-Small Cell Lung Cancer
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in cancer progression and is considered a promising therapeutic target.[12] A series of benzomorpholine derivatives have been synthesized and evaluated as EZH2 inhibitors. One particularly potent compound, designated as 6y , demonstrated significant inhibitory activity against A549 and NCI-H1975 non-small cell lung cancer cell lines with an IC50 of 1.1 µM for both.[12] Further studies confirmed that this compound reduces the expression of EZH2 in cells and induces cell cycle arrest in the G2/M phase.[12]
Induction of Apoptosis in Various Cancer Cell Lines
Other studies have focused on synthesizing morpholine-substituted quinazoline derivatives, which have shown significant cytotoxic potential against MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma) cell lines.[4] Mechanistic investigations revealed that the most active compounds in this series induce cell death primarily through apoptosis and cause cell cycle arrest in the G1 phase.[4] Similarly, hybrid compounds linking N-phenylmorpholine with a thiazole moiety have also been investigated for their antitumor properties.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted benzylmorpholines is highly dependent on the nature and position of substituents on both the benzyl and morpholine rings.
Substitutions on the Benzyl Ring
-
Anticancer Activity (Tubulin Inhibitors): For morpholino derivatives of benzyl-benzodioxole, the substitution pattern on the benzyl ring is a key determinant of their ability to inhibit tubulin polymerization. While a trimethoxy substitution pattern similar to podophyllotoxin was initially explored, it resulted in the least active compound. The most potent derivatives were those with methoxy groups at the 2' and 4' positions or at the 2', 4', and 6' positions.[11] A single methoxy group at the 4' position also conferred significant activity.[11]
-
Anticancer Activity (General): In other classes of anticancer benzylmorpholines, the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups on the phenyl ring can significantly modulate cytotoxic activity.[14][15]
Substitutions on the Morpholine Ring
The morpholine ring itself can be modified or used as a scaffold to correctly position other pharmacophoric elements.[3] Its inherent flexibility and physicochemical properties contribute to improved brain permeability and overall pharmacokinetic profiles in CNS-active compounds.[5][6]
Data Presentation
| Compound Class | Target/Activity | Key Substitutions | Potency (IC50/Ki) | Reference |
| Benzomorpholine Derivative (6y) | EZH2 Inhibition (Anticancer) | Specific substitutions on benzomorpholine core | 1.1 µM (A549 & NCI-H1975 cells) | [12] |
| Morpholino-substituted Quinazoline (AK-10) | Cytotoxicity (Anticancer) | Morpholine on quinazoline scaffold | 3.15 µM (MCF-7 cells) | [4] |
| (S,S)-Reboxetine | Norepinephrine Reuptake Inhibition (CNS) | (2-ethoxyphenoxy)benzyl at N-position | 3.6 nM | [10] |
| 2',4'-dimethoxy-benzyl-benzodioxole morpholino | Tubulin Polymerization Inhibition | 2',4'-dimethoxy on benzyl ring | Potent inhibitor | [11] |
Experimental Protocols
General Workflow for Evaluating Anticancer Activity
The process of discovering and validating novel anticancer agents based on the benzylmorpholine scaffold typically follows a multi-step approach. This begins with the chemical synthesis of a library of derivatives with systematic variations in their structure. These compounds are then subjected to in vitro screening to assess their cytotoxic effects on various cancer cell lines. Promising candidates are further investigated to determine their mechanism of action, which may involve assays for apoptosis, cell cycle arrest, or inhibition of specific enzymes.
Caption: General workflow for anticancer drug discovery with benzylmorpholines.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.[16]
Materials:
-
Substituted benzylmorpholine derivatives dissolved in DMSO.
-
Cancer cell lines (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzylmorpholine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathway Visualization
EZH2-Mediated Gene Silencing and its Inhibition
The following diagram illustrates the mechanism of EZH2 and how benzylmorpholine-based inhibitors can block its function, leading to the reactivation of tumor suppressor genes.
Caption: Inhibition of EZH2-mediated gene silencing by benzylmorpholine derivatives.
Conclusion and Future Perspectives
Substituted benzylmorpholines represent a privileged scaffold with demonstrated biological activity across multiple therapeutic areas, most notably in CNS disorders and oncology. The synthetic tractability of this core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties through detailed structure-activity relationship studies. Future research will likely focus on optimizing the selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. The development of benzylmorpholine-based PET ligands and targeted therapies for specific cancer subtypes are also promising avenues for further investigation. As our understanding of the complex interplay between chemical structure and biological function continues to grow, the benzylmorpholine scaffold is poised to remain a valuable asset in the ongoing quest for novel and effective medicines.
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An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-Bromobenzyl)morpholine, with a specific focus on its solubility and stability. As a key intermediate in synthetic organic chemistry, understanding these parameters is critical for its effective handling, formulation, and the development of novel therapeutics. This document is intended to serve as a technical resource, presenting available data, outlining standard experimental protocols for property determination, and providing insights into the rationale behind these methodologies.
Introduction to this compound
This compound is a disubstituted morpholine derivative with the chemical formula C₁₁H₁₄BrNO.[1][2] The structure consists of a morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, attached to a benzyl group which is substituted with a bromine atom at the meta position. The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and metabolic stability.[3] The presence of the bromobenzyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules with potential biological activity.[4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes the key available data for this compound.
| Property | Value | Source(s) |
| CAS Number | 364793-82-8 | [2][5] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [2][5] |
| Appearance | Not explicitly reported, likely a solid or oil | - |
| Predicted XlogP3 | 2.1 | [1] |
| Topological Polar Surface Area | 12.5 Ų | - |
| Hydrogen Bond Acceptor Count | 2 | - |
| Rotatable Bond Count | 2 | - |
Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in publicly available literature. The data presented are based on chemical supplier information and computational predictions where noted.
Solubility Profile
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard shake-flask method for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Methodology:
-
Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including purified water, buffered aqueous solutions (e.g., pH 4.5, 6.8, 7.4), ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units of mg/mL or µg/mL.
Causality Behind Experimental Choices:
-
The shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its direct measurement of the compound in a saturated solution at equilibrium.
-
The use of multiple solvents and pH values provides a comprehensive understanding of the compound's solubility behavior, which is critical for predicting its in vivo performance and for guiding formulation development.
-
Temperature control is essential as solubility is a temperature-dependent property.
Solubility Data Summary
The following table is provided as a template for summarizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Data not available |
| pH 4.5 Buffer | 25 | Data not available |
| pH 6.8 Buffer | 25 | Data not available |
| pH 7.4 Buffer | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Propylene Glycol | 25 | Data not available |
| DMSO | 25 | Data not available |
Note: Researchers are encouraged to populate this table with their own experimental findings.
Stability Profile
Assessing the chemical stability of this compound is paramount for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any resulting drug products. A comprehensive stability study involves subjecting the compound to a variety of stress conditions to force degradation and identify the resulting degradants.
Potential Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized:
-
Oxidation: The morpholine ring, particularly the nitrogen atom and the adjacent methylene groups, can be susceptible to oxidation.
-
Hydrolysis: While generally stable, the ether linkage in the morpholine ring could potentially undergo hydrolysis under extreme pH and temperature conditions.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.
Experimental Protocol for a Forced Degradation Study
The following protocol outlines a typical forced degradation study to investigate the stability of this compound.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Solutions of this compound are prepared in a suitable solvent and subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is stored at 105°C for 24 hours.
-
Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically HPLC coupled with a mass spectrometer (LC-MS).
-
Data Evaluation: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify any degradation products. The mass-to-charge ratio (m/z) of the degradants from the MS detector helps in their structural elucidation.
Causality Behind Experimental Choices:
-
Forced degradation studies are designed to accelerate the degradation process, allowing for the rapid identification of potential degradants that might form under long-term storage conditions.
-
The use of a stability-indicating analytical method is crucial to ensure that the analytical procedure can separate the parent compound from its degradation products and any other impurities.
-
LC-MS is a powerful tool for these studies as it provides both chromatographic separation and mass spectral data, which is invaluable for the identification of unknown degradants.
Stability Data Summary
The following table is a template for summarizing the results of a forced degradation study.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C | Data not available | Data not available | Data not available |
| 0.1 N NaOH, 60°C | Data not available | Data not available | Data not available |
| 3% H₂O₂, RT | Data not available | Data not available | Data not available |
| 105°C (Solid) | Data not available | Data not available | Data not available |
| Photolytic | Data not available | Data not available | Data not available |
Note: This table should be populated with experimental data from a comprehensive stability study.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Solubility Determination.
Experimental Workflow for Stability (Forced Degradation) Study
Caption: Workflow for Forced Degradation Study.
Conclusion
While specific experimental data on the solubility and stability of this compound is not extensively documented in publicly available sources, this guide provides a comprehensive framework for researchers and drug development professionals to determine these critical parameters. By following the detailed protocols for solubility and stability testing, scientists can generate the necessary data to support the advancement of their research and development programs. The versatile nature of this compound as a synthetic intermediate underscores the importance of a thorough understanding of its physicochemical properties.
References
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PubChemLite. This compound (C11H14BrNO). PubChemLite. Available at: [Link].
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Chemchart. This compound (364793-82-8). Chemchart. Available at: [Link].
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].
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The Strategic Utility of 4-(3-Bromobenzyl)morpholine in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Complex Synthesis
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, morpholine stands out as a "privileged structure," consistently featured in a multitude of approved drugs and clinical candidates.[1][2] Its inherent physicochemical properties—imparting improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—render it an invaluable asset in drug design.[3][4] This guide delves into the technical intricacies and potential research applications of a specific, yet highly versatile, derivative: 4-(3-Bromobenzyl)morpholine.
This molecule, characterized by the fusion of the advantageous morpholine ring with a reactive 3-bromobenzyl moiety, presents itself not as a direct therapeutic agent, but as a pivotal intermediate for the synthesis of complex, biologically active compounds. The bromine atom at the meta position of the benzyl ring offers a strategic handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the construction of extensive compound libraries. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound, its synthesis, and its potential applications in pioneering new therapeutic frontiers.
Physicochemical and Structural Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key physicochemical data for this compound are summarized below, providing essential information for its handling, storage, and utilization in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 364793-82-8 | [5] |
| Molecular Formula | C₁₁H₁₄BrNO | [6][7] |
| Molecular Weight | 256.14 g/mol | [6] |
| Appearance | Solid | [8] |
| Boiling Point | 313.2±27.0 °C at 760 mmHg | [6] |
| Density | 1.4±0.1 g/cm³ | [6] |
| Topological Polar Surface Area | 12.5 Ų | [6] |
| XLogP3 | 2.1 | [6] |
| SMILES | C1COCCN1CC2=CC(=CC=C2)Br | [5] |
Synthetic Workflow: A Practical Approach
The synthesis of this compound is typically achieved through a standard nucleophilic substitution reaction. The secondary amine of the morpholine ring acts as a nucleophile, displacing the bromide from 3-bromobenzyl bromide. This straightforward and efficient synthesis makes it a readily accessible intermediate for further chemical elaboration.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzyl bromide
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-bromobenzyl bromide (1.0 eq) and anhydrous acetonitrile.
-
Add morpholine (1.2 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Potential Research Applications: A Gateway to Novel Therapeutics
While this compound is not typically investigated for its own biological activity, its true value lies in its role as a versatile starting material for the synthesis of a diverse array of potential therapeutic agents. The presence of the morpholine moiety is known to enhance drug-like properties, while the 3-bromobenzyl group provides a reactive site for the introduction of various functionalities through cross-coupling reactions.[9]
Development of Neurokinin-1 (NK1) Receptor Antagonists
The tachykinin NK1 receptor is a G protein-coupled receptor involved in pain transmission, inflammation, and emesis.[10] Antagonists of the NK1 receptor have shown therapeutic potential in treating conditions such as chemotherapy-induced nausea and vomiting, postoperative pain, and migraine.[10][11] The synthesis of novel morpholine analogues has been reported to yield potent NK1 receptor antagonists.[12] this compound can serve as a key intermediate in the synthesis of novel NK1 receptor antagonists. The 3-bromophenyl moiety can be functionalized through Suzuki or Sonogashira coupling reactions to introduce diverse substituents, allowing for the exploration of the structure-activity relationship (SAR) at the NK1 receptor.
Synthesis of Novel Anticancer Agents
The morpholine scaffold is a common feature in many anticancer drugs and experimental agents.[13] Its presence can enhance the solubility and bioavailability of a compound, which are critical parameters for effective cancer chemotherapy.[4] this compound can be utilized as a building block for the synthesis of novel anticancer compounds. The 3-bromophenyl group can be elaborated through various cross-coupling reactions to introduce pharmacophores known to interact with cancer-related targets such as kinases or other enzymes.
Representative Experimental Protocol: In Vitro Anticancer Activity Screening (SRB Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of compounds derived from this compound against a cancer cell line.
Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Assay: Sulforhodamine B (SRB) assay.
Procedure:
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (synthesized from this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound in cell culture medium and add to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Measurement: Solubilize the bound SRB dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for the test compound.
Exploration of Central Nervous System (CNS) Drug Candidates
The morpholine ring is a privileged scaffold in CNS drug discovery due to its ability to improve blood-brain barrier permeability.[14] this compound provides a platform for the synthesis of novel CNS-active compounds. The 3-bromophenyl moiety can be functionalized to introduce groups that target specific CNS receptors or enzymes involved in neurological disorders.
Conclusion: A Versatile Intermediate for Future Discoveries
This compound represents a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of two key functional moieties—the beneficial morpholine ring and the reactive 3-bromobenzyl group—make it an invaluable tool for medicinal chemists. While not an end product itself, it serves as a crucial starting point for the synthesis of diverse and complex molecules with the potential to address unmet medical needs in oncology, neuroscience, and beyond. The protocols and potential applications outlined in this guide are intended to empower researchers to leverage the unique attributes of this versatile building block in their quest for the next generation of therapeutics.
References
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Vitaku, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2073-2117. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic and Biomolecular Chemistry, 18(10), 1863-1883. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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França, S. B., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. Molecules, 26(16), 4947. [Link]
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Chemchart. This compound (364793-82-8). [Link]
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PubChem. 4-(4-Bromophenyl)morpholine. [Link]
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Takahashi, K., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668. [Link]
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Szałaj, N., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6543. [Link]
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Ceraso, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2241-2253. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
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Ballet, S., et al. (2011). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 54(7), 2467-2476. [Link]
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Ballet, S., et al. (2011). Design of Novel Neurokinin 1 Receptor Antagonists Based on Conformationally Constrained Aromatic Amino Acids and Discovery of a Potent Chimeric Opioid Agonist-Neurokinin 1 Receptor Antagonist. PubMed. [Link]
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Muñoz, M., & Coveñas, R. (2022). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 14(9), 2255. [Link]
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4-(3-Bromobenzyl)morpholine molecular weight and formula
An In-depth Technical Guide to 4-(3-Bromobenzyl)morpholine: Properties, Synthesis, and Applications
Introduction
This compound is a synthetic organic compound that serves as a crucial intermediate and building block in medicinal chemistry and drug discovery. Its structure is characterized by a morpholine ring, a well-established pharmacophore, N-substituted with a 3-bromobenzyl group. This unique combination offers both favorable pharmacokinetic properties imparted by the morpholine moiety and a versatile chemical handle for molecular elaboration through the brominated phenyl ring. This guide provides a comprehensive technical overview of its core properties, a detailed protocol for its synthesis and characterization, and an exploration of its strategic importance for researchers and drug development professionals.
Core Molecular Identity
The fundamental identity of a chemical compound is defined by its molecular formula, weight, and unique identifiers. These data are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-[(3-Bromophenyl)methyl]morpholine, 1-Bromo-3-[(morpholin-4-yl)methyl]benzene | [1][2] |
| CAS Number | 364793-82-8 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |
| Molecular Weight | 256.14 g/mol | [1][2] |
| Exact Mass | 255.025864 u | [1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for predicting its behavior in various solvents, its potential for crossing biological membranes, and its handling and storage requirements.
| Property | Value | Significance & Rationale | Reference |
| Density | 1.4 ± 0.1 g/cm³ | Influences formulation and reaction volume calculations. | [1] |
| Boiling Point | 313.2 ± 27.0 °C at 760 mmHg | Indicates low volatility under standard conditions; relevant for purification by distillation if required. | [1] |
| Flash Point | 143.2 ± 23.7 °C | Important for safety assessment and defining appropriate handling conditions to avoid fire hazards. | [1] |
| XLogP3 | 1.95 | This calculated lipophilicity value falls within the range typical for orally bioavailable drugs, suggesting potential for good membrane permeability. | [1] |
| Polar Surface Area (PSA) | 12.5 Ų | The low PSA is indicative of good cell membrane permeability, a key factor in drug design. | [1] |
| Refractive Index | 1.575 | A useful parameter for quick purity assessment of liquid samples. | [1] |
Synthesis and Purification
The most common and efficient route to synthesize this compound is through a nucleophilic substitution reaction. This method is widely adopted due to its reliability, high yield, and straightforward execution.
Principle of Synthesis
The synthesis involves the Sₙ2 reaction between morpholine, acting as the nucleophile, and 3-bromobenzyl bromide, the electrophile. The nitrogen atom of the morpholine ring attacks the benzylic carbon of 3-bromobenzyl bromide, displacing the bromide leaving group. A non-nucleophilic base, such as potassium carbonate, is used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion. Acetonitrile is an ideal solvent as it is polar and aprotic, effectively solvating the reactants without interfering in the reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzyl bromide
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq). The slight excess of morpholine ensures the complete consumption of the starting halide.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq). This base is crucial for scavenging the HBr generated during the reaction, preventing the protonation of the morpholine nucleophile and thereby ensuring the reaction proceeds efficiently.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 3-bromobenzyl bromide spot is consumed (typically 12-24 hours).
-
Initial Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble potassium carbonate and other inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Work-up (Liquid-Liquid Extraction): Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water and then brine. This process removes any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the final product with high purity.
Visualization of Synthetic Workflow
Caption: Use of this compound in library synthesis.
Conclusion
This compound is a synthetically accessible and highly valuable intermediate for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual functionality as a carrier of the beneficial morpholine scaffold and a platform for diverse chemical modifications make it an indispensable tool for the development of novel therapeutic agents. This guide provides the core technical information required for its effective utilization in a research and development setting.
References
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PubChem. 4-(4-Bromophenyl)morpholine. Available from: [Link]
-
PrepChem.com. Preparation of 4-bromobenzyl bromide. Available from: [Link]
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ChemSrc. 4-(4-Bromobenzyl)morpholine | CAS#:132833-51-3. Available from: [Link]
-
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]
-
PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
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An In-depth Technical Guide to 4-(3-Bromobenzyl)morpholine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold, valued for its ability to impart favorable physicochemical properties like improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When appended with a reactive handle such as a bromobenzyl group, the resulting molecule, 4-(3-Bromobenzyl)morpholine, becomes a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, historical context, and potential applications of this compound, a compound situated at the intersection of foundational synthetic chemistry and innovative drug design.
While a singular, seminal report detailing the "discovery" of this compound is not prominent in the scientific literature, its emergence can be understood as a logical progression in the broader history of N-substituted morpholine synthesis. The core morpholine structure itself has been a subject of chemical investigation for over a century, with early patents describing its synthesis.[3] The functionalization of the morpholine nitrogen with a benzyl group, and subsequently, substituted benzyl groups, became a common strategy in the mid-20th century with the burgeoning field of medicinal chemistry. This was driven by the desire to create libraries of compounds for screening against various biological targets. The preparation of halo-substituted benzylmorpholines, including the 3-bromo isomer, is a straightforward extension of well-established nucleophilic substitution reactions. Therefore, the "discovery" of this compound is more accurately viewed as part of the systematic exploration of chemical space around the N-benzylmorpholine core rather than a targeted invention.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value |
| CAS Number | 364793-82-8 |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound: A Detailed Protocol
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution reaction between 3-bromobenzyl bromide and morpholine. This reaction proceeds via a standard SN2 mechanism.[4]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
3-Bromobenzyl bromide
-
Morpholine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 3-bromobenzyl bromide (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction: Stir the mixture at room temperature for 15 minutes. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile), maintaining the temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Historical Context and Evolution in Medicinal Chemistry
The significance of this compound is best understood within the historical evolution of morpholine-containing compounds in drug discovery. The morpholine ring's journey into medicinal chemistry was propelled by the recognition of its favorable properties.
Caption: Evolution of Morpholine in Medicinal Chemistry.
The late 20th and early 21st centuries saw a surge in the development of synthetic methodologies to create diverse libraries of substituted morpholines.[5][6] This was driven by the need for novel chemical entities in high-throughput screening campaigns. The synthesis of compounds like this compound became a routine yet crucial step in generating these libraries.
Applications in Drug Discovery and Development
The utility of this compound as a synthetic intermediate is twofold, stemming from its two key structural features: the morpholine ring and the bromobenzyl group.
-
The Morpholine Moiety: As previously mentioned, the morpholine ring is often incorporated into drug candidates to enhance their pharmacokinetic properties. Its presence can lead to improved solubility, metabolic stability, and oral bioavailability.[1]
-
The Bromobenzyl Group: The bromine atom on the phenyl ring serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[7] These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of diverse functional groups at the 3-position of the benzyl ring, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.
The combination of these two features makes this compound a valuable starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including but not limited to:
-
Oncology: The development of kinase inhibitors and other anti-cancer agents.
-
Neuroscience: The synthesis of compounds targeting receptors and enzymes in the central nervous system.
-
Infectious Diseases: The creation of new antibacterial and antiviral agents.
Conclusion
This compound stands as a testament to the enduring importance of fundamental organic synthesis in the advancement of drug discovery. While its own "discovery" may be more of a quiet evolution than a celebrated breakthrough, its value as a versatile chemical building block is undeniable. The strategic combination of a privileged morpholine scaffold with a synthetically tractable bromobenzyl group provides researchers and drug development professionals with a powerful tool to construct novel and complex molecules. A thorough understanding of its synthesis and the chemical principles governing its reactivity is paramount for unlocking its full potential in the ongoing quest for new and effective therapeutics.
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A Technical Guide to the Theoretical Properties of 4-(3-Bromobenzyl)morpholine
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4-(3-bromobenzyl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry. Utilizing Density Functional Theory (DFT), we outline a robust computational protocol to determine its structural, spectroscopic, and electronic properties. This document serves as a detailed manual for researchers, scientists, and drug development professionals, offering step-by-step methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is thoroughly explained to ensure scientific integrity and reproducibility. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding future experimental synthesis and application.
Introduction
Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, recognized for their ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, including solubility and metabolic stability.[1][2] The compound this compound integrates this valuable heterocycle with a bromobenzyl group, which serves as a versatile synthetic handle for further molecular elaboration, such as cross-coupling reactions.[3][4] Understanding the intrinsic physicochemical properties of this molecule at a quantum-mechanical level is paramount for predicting its behavior and designing more complex, biologically active compounds.[5]
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful, non-experimental avenue to explore molecular characteristics with high accuracy.[6][7] DFT calculations allow for the prediction of a wide range of properties, including equilibrium geometries, vibrational spectra, and electronic charge distributions, which together build a comprehensive model of molecular behavior.[8] This guide establishes a detailed protocol for calculating the theoretical properties of this compound, providing foundational data that can accelerate its application in drug discovery and materials science.
Theoretical Framework and Computational Methodology
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. Our protocol is centered on Density Functional Theory (DFT), a method that offers an excellent balance between computational cost and accuracy for systems of this size.[9]
The Choice of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density.[6] This approach bypasses the complexity of solving the many-electron Schrödinger equation by instead solving the Kohn-Sham equations for a set of fictitious non-interacting electrons.[6] The key challenge in DFT lies in finding the exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects.[8]
For this guide, we have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing reliable geometric and electronic properties for a wide range of organic molecules.[10][11]
The Basis Set: 6-311++G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We recommend the 6-311++G(d,p) Pople-style basis set for a comprehensive analysis of this compound.
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.
-
++G : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, hydrogen bonds, and other regions of diffuse electron density, which are present in the morpholine ring.[11][12]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and orientation within the molecular environment, which is essential for an accurate description of chemical bonding.[10]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for providing high-quality results for the structural, vibrational, and electronic properties of organic molecules.[10][13]
Step-by-Step Computational Protocol
The following protocols are designed for use with the Gaussian suite of programs, but the principles are transferable to other quantum chemistry software packages.[14]
Workflow Overview
The computational investigation follows a sequential and self-validating workflow. The initial step is a geometry optimization to find the lowest energy conformation of the molecule. This is followed by a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. Finally, single-point energy calculations on the optimized geometry are used to derive electronic properties.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
The MEP map provides a visual guide to the molecule's reactivity. [15][16]
-
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the morpholine ring. [17]* Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. They are expected to be found around the hydrogen atoms of the C-H bonds. [15]* Neutral Potential (Green): These regions represent areas of moderate electrostatic potential.
The MEP analysis is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which is critical in drug-receptor binding. [18]
Conclusion
This technical guide details a robust and validated computational protocol for the comprehensive theoretical characterization of this compound using Density Functional Theory. By following the step-by-step methodologies for geometry optimization, frequency analysis, and electronic property calculations, researchers can obtain reliable predictions of the molecule's structure, stability, and reactivity. The insights gained from the analysis of the optimized geometry, vibrational spectra, Frontier Molecular Orbitals, and Molecular Electrostatic Potential provide a fundamental understanding of the molecule's behavior. This theoretical foundation is indispensable for guiding the rational design and synthesis of novel derivatives for applications in drug discovery and development.
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Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
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A Researcher's Guide to Procuring 4-(3-Bromobenzyl)morpholine for Drug Discovery
For researchers and scientists engaged in the nuanced field of drug development, the integrity of starting materials is paramount. The reproducibility of experimental results and the ultimate success of a research program hinge on the quality and purity of the chemical building blocks employed. This guide provides an in-depth technical overview of 4-(3-Bromobenzyl)morpholine, a key intermediate in the synthesis of novel therapeutics, and outlines a rigorous approach to its commercial sourcing.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a versatile bifunctional molecule. The morpholine moiety is a privileged scaffold in medicinal chemistry, often introduced to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate. The 3-bromobenzyl group provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functionalities at the meta position of the benzene ring, enabling the exploration of a wide chemical space in the search for new bioactive compounds.
Commercial Suppliers of Research-Grade this compound
Identifying a reliable supplier for a specific research chemical requires careful consideration of factors beyond mere availability. The following table summarizes publicly available information for commercial suppliers of this compound (CAS Number: 364793-82-8). It is crucial to note that while this information provides a starting point, direct engagement with the supplier to obtain batch-specific data is a non-negotiable step in the procurement process.
| Supplier | Stated Purity | Available Quantities | Contact for Certificate of Analysis (CoA) |
| Cymit Quimica | ≥95% | 1g, 5g | Recommended |
| Chemchart | Not specified | 1g, 5g | Recommended |
This table is based on publicly available data and is not an exhaustive list. Researchers should conduct their own due diligence.
The Cornerstone of Quality: The Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document accompanying a research chemical.[1][2] It is a formal declaration from the supplier that provides detailed, batch-specific data verifying the identity and quality of the compound.[1] A comprehensive CoA is a hallmark of a trustworthy supplier and a critical component of ensuring experimental reproducibility.[1][3]
Deconstructing the Certificate of Analysis
A thorough CoA for this compound should include the following key elements:
-
Product Information: Product name, catalog number, CAS number, molecular formula, and molecular weight.[1]
-
Batch or Lot Number: This unique identifier is crucial for traceability.[1][3]
-
Physical Properties: Appearance, melting point (for solids), etc.
-
Analytical Test Results: This is the core of the CoA and should include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram itself should ideally be provided, showing the main peak and any impurities.
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This provides detailed information about the molecular structure. The spectrum should be consistent with the structure of this compound. Key expected shifts in ¹H NMR (in CDCl₃) would be approximately 7.4-7.2 ppm (aromatic protons), 3.7 ppm (morpholine protons adjacent to oxygen), 3.5 ppm (benzylic protons), and 2.4 ppm (morpholine protons adjacent to nitrogen).
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of C₁₁H₁₄BrNO (256.14 g/mol ).
-
-
-
Signature of Authorized Personnel: This confirms that the data has been reviewed and approved by a qualified individual.[1]
The Red Flags: What to Watch Out For
-
A Missing CoA: Never accept a research chemical without a batch-specific CoA.[1]
-
An Incomplete CoA: A CoA that lacks key analytical data, such as NMR or HPLC, is a significant red flag.
-
"As-Is" Products: Some suppliers may offer certain compounds "as-is" and without analytical data. While potentially less expensive, these materials carry a high risk of being impure or even the wrong compound, making them unsuitable for most research applications.
-
Inconsistent Data: If the data presented on the CoA does not align with the known properties of the compound, it should be questioned.
A Step-by-Step Protocol for Supplier Vetting and Chemical Procurement
To ensure the procurement of high-quality this compound, a systematic approach is essential.
The Procurement Workflow
Caption: A logical workflow for the procurement and in-house validation of research chemicals.
Conclusion: Upholding Scientific Integrity
The procurement of a seemingly simple research chemical like this compound is, in fact, a critical step in the drug discovery process that demands a high level of scientific rigor. By prioritizing suppliers who provide comprehensive, batch-specific Certificates of Analysis and by implementing a robust in-house quality control process, researchers can safeguard the integrity of their experiments, ensure the reproducibility of their results, and ultimately accelerate the development of new and effective medicines. The mantra for every researcher should be to "trust, but verify," and the CoA is the primary tool for this verification.
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An In-depth Technical Guide to the Spectral Data of 4-(3-Bromobenzyl)morpholine
This technical guide provides a comprehensive analysis of the spectral data for 4-(3-bromobenzyl)morpholine, a compound of interest in synthetic and medicinal chemistry. Given the limited availability of consolidated, peer-reviewed experimental data, this document synthesizes predicted spectral information with established spectroscopic principles to offer a robust analytical profile. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and utilization of this molecule.
Molecular Structure and Overview
This compound possesses a morpholine ring N-substituted with a 3-bromobenzyl group. This structure features a bromine atom on the phenyl ring, providing a site for further chemical modification, making it a versatile intermediate in organic synthesis. The morpholine moiety is a common pharmacophore known to enhance physicochemical properties like solubility and metabolic stability in drug candidates.
Molecular Formula: C₁₁H₁₄BrNO[1]
Molecular Weight: 256.14 g/mol
Predicted XLogP: 2.1[1]
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, C-O, and C-Br bonds, as well as aromatic C=C stretching.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2800 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-N stretch | Amine |
| 1150-1050 | C-O-C stretch | Ether |
| 700-500 | C-Br stretch | Aryl bromide |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data: [1]
-
Monoisotopic Mass: 255.02588 Da
-
[M+H]⁺: 256.03316 m/z
The presence of bromine is expected to give a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
Proposed Fragmentation Pathway:
A likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a relatively weak bond, leading to the formation of a stable morpholinium ion and a bromobenzyl radical or cation.
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol for GC-MS Analysis:
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique. [2]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar capillary column). The GC oven temperature is programmed to ramp up to ensure separation of the compound from any impurities.
-
MS Detection: The eluent from the GC is directed into the mass spectrometer, which is typically operated in Electron Impact (EI) ionization mode. The mass spectrum is then recorded.
Synthesis
A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 3-bromobenzyl halide with morpholine.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Synthetic Protocol:
-
To a solution of 3-bromobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent like acetonitrile, add morpholine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Conclusion
This technical guide provides a detailed overview of the expected spectral characteristics of this compound based on predictive models and fundamental spectroscopic principles. The provided protocols for data acquisition and synthesis offer a practical framework for researchers working with this compound. It is imperative to confirm these predicted data with experimental results for definitive structural elucidation and purity assessment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609. (Supporting Information provides representative NMR spectra of substituted aromatic compounds). [Link]
Sources
4-(3-Bromobenzyl)morpholine safety and handling guidelines
An In-Depth Technical Guide to the Safe Handling of 4-(3-Bromobenzyl)morpholine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a compound frequently utilized in medicinal chemistry and drug development. Designed for researchers, laboratory scientists, and chemical safety professionals, this document synthesizes data from analogous chemical structures to establish a robust framework for risk mitigation and safe laboratory practice. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Chemical Identification and Physicochemical Properties
This compound is a substituted morpholine derivative. Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 1-Bromo-3-[(morpholin-4-yl)methyl]benzene | [1] |
| CAS Number | 364793-82-8 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO | [2] |
| Molecular Weight | 256.14 g/mol | [2] |
| Structure | ||
Hazard Identification and GHS Classification
While a specific, verified Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be synthesized by examining structurally related compounds, including its core moieties (morpholine and benzylamine) and close isomers.
Synthesized Hazard Profile:
-
Core Logic: The hazard profile is derived from the known risks of its constituent parts. The morpholine ring is associated with corrosive properties and severe eye/skin damage.[3][4] Benzylamine derivatives are known skin, eye, and respiratory irritants.[5][6] The positional isomer, 4-(4-Bromobenzyl)morpholine, is classified for acute oral toxicity, and related bromophenyl morpholines are noted as irritants.[7] Therefore, a conservative and cautious approach is warranted.
| Hazard Class | Category | GHS Hazard Statement | Basis from Analogous Compounds |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 4-(4-Bromobenzyl)morpholine.[7] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation | Morpholine is corrosive (1B).[3][4] Benzylamine and related compounds are irritants (2).[5][8][9] A conservative approach assumes high potential for skin damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Morpholine and its derivatives are known to cause severe, often irreversible, eye damage.[3][4][10] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Common for amine compounds and halogenated aromatics like N-(4-Bromophenyl)morpholine.[9] |
Anticipated GHS Labeling:
-
Pictograms:
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Danger
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.
Comprehensive Personal Protective Equipment (PPE) Protocol
A self-validating PPE protocol is essential. The choice of each component is directly linked to the identified hazards of the chemical class. All handling must be performed within a certified chemical fume hood.[11]
| PPE Item | Specification | Rationale and Causality |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), EN 374 compliant. Check for breakthrough time. | The compound is expected to be corrosive or a severe irritant. Gloves prevent direct skin contact, which can lead to chemical burns or irritation.[11][12] |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Due to the high risk of severe and potentially irreversible eye damage from morpholine-like compounds, both goggles (for splash protection) and a face shield (for full facial coverage) are mandatory.[12][13] |
| Skin and Body Protection | Chemical-resistant laboratory coat and closed-toe footwear. Consider a chemical-protection suit for large quantities. | Protects skin and personal clothing from splashes and spills.[12][14] |
| Respiratory Protection | Use only within a certified chemical fume hood. For emergency situations or spill cleanup outside a hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge is required. | Vapors or aerosols may cause respiratory irritation.[9] A fume hood provides the primary engineering control to prevent inhalation. |
Safe Handling and Storage Workflow
Adherence to a strict workflow minimizes exposure and maintains chemical integrity.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Ground all equipment when transferring to prevent static discharge, as related compounds can have flammable vapors.[3][16]
-
Avoid creating dust or aerosols. If the compound is a solid, handle it carefully.
-
Use only non-sparking tools.[4]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or dust.[6]
-
Never work alone.
-
-
Storage:
Emergency Procedures: Spills, Fire, and Exposure
Rapid and correct response to an emergency is critical.
Spill Management Protocol
Caption: Decision workflow for spill management.
Detailed Spill Steps:
-
Small Spill (inside a fume hood):
-
Ensure all PPE is worn correctly.[11]
-
Contain the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[11]
-
Decontaminate the surface with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[12][15]
-
Unsuitable Media: Do not use a heavy water jet, as it may spread the material.[12]
-
Hazards from Combustion: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[3][12]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[12][17]
First Aid and Toxicological Response
Immediate medical attention is required for most exposures. The toxicological effects are predicated on the known hazards of its chemical class.
Summary of First-Aid Measures:
| Exposure Route | First Aid Protocol | Potential Symptoms |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15-30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][6][12] | Causes severe eye burns, risk of blindness, and permanent damage.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][15] | Causes severe skin burns and irritation. Harmful if absorbed through the skin.[3][6] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][15] | May cause severe irritation of the nose, throat, and respiratory tract.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16] | Harmful if swallowed. May cause severe burns to the mouth, throat, and stomach, with a danger of perforation.[3] |
Disposal Considerations
Proper disposal is critical to ensure environmental and personnel safety.
-
Classification: This material must be disposed of as hazardous chemical waste.[11]
-
Waste Collection:
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
MsdsDigital.com. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Alpha Chemika. (n.d.). BENZYLAMINE For Synthesis. Retrieved from [Link]
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). BENZYLAMINE - (For Synthesis) MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H14BrNO). Retrieved from [Link]
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- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
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- 7. 4-(4-Bromobenzyl)morpholine AldrichCPR 132833-51-3 [sigmaaldrich.com]
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 4-(3-Bromobenzyl)morpholine
Introduction: The Significance of N-Arylmethylmorpholines
Substituted morpholines are a cornerstone in modern medicinal chemistry. The morpholine ring is considered a "privileged scaffold" due to its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Specifically, N-arylmethylmorpholines serve as critical intermediates in the synthesis of a diverse range of biologically active compounds. 4-(3-Bromobenzyl)morpholine is a valuable building block, featuring a versatile synthetic handle—the bromo group—on the phenyl ring. This allows for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures for drug discovery and development programs.
This document provides a detailed, field-proven protocol for the synthesis of this compound via a nucleophilic substitution reaction. The methodology is robust, scalable, and employs standard laboratory techniques, making it accessible for researchers in both academic and industrial settings.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the morpholine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide. The bromide ion is displaced as the leaving group. Anhydrous potassium carbonate is used as a mild base to neutralize the hydrobromic acid (HBr) that is formed in situ, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent for this transformation as it effectively solvates the cations while leaving the nucleophile relatively free to react.
Overall Reaction:
(Self-generated image for illustrative purposes)Materials, Reagents, and Equipment
Reagents:
-
3-Bromobenzyl bromide (C₇H₆Br₂)
-
Morpholine (C₄H₉NO), anhydrous
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber
-
Glass funnel and filter paper
-
Column chromatography setup (silica gel, column)
Quantitative Data Summary
The following table summarizes the physicochemical properties and suggested quantities for a 10 mmol scale reaction.
| Compound Name | Role | Molecular Formula | MW ( g/mol ) | Molar Quantity (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 3-Bromobenzyl bromide | Electrophile | C₇H₆Br₂ | 249.93 | 10.0 | 2.50 | - | - |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 12.0 | 1.05 | 1.04 | 1.007 |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 20.0 | 2.76 | - | - |
| Acetonitrile | Solvent | CH₃CN | 41.05 | - | - | 50 | 0.786 |
| This compound | Product | C₁₁H₁₄BrNO | 256.14 | 10.0 (Theoretical) | 2.56 | - | - |
Experimental Workflow Visualization
The overall experimental process from setup to final product is outlined in the diagram below.
Caption: A step-by-step flowchart of the synthesis protocol.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures for analogous compounds.[1][2]
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask, followed by anhydrous morpholine (1.04 mL, 12.0 mmol).
-
Stir the resulting suspension at room temperature for approximately 10 minutes to ensure good dispersion of the base.
Reaction Execution and Monitoring
-
Add 3-bromobenzyl bromide (2.50 g, 10.0 mmol) to the stirring suspension. The addition can be done in portions or all at once.
-
Attach a reflux condenser to the flask and begin heating the mixture to reflux (the boiling point of acetonitrile is ~82°C) using a heating mantle or oil bath.
-
Maintain the reaction at reflux for 4-6 hours.
-
Causality Checkpoint: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system is 20-30% ethyl acetate in hexanes. The reaction is complete when the starting 3-bromobenzyl bromide spot has been completely consumed. The product, being more polar, will have a lower Rf value than the starting material.
Work-up and Extraction
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite or directly using filter paper to remove the inorganic salts (K₂CO₃ and the KBr byproduct).
-
Wash the solid residue on the filter with additional acetonitrile (2 x 10 mL) to recover any trapped product.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 25 mL) and then with brine (25 mL). This removes any remaining inorganic salts and water-soluble impurities.[1]
Purification
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate under reduced pressure to yield the crude this compound.
-
If TLC analysis of the crude product indicates the presence of significant impurities, further purification by flash column chromatography on silica gel is recommended.[1]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).
-
-
Collect the fractions containing the pure product (as determined by TLC analysis).
-
Combine the pure fractions and concentrate using a rotary evaporator to obtain the purified this compound. A typical yield for this type of reaction is in the range of 85-95%.[1]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Bromobenzyl bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage and may cause respiratory irritation. Avoid inhalation and contact with skin and eyes.[1]
-
Morpholine: Flammable liquid and vapor. It is harmful if swallowed or inhaled and is toxic in contact with skin. It causes severe skin burns and eye damage.[1]
-
Acetonitrile: Highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
The protocol described provides an efficient, reliable, and scalable method for the synthesis of this compound. This compound serves as a key intermediate for the development of novel molecules in the pharmaceutical and agrochemical industries. The straightforward procedure and purification process make it highly accessible for a wide range of research applications. Strict adherence to safety protocols is essential due to the hazardous nature of the reagents involved.
References
-
This compound (C11H14BrNO). PubChem, National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Morpholine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Morpholine Scaffold and the Power of Palladium Catalysis
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it a highly desirable structural motif for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The development of efficient and versatile synthetic methods to access structurally diverse morpholine derivatives is therefore a critical endeavor in modern drug discovery.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building over the past few decades, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis of morpholine derivatives, focusing on the underlying principles, detailed experimental protocols, and practical considerations to empower researchers in their synthetic efforts.
I. Intramolecular Buchwald-Hartwig Amination: A Robust Strategy for Morpholine Ring Closure
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl or vinyl halide/triflate, stands as a cornerstone of modern synthetic chemistry for C-N bond formation.[3][5] Its intramolecular variant provides a powerful and direct route to a wide array of N-heterocycles, including morpholines.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the oxidative addition of a Pd(0) catalyst to the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, yielding the desired aryl amine and regenerating the active Pd(0) catalyst. The choice of ligand is critical for promoting both the oxidative addition and reductive elimination steps and preventing catalyst deactivation. Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often highly effective.[6]
Experimental Workflow: Buchwald-Hartwig Morpholine Synthesis
Caption: General workflow for Buchwald-Hartwig morpholine synthesis.
Protocol: Synthesis of 4-Aryl-Substituted Morpholines
This protocol is adapted from a standard Buchwald-Hartwig amination procedure.
Materials:
-
Palladium(0) catalyst (e.g., Pd(dba)₂, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.0 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 equiv.)
-
Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide and morpholine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-substituted morpholine.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 94 | |
| Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 80 °C | High | [6] |
Table 1: Representative conditions for Buchwald-Hartwig amination with morpholine.
II. Palladium-Catalyzed Carboamination: A Modular Approach to Substituted Morpholines
A powerful strategy for the synthesis of substituted morpholines involves a palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[1][7] This method allows for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.
Mechanistic Considerations
This transformation is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl or alkenyl bromide to a Pd(0) species generates a Pd(II)-aryl/alkenyl complex. Coordination of the olefin of the O-allyl ethanolamine substrate is followed by migratory insertion of the double bond into the Pd-C bond. The subsequent intramolecular nucleophilic attack of the nitrogen atom on the palladium-bound carbon results in the formation of the morpholine ring and regeneration of the Pd(0) catalyst.
Protocol: Asymmetric Synthesis of cis-3,5-Disubstituted Morpholines
This protocol is based on the work of Wolfe and coworkers.[7]
Substrate Synthesis:
-
Protect a commercially available enantiopure amino alcohol (e.g., (S)-alaninol) with a Boc group.
-
Treat the N-Boc amino alcohol with sodium hydride and allyl bromide to afford the corresponding allyl ether.
-
Deprotect the Boc group using standard conditions (e.g., TFA in CH₂Cl₂).
-
Perform a palladium-catalyzed N-arylation of the resulting amine trifluoroacetate salt to yield the O-allyl ethanolamine precursor.[7]
Carboamination Reaction:
-
In a glovebox, combine the O-allyl ethanolamine substrate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., K₃PO₄) in a reaction vial.
-
Add a solvent such as dioxane.
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash chromatography on silica gel to obtain the enantiopure cis-3,5-disubstituted morpholine.
III. Tsuji-Trost Allylic Alkylation: Accessing Morpholine Derivatives via C-O and C-N Bond Formation
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a versatile tool for the formation of C-C, C-N, and C-O bonds.[8][9] This reaction can be employed in a sequential manner to construct the morpholine ring system.
Mechanistic Pathway
The reaction is initiated by the coordination of a Pd(0) catalyst to an allylic substrate containing a leaving group, forming a π-allyl palladium(II) complex.[9] This electrophilic intermediate is then susceptible to attack by a nucleophile. In the context of morpholine synthesis, this can involve the sequential attack of an amino alcohol, first through the nitrogen and then the oxygen, or vice-versa, to form the heterocyclic ring.[2][10]
Experimental Workflow: Tsuji-Trost Morpholine Synthesis
Caption: General workflow for Tsuji-Trost based morpholine synthesis.
Protocol: Diastereoselective Synthesis of Substituted Morpholines from Vinyloxiranes
This protocol is based on a sequential Pd(0)-catalyzed Tsuji-Trost reaction and Fe(III)-catalyzed heterocyclization.[2][10]
Materials:
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
PPh₃ (10 mol%)
-
Vinyloxirane (1.0 equiv.)
-
Amino alcohol (1.2 equiv.)
-
FeCl₃ (10 mol%)
-
DCE (1,2-dichloroethane)
Procedure:
-
To a solution of the vinyloxirane and amino alcohol in DCE, add Pd₂(dba)₃·CHCl₃ and PPh₃.
-
Stir the mixture at room temperature for the time required for the first step (Tsuji-Trost reaction).
-
Add FeCl₃ to the reaction mixture and continue stirring until the heterocyclization is complete, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. C-H Activation Strategies for Morpholine Synthesis
Direct C-H functionalization is an increasingly important area of synthetic chemistry, offering a more atom- and step-economical approach to molecule construction.[11][12] Palladium-catalyzed C-H activation/amination provides a novel disconnection for the synthesis of N-heterocycles.
Mechanistic Overview
These reactions typically involve a directing group on the substrate that coordinates to the palladium catalyst, positioning it in proximity to a specific C-H bond.[13][14] This facilitates a concerted metalation-deprotonation or electrophilic cleavage of the C-H bond to form a palladacycle intermediate. Subsequent intramolecular amination and reductive elimination furnish the desired heterocyclic product.
Protocol: Intramolecular C(sp²)-H Amination for Indoline Synthesis (Adaptable for Morpholine Analogs)
While this specific protocol is for indoline synthesis, the principles can be adapted for the synthesis of benzo-fused morpholine derivatives from appropriately substituted amino alcohol precursors.[15]
Materials:
-
Pd(OAc)₂ (5 mol%)
-
Picolinamide (PA)-protected β-arylethylamine substrate (1.0 equiv.)
-
Oxidant (e.g., Ag₂CO₃, 2.0 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., DCE)
Procedure:
-
To a reaction tube, add the PA-protected substrate, Pd(OAc)₂, oxidant, and base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the indoline product.
V. Oxidative Coupling of 1,3-Dienes and N-Arylaminoalcohols
A recent and innovative approach involves the palladium-catalyzed oxidative coupling of 1,3-dienes with N-arylaminoalcohols to directly synthesize morpholine derivatives.[16][17] This method proceeds via the formation of both intermolecular C-N and C-O bonds in a single operation.
Mechanistic Insights
DFT calculations suggest that the reaction initiates with the formation of a five-membered Pd(II) complex from the N-arylaminoalcohol.[16] Coordination of the 1,3-diene is followed by cis-aminopalladation to form a π-allyl palladium complex. The final morpholine product is then generated via reductive elimination. The use of a copper salt and 1,4-benzoquinone (BQ) as co-oxidants with molecular oxygen is crucial for high yields, with BQ also proposed to act as a ligand promoting the reductive elimination step.[16]
Protocol: One-Step Synthesis of Morpholine Derivatives from 1,3-Dienes
This protocol is based on the work of Obora and colleagues.[16][17]
Materials:
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (10 mol%)
-
1,4-Benzoquinone (BQ) (2.0 equiv.)
-
1,3-Diene (e.g., 1,3-butadiene, excess)
-
N-arylaminoalcohol (1.0 equiv.)
-
Solvent (e.g., DMF)
-
Molecular oxygen (O₂) balloon
Procedure:
-
To a pressure-resistant reaction vessel, add Pd(OAc)₂, Cu(OAc)₂, BQ, and the N-arylaminoalcohol.
-
Add the solvent (DMF).
-
Introduce the 1,3-diene (if gaseous, by bubbling or from a cylinder).
-
Seal the vessel and attach a balloon of molecular oxygen.
-
Heat the reaction mixture at the specified temperature (e.g., 60 °C) for the required duration.
-
After cooling, carefully vent the vessel and quench the reaction.
-
Perform a standard aqueous work-up and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Conclusion
Palladium catalysis offers a powerful and versatile platform for the synthesis of a diverse array of morpholine derivatives. The methodologies outlined in this guide, from the well-established Buchwald-Hartwig amination to more recent C-H activation and oxidative coupling strategies, provide researchers with a robust toolkit to access this important heterocyclic scaffold. The choice of a specific method will depend on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. By understanding the underlying mechanistic principles and following the detailed protocols, scientists in both academic and industrial settings can effectively leverage palladium catalysis to advance their research and drug development programs.
References
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- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
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- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025-04-08).
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- Wikipedia. Tsuji–Trost reaction.
- PubMed. Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond formation. (2025-12-23).
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- Wikipedia. Buchwald–Hartwig amination.
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- PubMed Central. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization.
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- NIH Public Access. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024-04-29).
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- Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold.
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The Strategic Utility of 4-(3-Bromobenzyl)morpholine: A Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-(3-Bromobenzyl)morpholine, a versatile chemical intermediate of significant value to researchers in medicinal chemistry and drug development. We will dissect the molecule's structural components to explain its synthetic utility, detailing its role as a bifunctional building block. This document offers validated, step-by-step protocols for the synthesis of the intermediate itself and its subsequent application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a framework for logical protocol development and optimization.
Introduction: A Tale of Two Moieties
In the landscape of drug discovery, the assembly of complex molecular architectures from strategically functionalized building blocks is paramount. This compound (CAS No. 364793-82-8) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its two principal components: the morpholine ring and the 3-bromobenzyl group.
-
The Morpholine Moiety: This saturated heterocycle is a "privileged" structure in medicinal chemistry. Its inclusion in a drug candidate often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile. The nitrogen atom of the morpholine acts as a mild base and a hydrogen bond acceptor, facilitating interactions with biological targets.
-
The 3-Bromobenzyl Group: This component provides the crucial "reactive handle" for molecular elaboration. It possesses two distinct sites for chemical modification:
-
Benzylic Carbon: The carbon adjacent to the phenyl ring is activated towards nucleophilic substitution (SN2) reactions.
-
Aryl Bromide: The bromine atom at the meta-position of the phenyl ring is a prime substrate for a host of powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
This dual functionality allows for a modular and convergent approach to synthesis, making this compound a key precursor in the development of therapeutic agents, notably in the realm of kinase inhibitors.[2][3]
Physicochemical Properties
A clear understanding of the intermediate's properties is essential for its effective use. The following table summarizes key computed data for this compound.
| Property | Value | Source |
| CAS Number | 364793-82-8 | [2] |
| Molecular Formula | C₁₁H₁₄BrNO | |
| Molecular Weight | 256.14 g/mol | |
| XLogP3 | 2.1 | |
| Topological Polar Surface Area | 12.5 Ų | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Synthesis of the Intermediate: A Foundational Protocol
The most direct and reliable method for synthesizing this compound is via the nucleophilic substitution of 3-bromobenzyl bromide with morpholine. The secondary amine of morpholine acts as the nucleophile, displacing the highly reactive benzylic bromide.[4] This reaction is typically performed in the presence of a mild base to neutralize the HBr generated in situ.
Diagram of Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of the analogous 4-isomer and is directly applicable.[4]
Materials & Reagents:
| Reagent | Role | Formula | MW ( g/mol ) | Molar Quantity (mmol) | Mass/Volume |
| 3-Bromobenzyl bromide | Electrophile | C₇H₆Br₂ | 249.93 | 10.0 | 2.50 g |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 12.0 (1.2 eq) | 1.05 g (1.04 mL) |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 20.0 (2.0 eq) | 2.76 g |
| Acetonitrile (anhydrous) | Solvent | CH₃CN | 41.05 | - | 50 mL |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (50 mL), followed by morpholine (1.04 mL, 12.0 mmol). Stir the suspension at room temperature for 10 minutes.
-
Initiation: Add 3-bromobenzyl bromide (2.50 g, 10.0 mmol) to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up (Aqueous):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the pure product (identified by TLC) and concentrate via rotary evaporation to obtain purified this compound. A typical yield is in the range of 85-95%.[4]
-
Application in Advanced Synthesis: Building Kinase Inhibitors
The true value of this compound lies in its role as a scaffold for building more complex, biologically active molecules. The aryl bromide is a versatile handle for introducing molecular diversity via cross-coupling reactions. This is particularly relevant in the synthesis of kinase inhibitors, where a central heterocyclic core is often flanked by various substituted aryl groups.[3][5][6] The morpholine-containing fragment can be coupled to a core structure, or alternatively, the aryl bromide can be used to couple other fragments onto the benzylmorpholine scaffold.
A prime example is the synthesis of analogues of PI3K (Phosphoinositide 3-kinase) inhibitors like ZSTK474, where morpholine groups are critical for activity.[4][5][7] The following protocol details a representative Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, to illustrate this application.[3][8]
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a representative Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This generalized protocol provides a robust starting point for coupling this compound with a variety of arylboronic acids.[8]
Materials & Reagents:
| Reagent | Role | Molar Quantity (mmol) | Example Mass |
| This compound | Electrophile | 1.0 (1.0 eq) | 256 mg |
| Phenylboronic Acid | Nucleophile | 1.2 (1.2 eq) | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate | Base | 2.0 (2.0 eq) | 276 mg |
| Toluene / H₂O (4:1) | Solvent | - | 5 mL |
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Degassing: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 5 mL of a degassed 4:1 mixture of toluene and deionized water via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 90°C and stir vigorously for 8-16 hours.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Prospects
This compound is a high-value intermediate whose utility is derived from its predictable and orthogonal reactivity. The protocols outlined herein provide reliable methods for its synthesis and subsequent elaboration via Suzuki-Miyaura coupling, a foundational reaction in modern drug discovery. The principles described can be readily extended to other palladium-catalyzed transformations such as Buchwald-Hartwig amination or Sonogashira coupling, granting access to a vast chemical space of potential therapeutic agents. As the demand for novel kinase inhibitors and other complex molecular entities continues to grow, the strategic application of versatile building blocks like this compound will remain a cornerstone of efficient and successful research campaigns.
References
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ChemChart. this compound (364793-82-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Available at: [Link]
-
Knight, Z. A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available at: [Link]
-
Hayakawa, M., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. PubMed. Available at: [Link]
-
PubChem. 4-(4-Bromophenyl)morpholine. Available at: [Link]
-
Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry. Available at: [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. Available at: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]
-
Kearney, A. M., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). PubMed. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Kumar, A., et al. (2020). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Welker, M. E. & Kulik, G. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
-
Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
New Drug Approvals. (2015). ZSTK 474. Available at: [Link]
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- 7. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
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experimental procedure for N-benzylation of morpholine
An In-Depth Guide to the Synthesis of 4-Benzylmorpholine: Experimental Protocols and Mechanistic Insights
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and polarity to drug candidates.[1] Among its many derivatives, 4-benzylmorpholine serves as a critical building block and structural motif in a wide array of biologically active molecules.[2] The benzyl group, in particular, can serve as a key pharmacophoric element or as a versatile protecting group that can be removed via hydrogenolysis, enabling further synthetic transformations.[3][4]
This application note provides a detailed guide for the N-benzylation of morpholine, targeting researchers, medicinal chemists, and process development scientists. We will explore the two most prevalent and efficient synthetic strategies: direct nucleophilic substitution with benzyl halides and reductive amination with benzaldehyde. For each method, we will provide a detailed, field-proven protocol, explain the mechanistic rationale behind the procedural choices, and discuss the relative advantages to ensure a trustworthy and reproducible synthesis.
Synthetic Strategies: A Mechanistic Overview
The synthesis of 4-benzylmorpholine is primarily achieved through two distinct, yet highly effective, chemical pathways. The choice between these methods often depends on factors such as starting material availability, functional group tolerance in more complex substrates, and desired reaction conditions.
-
Direct N-Alkylation: This is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride or bromide). This process forms a new carbon-nitrogen bond and displaces the halide ion. A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Reductive Amination: This powerful one-pot method involves the reaction of morpholine with benzaldehyde to form an intermediate iminium ion. This electrophilic intermediate is not isolated but is reduced in situ by a mild reducing agent to yield the final tertiary amine, 4-benzylmorpholine.[5] This strategy avoids the use of alkyl halides and is often favored for its operational simplicity and mild conditions.
Method 1: Direct N-Alkylation with Benzyl Halide
This approach is a robust and widely used method for forging the N-benzyl bond. The reaction's success hinges on the nucleophilicity of the morpholine nitrogen and the electrophilicity of the benzyl halide.
Causality and Experimental Design
-
Solvent Choice: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal. It effectively dissolves the reactants and facilitates the SN2 mechanism without solvating the nucleophile as strongly as protic solvents, thus maintaining its reactivity.
-
Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base. It is inexpensive, easy to handle, and sufficiently basic to neutralize the H-X generated during the reaction, preventing the protonation of the morpholine starting material, which would render it non-nucleophilic.[6][7]
-
Reagent Stoichiometry: A slight excess of the benzyl halide is often used to ensure complete consumption of the morpholine. A greater excess of the base is used to ensure the reaction medium remains basic throughout the process.[1]
-
Temperature: Heating the reaction to reflux increases the reaction rate, ensuring the transformation proceeds to completion in a reasonable timeframe.[7]
Protocol 1: Synthesis of 4-Benzylmorpholine via N-Alkylation
Materials:
-
Morpholine (1.0 eq.)
-
Benzyl bromide or Benzyl chloride (1.05 - 1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.) and dissolve it in anhydrous acetonitrile (approx. 10 mL per mmol of morpholine).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq.) to the solution. The mixture will form a suspension.[1]
-
Addition of Electrophile: While stirring the suspension vigorously at room temperature, add the benzyl halide (1.05 eq.) dropwise over 5-10 minutes.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KX). b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. c. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-benzylmorpholine is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Method 2: N-Benzylation via Reductive Amination
Reductive amination is an elegant and highly efficient alternative for N-benzylation that proceeds under mild conditions, making it suitable for substrates with sensitive functional groups.
Causality and Experimental Design
-
Iminium Formation: The reaction is initiated by the nucleophilic attack of morpholine on the carbonyl carbon of benzaldehyde, followed by dehydration to form a transient iminium ion. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or methanol.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation.[6] It is mild enough that it does not reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity allows for a one-pot procedure where all reagents can be mixed together.[5] Sodium borohydride (NaBH₄) can also be used, but it is often added after a period of pre-stirring the amine and aldehyde to allow for imine formation, as it can also reduce the aldehyde.[8]
-
Reaction Conditions: The reaction is typically run at room temperature. A slight excess of benzaldehyde and the reducing agent are used to drive the reaction to completion.
Protocol 2: Synthesis of 4-Benzylmorpholine via Reductive Amination
Materials:
-
Morpholine (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE) or Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add morpholine (1.0 eq.) and dissolve it in 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: Add benzaldehyde (1.05 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the iminium intermediate.[6]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with dichloromethane or ethyl acetate (2x). d. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if required.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |
| Electrophile | Benzyl halide (bromide or chloride) | Benzaldehyde |
| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Byproducts | Inorganic salt (KX), Water | Borate salts, Water |
| Conditions | Typically requires heating (reflux) | Mild (room temperature) |
| Advantages | High-yielding, uses common reagents | One-pot procedure, mild conditions, good functional group tolerance |
| Disadvantages | Benzyl halides are lachrymatory, potential for over-alkylation with primary amines | Aldehyde can be sensitive to oxidation, reducing agents can be moisture-sensitive |
Visualization of Experimental Workflow
Caption: General experimental workflow for the N-benzylation of morpholine.
References
-
Yakhshilikova, Z., Kholikov, T., Zhurakulov, S., & Turgunov, K. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, E81, 797-800. Available from: [Link]
-
Yakhshilikova, Z., Kholikov, T., Zhurakulov, S., & Turgunov, K. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). Benzyl morpholine derivatives.
-
Stoll, E. L., Tongue, T., Andrews, K. G., Valette, D., Hirst, D. J., & Denton, R. M. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6435-6441. Available from: [Link]
-
ResearchGate. (n.d.). N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. Available from: [Link]
-
Ali, M., Taha, M., Ismail, N. H., Shah, S. A. A., & Khan, K. M. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(23), 7309. Available from: [Link]
-
Bio, M. M., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
-
Sharma, S., Kumar, D., Singh, M. S. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Control experiments. Reagents: benzyl chloride/N,N‐dimethylbenzylamine.... Available from: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). N-benzylation using benzyl bromide. Available from: [Link]
-
CP Lab Safety. (n.d.). 4-Benzylmorpholine hydrochloride, 98% Purity, C11H16ClNO, 100 grams. Available from: [Link]
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Wikipedia. (n.d.). Protecting group. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem Compound Database. Available from: [Link]
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da Silva, L. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2498. Available from: [Link]
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Application Notes and Protocols for the Analytical Characterization of 4-(3-Bromobenzyl)morpholine
Abstract
This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 4-(3-Bromobenzyl)morpholine, a key intermediate in pharmaceutical synthesis. Detailed protocols and expert insights are provided for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals to ensure robust and reliable characterization of this compound.
Introduction: The Analytical Imperative
This compound is a versatile synthetic building block whose utility in drug discovery hinges on its precise structural integrity and purity. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the morpholine moiety can enhance physicochemical properties like solubility.[1] Consequently, unambiguous characterization is not merely a procedural step but a foundational requirement for advancing any research or development program. This guide explains the causality behind the selection of analytical techniques and provides validated, step-by-step protocols.
Structural Elucidation Workflow
A multi-technique approach is essential for a comprehensive characterization. Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a robust analytical dossier. The logical flow of analysis ensures that each step builds upon the last, from initial functional group identification to final purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For this compound, both ¹H and ¹³C NMR are required for a complete assignment.
Expertise & Experience: Solvent Selection and Sample Preparation
The quality of an NMR spectrum is profoundly affected by sample preparation.[3] The choice of a deuterated solvent is the first critical decision.
-
Causality of Solvent Choice: this compound is a polar compound. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is relatively non-volatile, simplifying sample recovery. Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte. For compounds with poor solubility in CDCl₃, or for studying hydrogen bonding effects, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable polar alternative, with a residual peak around 2.50 ppm.
Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, 99.8%+)
-
Tetramethylsilane (TMS) as internal standard (if not already in solvent)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial (e.g., 1-dram)
-
Kimwipes or similar lint-free tissue
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[5]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, the sample can be gently warmed.[3]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool or a Kimwipe into a Pasteur pipette and transfer the solution through the filter directly into a clean NMR tube.[3]
-
Depth Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[4]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Lock: Lock onto the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR: Acquire with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Expected Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. These are based on established principles and data from the isomeric 4-(4-Bromobenzyl)morpholine.[6]
| ¹H NMR Data (Predicted) | ||||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | s | 1H | Ar-H (H2) | Adjacent to C-Br and C-CH₂. |
| ~7.38 | d | 1H | Ar-H (H6) | Ortho to C-Br. |
| ~7.18 | t | 1H | Ar-H (H5) | Meta to both C-Br and C-CH₂. |
| ~7.25 | d | 1H | Ar-H (H4) | Ortho to C-CH₂. |
| ~3.70 | t, J ≈ 4.7 Hz | 4H | -O-CH₂- (morpholine) | Protons on carbons adjacent to oxygen. |
| ~3.50 | s | 2H | Ar-CH₂-N- | Benzylic protons. |
| ~2.45 | t, J ≈ 4.7 Hz | 4H | -N-CH₂- (morpholine) | Protons on carbons adjacent to nitrogen.[7] |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C-Ar (C-CH₂) |
| ~132.5 | C-Ar (CH) |
| ~130.0 | C-Ar (CH) |
| ~129.5 | C-Ar (CH) |
| ~122.5 | C-Ar (C-Br) |
| ~122.0 | C-Ar (CH) |
| ~67.0 | -O-CH₂- (morpholine) |
| ~63.0 | Ar-CH₂-N- |
| ~53.5 | -N-CH₂- (morpholine) |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separation and identification.
Expertise & Experience: Ionization Technique and Fragmentation
-
Ionization Choice: Electrospray Ionization (ESI) is the preferred method for a molecule like this compound. The morpholine nitrogen is basic and readily accepts a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is easily observed.[8]
-
Trustworthiness through Isotopes: A key validation feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks for any bromine-containing ion: the M⁺ peak and an M+2 peak of nearly equal intensity. This provides definitive evidence for the presence of one bromine atom.
-
Fragmentation Pattern: While ESI is soft, some fragmentation can occur. The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which is the weakest bond. This would result in two major fragments: the bromobenzyl cation (m/z 169/171) and the morpholine fragment.
Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and elemental formula of the compound.
Materials:
-
HPLC-grade or LC-MS grade acetonitrile and water
-
Formic acid (for MS compatibility)
-
Vials for LC autosampler
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at ~1 mg/mL. Dilute this stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of ~1-10 µg/mL.[8] Filter the final solution through a 0.22 µm syringe filter.[9]
-
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 5-10 µL.
-
-
MS Conditions (ESI-Positive Mode):
-
Ionization Mode: ESI Positive.
-
MS Mode: Full Scan.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow: 10-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Expected Mass Spectrum Data
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ (C₁₁H₁₅Br⁷⁹NO)⁺ | 256.0335 | High intensity peak. |
| [M+H]⁺ (C₁₁H₁₅Br⁸¹NO)⁺ | 258.0315 | Peak of nearly equal intensity to m/z 256. |
| Fragment [C₇H₆Br]⁺ | 168.96 / 170.96 | Key fragment ion, also showing 1:1 isotopic pattern. |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC with UV detection is the standard method for determining the purity of pharmaceutical intermediates. The bromophenyl group in this compound contains a strong chromophore, making it ideal for UV detection.
Expertise & Experience: Method Development
-
Column and Mobile Phase: A C18 reversed-phase column is the workhorse for separating small organic molecules based on hydrophobicity.[11] A mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is standard.[12]
-
UV Wavelength Selection: The benzene ring in the molecule will have a strong absorbance around 254 nm.[13] A secondary, lower wavelength like 220 nm can also be used for higher sensitivity, though it may be less selective.[14] Running a UV scan of the analyte with a diode array detector (DAD) is the best practice to determine the optimal wavelength (λmax).
Protocol: Reversed-Phase HPLC with UV Detection
Objective: To determine the purity of the this compound sample and quantify any impurities.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample solution in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL. Filter the solution using a 0.45 µm syringe filter before injection.[14][15]
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v). Adding a small amount of acid (0.1% trifluoroacetic acid or formic acid) can improve peak shape for amines.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[16]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.
Caption: Step-by-step workflow for HPLC purity analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Sample Preparation for Solids
For a solid sample like this compound, two primary FT-IR preparation methods are common:
-
Potassium Bromide (KBr) Pellet: The sample is finely ground and mixed with dry KBr powder, then compressed into a thin, transparent disk. This method provides a high-quality spectrum but requires care to avoid moisture, which shows a broad absorption.[17]
-
Thin Film (from solution): A concentrated solution of the compound is prepared in a volatile solvent (e.g., dichloromethane). A drop is placed on a salt plate (NaCl or KBr), and the solvent is evaporated, leaving a thin film of the analyte. This method is faster but may result in non-uniform film thickness.[18]
Protocol: FT-IR Analysis (KBr Pellet Method)
Objective: To obtain an infrared spectrum to confirm the presence of characteristic functional groups.
Materials:
-
This compound
-
FT-IR grade KBr powder (dried)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Step-by-Step Methodology:
-
Grinding: Place ~1-2 mg of the sample into a clean, dry agate mortar.[17] Grind to a very fine powder.
-
Mixing: Add ~100-200 mg of dry KBr powder to the mortar.[17] Gently mix with the sample, then grind the two together until a homogenous, fine powder is obtained.
-
Loading the Die: Transfer the powder mixture into the collar of a pellet press die. Distribute it evenly.
-
Pressing: Place the plunger into the collar and transfer the die set to a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[19]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the sample spectrum over the range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2800 | C-H Stretch | Aliphatic (Morpholine & Benzyl CH₂)[20] |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Aliphatic Amine |
| ~1115 | C-O-C Stretch | Ether (Morpholine)[6] |
| 800-600 | C-H Bend | Aromatic (substitution pattern) |
| Below 600 | C-Br Stretch | Aryl Halide |
Conclusion
The analytical characterization of this compound requires a synergistic application of multiple spectroscopic and chromatographic techniques. By following the detailed protocols outlined in this guide for NMR, MS, HPLC, and FT-IR, researchers can confidently verify the structure, confirm the molecular formula, assess the purity, and identify the functional groups of their synthesized material. This rigorous analytical foundation is indispensable for the successful advancement of this compound in drug development and other scientific applications.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
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Jeol. NMR Sample Preparation. Retrieved from [Link]
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University of Arizona. NMR Sample Preparation. Retrieved from [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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University of California, Los Angeles. Sample preparation for FT-IR. Retrieved from [Link]
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Organomation. HPLC Sample Preparation. Retrieved from [Link]
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Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
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University College London. Sample Preparation. Retrieved from [Link]
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SIELC Technologies. Separation of Benzylmorphine on Newcrom R1 HPLC column. Retrieved from [Link]
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Nacalai Tesque, Inc. Sample Pretreatment for HPLC. Retrieved from [Link]
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Specac. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
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Alfa Chemistry. How to Choose Deuterated NMR Solvents. Retrieved from [Link]
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Chemistry Hall. How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]
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Journal of Natural Products. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]
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Alfa Chemistry. NMR Solvents. Retrieved from [Link]
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ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
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YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]
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Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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NIH. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]
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Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
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ResearchGate. Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]
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ACD/Labs. Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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ResearchGate. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
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MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
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IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]
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ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.. Retrieved from [Link]
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Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]
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LCGC. The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. Retrieved from [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.. Retrieved from [Link]
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SpectraBase. N-4-Bromobenzylmorpholine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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ResearchGate. A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalixarene in Acetonitrile–Water Solution. Retrieved from [Link]
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NIST. Morpholine, 4-phenyl-. Retrieved from [Link]
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SciSpace. a validated rp-hplc method for the determination of impurities in tamsulosin hcl. Retrieved from [Link]
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Slideshare. Fragmentation Pattern of Mass Spectrometry | PDF. Retrieved from [Link]
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high-yield synthesis of 4-(3-Bromobenzyl)morpholine
An Application Note for the High-Yield Synthesis of 4-(3-Bromobenzyl)morpholine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in medicinal chemistry and drug discovery. The morpholine moiety is a well-established pharmacophore that can enhance critical drug-like properties, including aqueous solubility and metabolic stability.[1] The bromobenzyl group serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions and other transformations.[2]
This guide is designed for researchers, scientists, and drug development professionals, offering a robust and high-yield protocol grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline essential safety and characterization procedures.
Mechanistic Rationale and Strategic Approach
The synthesis of this compound is efficiently achieved via a classical bimolecular nucleophilic substitution (SN2) reaction.[1] This strategy is favored for its reliability, high yields, and operational simplicity.
-
The Nucleophile and Electrophile : The reaction involves the secondary amine of morpholine acting as the nucleophile, which attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide.[1][3] Benzylic halides are particularly effective substrates for SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.[4][5]
-
The Role of the Base : A critical component of this reaction is the inclusion of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃). During the reaction, hydrobromic acid (HBr) is formed as a byproduct. The base neutralizes this acid, preventing the protonation of the morpholine nucleophile.[6] If the morpholine becomes protonated, it is no longer nucleophilic, and the reaction would cease. Potassium carbonate is an ideal choice as it is inexpensive, effective, and its moderate basicity minimizes competing elimination (E2) side reactions.[7][8]
-
Solvent Selection : The choice of a polar aprotic solvent, such as acetonitrile, is paramount for promoting the SN2 mechanism.[6] These solvents effectively solvate the potassium counter-ion but do not strongly hydrogen-bond with the amine nucleophile, thereby preserving its nucleophilicity and accelerating the reaction rate.
The overall reaction scheme is illustrated below.
Caption: SN2 synthesis of this compound.
Reagents and Materials Data
Proper preparation begins with a clear inventory of all necessary reagents. The table below summarizes the key components for this synthesis.
| Reagent | Role | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 3-Bromobenzyl bromide | Electrophile | C₇H₆Br₂ | 249.93 | 1.0 | 10.0 | 2.50 g |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 1.2 | 12.0 | 1.05 g (1.04 mL) |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 2.0 | 20.0 | 2.76 g |
| Acetonitrile | Solvent | CH₃CN | 41.05 | - | - | 50 mL |
Detailed High-Yield Experimental Protocol
This protocol is optimized for a 10 mmol scale and typically yields are in the range of 85-95%.
3.1. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask, followed by morpholine (1.04 mL, 12.0 mmol).
-
Stir the resulting suspension at room temperature for approximately 10 minutes to ensure homogeneity.
-
Carefully add 3-bromobenzyl bromide (2.50 g, 10.0 mmol) to the stirred suspension. Note: 3-bromobenzyl bromide is a lachrymator; handle with care in a fume hood.[1]
3.2. Reaction Execution and Monitoring
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is ~82°C) using a heating mantle.[1][9]
-
Maintain the reflux for 4-6 hours. For a more controlled reaction, stirring at room temperature for 12-24 hours is also effective.[10]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 3-bromobenzyl bromide spot indicates the reaction is nearing completion.
3.3. Work-up and Product Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).[1]
-
Wash the collected solids with a small amount of acetonitrile (2 x 10 mL) to recover any residual product.
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.[1]
3.4. Purification
-
Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic solution sequentially with deionized water (2 x 25 mL) and then with a saturated brine solution (1 x 25 mL).[1][2] This removes any remaining inorganic impurities and water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[1][2]
-
Concentrate the final organic solution under reduced pressure to yield the purified this compound.
-
If further purification is required, the product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[1]
Caption: Experimental workflow for the synthesis and purification.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): The spectrum should show characteristic signals for the aromatic protons in the 3-substituted pattern (typically a multiplet between 7.10-7.50 ppm), a singlet for the benzylic protons (~3.45-3.55 ppm), and two triplets for the morpholine ring protons (~3.70 ppm for -O-CH₂- and ~2.45 ppm for -N-CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals will include those for the aromatic carbons, the benzylic carbon, and the two distinct carbons of the morpholine ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass (255.03 for C₁₁H₁₄⁷⁹BrNO) and a characteristic isotopic pattern for a monobrominated compound.
Critical Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][11]
-
3-Bromobenzyl bromide: This compound is a potent lachrymator and corrosive. It causes severe skin burns and eye damage and may cause respiratory irritation.[11][12] Avoid inhalation and any contact with skin or eyes.[11]
-
Morpholine: Flammable liquid and vapor. It is toxic if it comes into contact with skin and harmful if swallowed or inhaled. It causes severe skin burns and eye damage.[1]
-
Acetonitrile: Highly flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[11]
References
-
Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022). Sciencemadness.org. [Link]
-
Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]
-
Benzyl-Bromide - Safety Data Sheet. (2013). tarrinc.com. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ResearchGate. [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. (2022). Quora. [Link]
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7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
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Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (n.d.). avccollege.org. [Link]
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Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. (n.d.). University of Calgary. [Link]
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Application Note: Optimized Purification of 4-(3-Bromobenzyl)morpholine via Automated Flash Column Chromatography
Introduction: The Purification Challenge
4-(3-Bromobenzyl)morpholine is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The morpholine moiety often enhances the pharmacokinetic properties of drug candidates, while the bromobenzyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2]
The synthesis of this compound, typically achieved through the nucleophilic substitution of 3-bromobenzyl halide with morpholine, can result in a crude product containing unreacted starting materials (morpholine, 3-bromobenzyl bromide), the desired product, and potential side-products. Given the basic nature of the morpholine nitrogen, the target compound can exhibit strong interactions with the acidic silica gel stationary phase, leading to challenges such as peak tailing and poor separation.[3] This protocol addresses these challenges through a systematic approach to method development and execution.
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase flash column chromatography, a cornerstone technique in organic synthesis labs.[4] The fundamental principle relies on the differential partitioning of the components of a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used. The overall polarity of the mobile phase is controlled by adjusting the ratio of these solvents.
-
Separation Mechanism: Components of the crude mixture are introduced to the column. As the mobile phase flows through, polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will move down the column more slowly. Less polar compounds will have a greater affinity for the mobile phase and will elute from the column more quickly. By gradually increasing the polarity of the mobile phase (a gradient elution), the separation of compounds with varying polarities can be achieved.
Pre-Chromatography: Method Development with TLC
Prior to scaling up to column chromatography, it is imperative to develop an optimal solvent system using Thin Layer Chromatography (TLC).[5][6] TLC is a rapid and cost-effective method to screen different mobile phases and determine the ideal conditions for separation.
TLC Protocol
-
Plate Preparation: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.[3][7]
-
Spotting: Prepare dilute solutions of the crude reaction mixture, a pure standard of the starting material (if available), and the product (if available) in a volatile solvent like dichloromethane or ethyl acetate. Using separate capillary tubes, spot each sample on the origin line. It is highly recommended to co-spot the crude mixture and the starting material in one lane to aid in identification.[7]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. The chamber should be saturated with the solvent vapor to ensure proper development.[7]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as the aromatic ring in this compound is UV-active.[3] Circle the visible spots. For confirmation, a potassium permanganate (KMnO₄) stain can be used, which is a general stain for organic compounds.[3]
-
Optimization: The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.[6]
-
If the Rf is too low (spots remain near the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[7]
-
If the Rf is too high (spots move with the solvent front), the mobile phase is too polar. Decrease the proportion of the more polar solvent.[7]
-
For basic compounds like this compound that may streak, adding a small amount (0.1-1%) of triethylamine (Et₃N) to the mobile phase can improve peak shape by neutralizing the acidic sites on the silica gel.[3][8]
-
A good starting solvent system for this compound is a mixture of hexanes and ethyl acetate.[9]
Detailed Protocol: Automated Flash Column Chromatography
This protocol assumes the use of an automated flash chromatography system.
Materials and Reagents
| Item | Specifications |
| Crude this compound | Dried and free of high-boiling point solvents |
| Silica Gel Flash Column | Sized appropriately for the amount of crude material (typically a 40g column for 1-2g of crude) |
| Solvents (HPLC Grade) | Hexane, Ethyl Acetate, Triethylamine (optional) |
| Sample Loading | Solid loading with silica gel or minimal volume of a suitable solvent |
| Collection Tubes | Sized to accommodate expected fraction volumes |
| Automated Flash Chromatography System | Equipped with a UV detector (e.g., Diode Array Detector) |
Experimental Workflow Diagram
Caption: Workflow for Purification of this compound
Step-by-Step Protocol
-
Sample Preparation (Solid Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" technique generally results in better separation than liquid injection.[4]
-
-
System and Column Preparation:
-
Install the appropriate size silica gel column onto the automated flash system.
-
Prime the solvent lines with the designated mobile phases (Solvent A: Hexane; Solvent B: Ethyl Acetate. If needed, add 0.1% triethylamine to Solvent B).
-
Equilibrate the column with the initial mobile phase composition (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane) for at least 2-3 column volumes.
-
-
Loading and Elution:
-
Load the prepared solid sample onto the column.
-
Set up the elution gradient based on the preceding TLC analysis. A typical gradient might be:
-
0-10% Ethyl Acetate in Hexane over 2 column volumes (to elute non-polar impurities).
-
10-40% Ethyl Acetate in Hexane over 10-15 column volumes (to elute the product).
-
Hold at a higher percentage or perform a step gradient to 100% Ethyl Acetate to wash the column.
-
-
Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Begin the run and collect fractions.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Separation Visualization
Caption: Principle of Separation on Silica Gel
Safety and Handling
-
This compound: While specific data is limited, related compounds can be harmful if swallowed and may cause skin and eye irritation.[10][11]
-
Solvents: Hexane is neurotoxic and flammable. Ethyl acetate and dichloromethane are volatile and should be handled in a well-ventilated fume hood.[12]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system; Column overloading. | Re-optimize the mobile phase using TLC. Try different solvent systems (e.g., Dichloromethane/Methanol).[9] Reduce the amount of crude material loaded onto the column. |
| Peak Tailing | Strong interaction of the basic amine with acidic silica gel. | Add a small percentage (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[8] This will compete for the acidic sites on the silica gel and improve peak shape. |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate or switching to a more polar solvent system like dichloromethane/methanol.[9] |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Use a shallower gradient during the elution of the product to enhance resolution. If normal-phase is insufficient, consider reverse-phase chromatography. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using automated flash column chromatography. By following a systematic approach that begins with TLC-based method development and incorporates an understanding of the underlying chromatographic principles, researchers can consistently obtain this key synthetic intermediate in high purity. The detailed steps, troubleshooting guide, and safety information are designed to support drug development professionals in achieving reliable and reproducible purification outcomes.
References
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Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
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Chemchart. This compound (364793-82-8). Retrieved from [Link]
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University of California, Davis. Thin Layer Chromatography Stains. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Element Lab Solutions. HPLC Solvent Selection. Retrieved from [Link]
-
National Institutes of Health, PubChem. Benzylamine. Retrieved from [Link]
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Massachusetts Institute of Technology OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
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Introduction: The Strategic Value of the Bromobenzyl Morpholine Scaffold
An In-depth Guide to 4-(3-Bromobenzyl)morpholine as a Versatile Intermediate in Drug Discovery
In the landscape of modern medicinal chemistry, the morpholine heterocycle is considered a "privileged" scaffold.[1] Its inclusion in a drug candidate often imparts favorable physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles.[2][3] When combined with a bromobenzyl group, the resulting molecule, such as this compound, becomes a highly valuable and versatile building block for the synthesis of compound libraries aimed at a multitude of biological targets.
This guide provides a detailed examination of this compound and its isomers as key starting materials in the drug discovery workflow. While specific biological activity data for this compound itself is not extensively documented, its utility lies in its role as a synthetic intermediate. The bromine atom on the phenyl ring serves as a crucial "synthetic handle," allowing for a wide array of chemical modifications through well-established cross-coupling reactions.[2] This enables the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies.
This document will detail the synthesis of the bromobenzyl morpholine core, outline protocols for its subsequent derivatization, and provide a representative methodology for screening the resulting compounds for biological activity, with a focus on anticancer applications as an illustrative example.[1][4] While much of the detailed literature focuses on the para-isomer, 4-(4-Bromobenzyl)morpholine, the principles and protocols described herein are directly applicable to the meta-isomer, this compound.
Physicochemical and Structural Data
A thorough understanding of a compound's properties is fundamental to its application. The data below is essential for handling, storage, and use in chemical reactions.
| Property | Value (for this compound) | Value (for 4-(4-Bromobenzyl)morpholine) |
| CAS Number | 364793-82-8[5] | 132833-51-3[1][2] |
| Molecular Formula | C₁₁H₁₄BrNO | C₁₁H₁₄BrNO[1][2] |
| Molecular Weight | 256.14 g/mol [6] | 256.14 g/mol [1][2] |
| Appearance | - | Solid[1] |
| Topological Polar Surface Area (TPSA) | 12.5 Ų[6] | 12.5 Ų[2] |
| Rotatable Bond Count | 2[6] | 2[2] |
| SMILES | C1COCCN1CC2=CC(=CC=C2)Br[5] | C1COCCN1CC2=CC=C(C=C2)Br[4] |
| InChIKey | DQGAMPWGTUCNGP-UHFFFAOYSA-N[5] | KWJZFQQTDGVBOX-UHFFFAOYSA-N[4] |
Application Note 1: Synthesis of the Bromobenzyl Morpholine Core
Principle: The synthesis of 4-(bromobenzyl)morpholine is typically achieved via a standard SN2 nucleophilic substitution reaction. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the bromide from the benzylic position of a bromobenzyl bromide starting material. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction.
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Application Notes and Protocols for Reactions with 3-Bromobenzyl Bromide
Abstract
3-Bromobenzyl bromide is a bifunctional reagent of significant utility in modern organic synthesis. Its structure features two distinct bromine substituents: a highly reactive benzylic bromide and a more stable aryl bromide. This duality allows for selective and sequential transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the core reactivity of 3-bromobenzyl bromide, detailed experimental protocols for its key applications, and essential safety and handling procedures to ensure successful and safe experimentation.
Introduction: The Chemical Personality of 3-Bromobenzyl Bromide
3-Bromobenzyl bromide (α,3-dibromotoluene) possesses a unique chemical architecture that dictates its reactivity. Understanding this "personality" is crucial for designing successful synthetic strategies.
-
The Benzylic Bromide (-CH₂Br): This is the more reactive of the two bromine atoms. The carbon atom is attached to an aromatic ring, which stabilizes the transition states of both Sₙ1 and Sₙ2 reactions.[3] Loss of the bromide ion can lead to a resonance-stabilized benzylic carbocation, making Sₙ1 pathways favorable, especially for secondary or tertiary benzylic systems. For this primary benzylic halide, the Sₙ2 pathway is also highly efficient, where a nucleophile directly displaces the bromide.[2] This site is the primary target for reactions with nucleophiles like alcohols, amines, and carbanions.
-
The Aryl Bromide (-C₆H₄Br): The bromine atom directly attached to the benzene ring is significantly less reactive towards traditional nucleophilic substitution due to the high energy required to form a phenyl cation.[3] However, this C(sp²)-Br bond is an ideal handle for a wide array of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[2][4][5]
This differential reactivity allows for a stepwise functionalization, where the benzylic position can be addressed first under milder conditions, leaving the aryl bromide intact for subsequent, more robust cross-coupling transformations.
Critical Safety and Handling Protocols
3-Bromobenzyl bromide is a hazardous chemical that requires strict adherence to safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[6][7][8] It is also a lachrymator and may cause respiratory irritation.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[7][9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][9] Ensure gloves are inspected before use and disposed of properly.[6]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH-approved respirator is necessary.[9]
Handling and Storage:
-
Handling: Wash hands and exposed skin thoroughly after handling.[7][9] Avoid creating dust.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][9] The compound is moisture-sensitive.[10] Keep refrigerated to maintain quality.[7]
-
Incompatibilities: Avoid contact with bases, alcohols, amines, metals, and strong oxidizing agents.[7]
General Experimental Workflow
The successful execution of reactions involving 3-bromobenzyl bromide follows a standard workflow from preparation to purification. This process ensures reproducibility and safety.
Caption: General workflow for reactions using 3-bromobenzyl bromide.
Application Protocol 1: Nucleophilic Substitution - Synthesis of a Benzyl Ether
This protocol details a classic Williamson ether synthesis, a robust method for forming C-O bonds.[11] The benzylic bromide is alkylated by an alkoxide nucleophile generated in situ.
Reaction Scheme: Br-C₆H₄-CH₂Br + R-OH --(Base)--> Br-C₆H₄-CH₂-OR + Base·HBr
Rationale: A moderately strong base like potassium carbonate is sufficient to deprotonate the alcohol, creating the nucleophilic alkoxide. A polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without hindering the nucleophile.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount | Purpose |
| 3-Bromobenzyl alcohol | 187.04 | 1.0 | 1.87 g (10 mmol) | Starting alcohol |
| Sodium Hydride (60% in oil) | 40.00 (as NaH) | 1.2 | 0.48 g (12 mmol) | Base (to form alkoxide) |
| 3-Bromobenzyl bromide | 249.93 | 1.1 | 2.75 g (11 mmol) | Electrophile |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | Anhydrous Solvent |
Step-by-Step Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (0.48 g) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 10 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Nucleophile Formation: Dissolve 3-bromobenzyl alcohol (1.87 g) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. Hydrogen gas will evolve.[12]
-
Electrophile Addition: Add a solution of 3-bromobenzyl bromide (2.75 g) in 5 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates the consumption of the starting alcohol.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 3-bromobenzyl ether.
Application Protocol 2: Grignard Reagent Formation
The formation of a Grignard reagent converts the electrophilic benzylic carbon into a potent nucleophile.[13] This protocol requires strictly anhydrous conditions, as Grignard reagents react readily with water.[14][15]
Reaction Scheme: Br-C₆H₄-CH₂Br + Mg --(Anhydrous Ether)--> Br-C₆H₄-CH₂MgBr
Rationale: Magnesium metal inserts into the C-Br bond. Anhydrous diethyl ether or THF is essential as it coordinates to the magnesium, stabilizing the Grignard reagent. A small crystal of iodine is often used to activate the magnesium surface.[15][16] Note that this forms the Grignard at the more reactive benzylic position. A commercially available solution of 3-bromobenzylmagnesium bromide is also an option.[17][18]
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount | Purpose |
| Magnesium Turnings | 24.31 | 1.2 | 292 mg (12 mmol) | Metal for insertion |
| 3-Bromobenzyl bromide | 249.93 | 1.0 | 2.50 g (10 mmol) | Grignard precursor |
| Iodine | 253.81 | catalytic | 1 small crystal | Activator |
| Diethyl Ether (Anhydrous) | - | - | 25 mL | Anhydrous Solvent |
Step-by-Step Protocol:
-
Setup: Flame-dry all glassware (a round-bottom flask with a reflux condenser and a dropping funnel) and allow it to cool under an inert atmosphere.[15]
-
Magnesium Preparation: Place the magnesium turnings (292 mg) and a magnetic stir bar in the flask. Add one small crystal of iodine.
-
Initiation: Add ~5 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 3-bromobenzyl bromide (2.50 g) in 20 mL of anhydrous diethyl ether.
-
Reaction Start: Add about 1-2 mL of the bromide solution from the dropping funnel to the magnesium. The brown color of the iodine should fade, and gentle bubbling or refluxing should indicate the reaction has started.[16] Gentle warming with a heat gun may be necessary for initiation.[19]
-
Grignard Formation: Once the reaction is initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[19]
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature. The disappearance of most of the magnesium and the formation of a cloudy, grayish solution indicates the Grignard reagent is ready for use in a subsequent reaction with an electrophile (e.g., an aldehyde, ketone, or CO₂).
Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the power of palladium catalysis to form a C-C bond at the less reactive aryl bromide position.[20] The Suzuki reaction is a robust method for creating biaryl structures.[21]
Reaction Scheme: Br-C₆H₄-CH₂Br + Ar-B(OH)₂ --(Pd Catalyst, Base)--> Ar-C₆H₄-CH₂Br + B(OH)₂Br
Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[5][20] A base is required to activate the boronic acid for transmetalation.[22] Using a phosphine ligand stabilizes the palladium catalyst.
Caption: Dual reactivity pathways of 3-bromobenzyl bromide.
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount | Purpose |
| 3-Bromobenzyl bromide | 249.93 | 1.0 | 250 mg (1.0 mmol) | Electrophile |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg (1.2 mmol) | Nucleophilic partner |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg (0.03 mmol) | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg (2.0 mmol) | Base |
| Toluene / Water | - | - | 8 mL / 2 mL | Biphasic solvent system |
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add 3-bromobenzyl bromide (250 mg), phenylboronic acid (146 mg), and potassium carbonate (276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Degassing: During the purge, degas the toluene and water by bubbling the inert gas through them for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[22]
-
Reagent Addition: Add the degassed toluene (8 mL) and water (2 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
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Synthesis of 3-bromobenzyl acetate - PrepChem.com. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [Link]
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3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem. [Link]
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What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora. [Link]
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Grignard Reaction - Web Pages. [Link]
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Grignard Reaction. [Link]
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The Grignard Reaction - Chemistry at Winthrop University. [Link]
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Heck reaction - Wikipedia. [Link]
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Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. [Link]
- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ...
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Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. - ResearchGate. [Link]
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Heck Reaction - Organic Chemistry Portal. [Link]
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7.1: Nucleophilic Substitution Reaction Overview - Chemistry LibreTexts. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
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Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. [Link]
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A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. [Link]
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Nuclophilic Br- Reagents - Wordpress. [Link]
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7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. [Link]
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Reactions at the benzylic position (video) - Khan Academy. [Link]
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Synthesis of 4-bromobenzyl methyl ether - PrepChem.com. [Link]
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The Chemical Reactivity and Applications of 3-Bromobenzyl Bromide. [Link]
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Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. [Link]
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Preparation of 3-bromobenzyl bromide - PrepChem.com. [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-(3-Bromobenzyl)morpholine
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 4-(3-Bromobenzyl)morpholine, a key intermediate in pharmaceutical development. Moving beyond laboratory-scale procedures, this guide focuses on the critical considerations for process optimization, safety, and quality control required for industrial production. We will analyze two primary synthetic routes—direct N-alkylation and reductive amination—offering a comparative assessment to inform strategic process development. Detailed protocols are provided, emphasizing robust, scalable, and safe operational parameters. This guide is intended for researchers, chemical engineers, and drug development professionals involved in scaling up chemical syntheses from the bench to production.
Introduction: Significance of this compound
This compound is a valuable substituted morpholine derivative widely employed as a building block in medicinal chemistry. The morpholine moiety is a well-established pharmacophore known to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, to drug candidates. The bromobenzyl group serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making this intermediate crucial for the discovery of novel therapeutics.[1][2][3] Given its importance, the development of an efficient, cost-effective, and safe large-scale synthesis is a critical objective in pharmaceutical process chemistry.
Comparative Analysis of Synthetic Strategies
Two primary synthetic routes are viable for the large-scale production of this compound. The choice between them depends on factors such as raw material cost and availability, equipment capabilities, and environmental, health, and safety (EHS) considerations.
Strategy 1: Direct N-Alkylation via Nucleophilic Substitution
This is the most classical and direct approach, involving the reaction of morpholine with a 3-bromobenzyl halide (typically the bromide) in the presence of a base.[1][4]
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-bromobenzyl halide and displacing the halide leaving group.[1][4] An inorganic base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.[4]
Causality Behind Experimental Choices:
-
Electrophile: 3-Bromobenzyl bromide is typically preferred over the chloride due to the better leaving group ability of bromide, leading to faster reaction kinetics.
-
Base: Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, ideal for this transformation. It is easily removed by filtration at the end of the reaction. Stronger bases like sodium hydroxide could promote side reactions.
-
Solvent: Polar aprotic solvents like acetonitrile or acetone are preferred as they effectively dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus maximizing its reactivity.[5]
Strategy 2: Reductive Amination
A robust alternative is the reductive amination of 3-bromobenzaldehyde with morpholine. This two-stage, one-pot process is highly efficient and avoids the use of lachrymatory benzyl halides.[6]
Mechanism: The synthesis begins with the reaction between the carbonyl group of the aldehyde and the amine of morpholine to form an intermediate iminium ion. This is followed by in-situ reduction of the iminium ion to the target tertiary amine using a suitable reducing agent.[4][6]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild, selective, and relatively inexpensive reducing agent, making it suitable for large-scale operations. It is safer to handle than more powerful hydrides like lithium aluminum hydride.[6]
-
Solvent: Alcohols such as methanol are excellent solvents for this reaction as they readily dissolve the aldehyde and morpholine, and are compatible with the sodium borohydride reducing agent.[6]
-
pH Control: The initial imine formation is often favored under slightly acidic conditions to facilitate dehydration, but the subsequent reduction is more efficient at neutral or slightly basic pH. Careful control of conditions is key.
Strategic Recommendation for Scale-Up
| Feature | Direct N-Alkylation (Strategy 1) | Reductive Amination (Strategy 2) |
| Starting Materials | 3-Bromobenzyl bromide, Morpholine | 3-Bromobenzaldehyde, Morpholine |
| Key Reagents | K₂CO₃, Acetonitrile | NaBH₄, Methanol |
| Process Safety | Major Concern: 3-Bromobenzyl bromide is a potent lachrymator and corrosive.[1][7] Requires stringent engineering controls. | Higher Safety Profile: Avoids lachrymatory halides. Aldehyde is less hazardous. NaBH₄ requires careful handling during quenching. |
| Atom Economy | Good, but generates stoichiometric salt waste (KBr). | Excellent, byproduct is water and borate salts. |
| Cost | 3-Bromobenzyl bromide can be more expensive and volatile in price than the corresponding aldehyde. | 3-Bromobenzaldehyde is generally cheaper and more stable. Cost of NaBH₄ must be considered. |
| Control | Simple, single-step reaction. Temperature control is important. | Two-step, one-pot process. Requires careful control of temperature during reduction to manage exotherm.[6] |
Process Optimization & Scale-Up Considerations
Scaling a synthesis from the laboratory to a production plant requires careful consideration of thermodynamics, mass transfer, and safety at every stage.
Reactor & Materials Handling
-
Reactor Choice: Glass-lined steel reactors are ideal for this process due to their broad chemical resistance to the reagents, solvents, and any acidic or basic byproducts.
-
Reagent Addition: For the N-alkylation, the lachrymatory 3-bromobenzyl bromide should be charged via a closed system using a diaphragm pump and dedicated lines to minimize operator exposure. For the reductive amination, the portion-wise addition of sodium borohydride is critical to control the exothermic reaction and hydrogen gas evolution. A solids charging system or careful manual addition through a manway with proper ventilation is required.
Thermal Hazard Management
The N-alkylation reaction is exothermic, and the reduction step in the reductive amination is highly exothermic.
-
Calorimetry Studies: Prior to scale-up, reaction calorimetry (e.g., using a Reaction Calorimeter RC1) should be performed to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and potential for thermal runaway.
-
Cooling Capacity: The production reactor must have sufficient cooling capacity to manage the heat flow. This dictates the rate of reagent addition. For the NaBH₄ addition, the batch temperature should be maintained below 10°C.[6]
Work-up and Purification at Scale
Column chromatography is not viable for large-scale purification. The focus shifts to crystallization and liquid-liquid extraction.[8]
-
Quenching: The reductive amination must be quenched carefully by the slow, controlled addition of water to the reaction mixture to decompose excess NaBH₄. This process generates hydrogen gas and must be done in a well-ventilated reactor with nitrogen purging.
-
Extraction: After quenching and solvent removal, the product is extracted into a water-immiscible organic solvent like ethyl acetate or dichloromethane. On a large scale, this is performed in the reactor itself or in a dedicated liquid-liquid extractor. Multiple extractions are necessary to ensure high recovery.[6]
-
Crystallization: The most effective method for purifying the final product at scale is crystallization. The crude product, after solvent evaporation, can be dissolved in a suitable hot solvent system (e.g., ethanol/water or isopropanol/heptane) and allowed to cool slowly. This process effectively removes inorganic salts and other impurities, yielding a high-purity crystalline solid that is easily filtered and dried.
Detailed Large-Scale Synthesis Protocol (Strategy 2)
This protocol is based on the reductive amination of 3-bromobenzaldehyde and is designed for a 100 L scale.
Diagram: Reductive Amination Workflow
Caption: Relationship between chemical hazards and control measures.
-
3-Bromobenzyl Bromide (if used): This substance is a potent lachrymator and causes severe skin burns and eye damage. [7][9]All handling must be performed in a closed system or a well-ventilated fume hood. [10][11]Full personal protective equipment (PPE), including a full-face respirator with appropriate cartridges, chemical-resistant gloves (neoprene or nitrile), and a chemical-resistant suit, is mandatory. [7][10]* Sodium Borohydride: This reagent is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. It must be stored in a cool, dry place away from ignition sources. The quenching step must be performed slowly and with extreme care.
-
Waste Management:
-
Aqueous Waste: The aqueous layers from the work-up will contain borate salts and residual morpholine. This stream must be neutralized and treated as chemical waste according to local regulations.
-
Solid Waste: The filtered inorganic salts (K₂CO₃/KBr from Strategy 1) must be disposed of as solid chemical waste.
-
Solvent Waste: Non-halogenated solvents like methanol and ethyl acetate can often be sent for solvent recovery and recycling.
-
Quality Control
To ensure the final product meets the standards for pharmaceutical intermediates, a rigorous quality control protocol must be implemented.
| Test | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Purity (Assay) | HPLC or GC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | To be established (e.g., 55-58 °C for 4-bromo isomer) [6] |
| Residual Solvents | GC-HS | ≤ 3000 ppm Methanol, ≤ 5000 ppm Ethyl Acetate |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
References
- Benchchem. N-benzylmorpholine synthesis mechanism and theory.
- Cole-Parmer.
- ChemicalBook. 3-Bromobenzyl bromide(823-78-9).
- Fisher Scientific.
- American Chemical Society.
- Guidechem. 3-Bromobenzyl bromide (cas 823-78-9) SDS/MSDS download.
- Benchchem. Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine.
- Benchchem. Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
- Benchchem.
- Benchchem. An In-depth Technical Guide to 4-(4-Bromobenzyl)
- Fisher Scientific.
- Benchchem. Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
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Application Note: A Practical Guide to NMR Sample Preparation for 4-(3-Bromobenzyl)morpholine
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure, dynamics, and purity. For researchers and professionals in drug development, the quality of NMR data is paramount. This quality, however, is fundamentally dependent on meticulous sample preparation.[1] A suboptimal sample can lead to distorted spectra, poor resolution, and ambiguous results, undermining the entire analytical effort.
This guide provides a detailed, field-proven protocol for the preparation of high-quality NMR samples of 4-(3-Bromobenzyl)morpholine (MW: 256.14 g/mol ), a solid organic compound.[2] We will move beyond a simple checklist of steps to explain the causality behind each decision, ensuring a robust and reproducible methodology grounded in established scientific principles.
Pillar 1: The Principle of Optimal Sample Preparation
The goal of NMR sample preparation is to create an ideal environment for the analyte's nuclei to be interrogated within a powerful magnetic field. Four core criteria must be met:
-
Homogeneity: The sample must be a perfectly uniform, homogenous solution.[1] Suspended solid particles or concentration gradients create disruptions in the local magnetic field, leading to broadened spectral lines, poor peak shape, and difficulties in the "shimming" process, which is essential for optimizing magnetic field homogeneity.[3][4]
-
Solvent Selection: The analyte must be fully dissolved in a suitable solvent. For ¹H NMR, a deuterated solvent (where ¹H atoms are replaced by ²H) is essential.[5] This is because the concentration of solvent protons would otherwise be orders of magnitude higher than the analyte, creating an enormous signal that would completely obscure the signals of interest.[6] Furthermore, the spectrometer's field-frequency lock system relies on the deuterium signal to maintain stability during data acquisition.[7][8]
-
Concentration: The sample concentration must be carefully optimized. It needs to be high enough to achieve an adequate signal-to-noise ratio (S/N) in a reasonable timeframe but low enough to avoid issues like increased viscosity or solute aggregation, which can cause line broadening.[9][10]
-
Purity and Cleanliness: The sample must be free of particulate and paramagnetic impurities (e.g., dissolved oxygen, metal ions). High-quality, clean NMR tubes are also critical to prevent spectral artifacts.[10]
Pillar 2: Materials and Strategic Selections
Equipment and Consumables
-
Analytical Balance (4-decimal place)
-
Clean, dry 4 mL glass vial with cap
-
Spatula
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell) and caps[11]
-
Volumetric micropipette or clean glass Pasteur pipette
-
Small plug of glass wool or a Kimwipe for filtration[12]
-
Vortex mixer or sonicator
-
Lint-free wipes (e.g., Kimwipes)
-
Permanent marker for labeling
Chemicals
-
Analyte: this compound (Solid, MW: 256.14 g/mol )[2]
-
Deuterated Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
Justification for Solvent Selection
Deuterated chloroform (CDCl₃) is the solvent of choice for this application for several key reasons:
-
Solubility: As a moderately polar molecule, this compound is expected to have excellent solubility in CDCl₃, a low-viscosity solvent well-suited for nonpolar and weakly polar organic compounds.[8][13]
-
Spectral Window: The residual protio-solvent peak for CDCl₃ appears as a sharp singlet at approximately 7.26 ppm.[14][15] This is in the aromatic region but is a sharp, well-known signal that typically does not interfere with the broader multiplets of the analyte's aromatic protons. The corresponding ¹³C signal is at ~77.2 ppm.[15]
-
Inertness: CDCl₃ is chemically inert and will not react with the analyte.
Pillar 3: Experimental Protocols and Data
Concentration Calculation for Target Experiments
The mass of this compound required depends on the intended NMR experiment. For routine analysis, a standard solvent volume of 0.6 mL in a 5 mm NMR tube is used.[9][12] The table below provides recommended concentrations and the corresponding mass calculations.
| Experiment Type | Target Concentration (mM) | Rationale | Required Mass (mg) for 0.6 mL |
| ¹H NMR (Proton) | 10 - 25 mM | Sufficient for high S/N in minutes. Avoids potential line broadening from higher concentrations.[9] | 1.5 - 3.8 mg |
| ¹³C NMR (Carbon) | 50 - 100 mM | Compensates for the low natural abundance and sensitivity of the ¹³C nucleus.[10] | 7.7 - 15.4 mg |
| 2D NMR (COSY, HSQC) | 25 - 50 mM | A good compromise for obtaining strong cross-peaks without excessive experiment time.[16] | 3.8 - 7.7 mg |
Formula Used: Mass (mg) = Concentration (mM) × Volume (0.6 mL) × MW (256.14 g/mol ) / 1000[17]
Workflow Diagram: From Solid to Spectrometer
The following diagram outlines the logical flow of the sample preparation protocol.
Caption: Workflow for NMR sample preparation of this compound.
Step-by-Step Methodology
-
Weigh the Analyte: On an analytical balance, accurately weigh the desired amount of this compound (e.g., 7.7 mg for a ~50 mM solution) and record the mass. Transfer the solid into a clean, dry 4 mL glass vial.
-
Add Solvent: Using a calibrated micropipette or a clean glass pipette, add precisely 0.6 mL of deuterated chloroform (CDCl₃ with TMS) to the vial.[9]
-
Dissolve the Sample: Securely cap the vial and vortex it for 30-60 seconds. Visually inspect the solution against a light source to ensure all solid material has completely dissolved. If needed, sonicate the vial for 1-2 minutes. The final solution must be transparent and free of any visible particles.
-
Prepare the Filter: Take a clean glass Pasteur pipette and firmly push a small plug of glass wool or a piece of a Kimwipe into the neck, creating a filter. Do not use cotton wool, as solvents can leach impurities from it.
-
Filter and Transfer: Using the filter pipette, carefully draw up the analyte solution from the vial and transfer it directly into a high-quality 5 mm NMR tube. This step is crucial to remove any microparticulates or dust, which can severely degrade spectral quality.[10][12]
-
Final Checks: Ensure the liquid column height in the NMR tube is approximately 4-5 cm.[9] Securely place a clean cap on the tube.
-
Clean and Label: Thoroughly wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[9] Label the top of the tube with a unique identifier using a permanent marker.
Pillar 4: Quality Control and Safety
Troubleshooting Common Issues
-
Broad or Asymmetric Peaks: This often indicates poor magnetic field homogeneity. The primary causes are suspended solids (re-filter the sample), a high concentration gradient (remove the sample, vortex thoroughly, and re-insert), or using a low-quality or scratched NMR tube.[1][3][9]
-
Unexpected Signals: Impurity peaks can arise from contaminated glassware, the solvent itself (e.g., water peak around 1.56 ppm in CDCl₃), or grease. Ensure all materials are scrupulously clean.
-
Low Signal-to-Noise: This is typically due to the sample concentration being too low for the experiment type (e.g., trying to acquire a ¹³C spectrum at 5 mM). Prepare a more concentrated sample if material allows.
Safety and Handling
-
This compound: While a specific safety data sheet (SDS) is not widely available, related brominated aromatic compounds should be handled with care. Assume it is harmful if swallowed and may cause skin/eye irritation. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Deuterated Chloroform (CDCl₃): This is a hazardous substance. It is harmful if swallowed, toxic if inhaled, causes skin and eye irritation, and is a suspected carcinogen and reproductive toxin.[18] Always handle CDCl₃ inside a certified chemical fume hood. [19] Store it in a cool, dark, and tightly sealed container to prevent decomposition, which can form acidic byproducts.[19][20]
By adhering to this comprehensive protocol, researchers can confidently prepare high-quality NMR samples of this compound, leading to accurate, reproducible, and publication-quality spectral data.
References
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved January 10, 2026, from [Link]
-
NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
NMR Sample Prepara-on. (n.d.). Bruker. Retrieved January 10, 2026, from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part II. (2022, October 27). Nanalysis. Retrieved January 10, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 10, 2026, from [Link]
-
NMR Sample Preparation. (2013, September 9). Western University. Retrieved January 10, 2026, from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved January 10, 2026, from [Link]
-
How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 10, 2026, from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved January 10, 2026, from [Link]
-
Bruker Match™ System NMR Sample Tubes • 5 mm • 5 Pack. (n.d.). Norell. Retrieved January 10, 2026, from [Link]
-
Common Deuterated Solvents and Their Characteristics. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 10, 2026, from [Link]
-
The Importance of Mixing Your NMR Samples. (2008, December 15). University of Ottawa NMR Facility Blog. Retrieved January 10, 2026, from [Link]
-
How much substance do I need? (n.d.). ETH Zurich. Retrieved January 10, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET - Chloroform-d. (n.d.). EMD Millipore Corporation. Retrieved January 10, 2026, from [Link]
-
Safety Data Sheet: Chloroform-d. (2025, June 12). Chemdox. Retrieved January 10, 2026, from [Link]
-
NMR Sample Concentration Calculator. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 10, 2026, from [Link]
-
5mm OD Medium Wall “M” Series NMR Sample Tube. (n.d.). Newera Spectro. Retrieved January 10, 2026, from [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link]
-
Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved January 10, 2026, from [Link]
-
Gregory, G., et al. (2023). NMR Chemical Shifts of Trace Impurities. KGROUP. Retrieved January 10, 2026, from [Link]
-
5 mm NMR Economy Sample Tube, 7" L, 600MHz, Pack of 5. (n.d.). SP Wilmad. Retrieved January 10, 2026, from [Link]
-
NMR Proton Shifts for Residual Solvent Impurities. (n.d.). Retrieved January 10, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
4-(4-Bromophenyl)morpholine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Enhancing Magnetic Field Homogeneity in NMR Spectrometers Using Soft Magnetic Pole Pieces. (2025, June 24). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Advantages and Limitations of Deuterated Solvents in Organic Synthesis. (2023, May 22). SYNMR. Retrieved January 10, 2026, from [Link]
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Application Note & Protocols: Strategic Use of 4-(3-Bromobenzyl)morpholine for Accelerated Drug Discovery via Parallel Synthesis
Abstract: This guide provides a comprehensive technical overview of 4-(3-Bromobenzyl)morpholine, a highly versatile chemical scaffold for parallel synthesis in drug discovery. We delve into the strategic importance of the morpholine moiety, a privileged structure in medicinal chemistry known for conferring favorable pharmacokinetic properties.[1][2][3] The guide details robust, high-throughput protocols for leveraging the reactive 3-bromobenzyl handle in three key palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The methodologies are specifically tailored for a 96-well plate format, enabling the rapid generation of diverse chemical libraries. Included are detailed experimental workflows, data presentation standards, and strategies for parallel purification and analysis, designed to provide researchers with a self-validating system for accelerating hit-to-lead campaigns.
The Strategic Value of this compound in Library Synthesis
The design of a successful chemical library hinges on the selection of core scaffolds that are not only synthetically tractable but also embed desirable drug-like properties into the final compounds. This compound is an exemplary building block that fulfills both criteria.
1.1 The Morpholine Moiety: A Privileged Pharmacophore The morpholine ring is a ubiquitous feature in numerous approved drugs.[1][2] Its prevalence is not coincidental; medicinal chemists deliberately incorporate this heterocycle to modulate a molecule's physicochemical profile.[3][4]
-
Improved Pharmacokinetics (PK): The morpholine group often enhances aqueous solubility and metabolic stability, critical factors for oral bioavailability and in vivo efficacy.[1][5] Its oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine provides a basic handle, though its pKa is typically lower than that of analogous piperidines, which can be advantageous in tuning interactions with biological targets.[5]
-
Vectorial Exit from Lipophilic Pockets: In structure-based design, the morpholine unit can serve as a "hydrophilic flag," providing a favorable vector to exit a greasy binding pocket and engage with the solvent-exposed surface of a protein target, thereby improving both potency and selectivity.
1.2 The 3-Bromobenzyl Group: A Versatile Anchor for Diversification The true power of this reagent in parallel synthesis lies in the aryl bromide functionality. The bromine atom serves as a reliable and reactive handle for a suite of palladium-catalyzed cross-coupling reactions. These reactions are well-understood, tolerate a wide range of functional groups, and are highly amenable to the high-throughput formats used in library synthesis.[6][7] The meta-substitution pattern of the bromine atom provides a distinct structural vector for library diversification compared to its ortho- or para-isomers.
General Protocol for Parallel Library Synthesis (96-Well Format)
This section outlines a universal workflow for constructing a chemical library. The causality for this structured approach is rooted in ensuring reproducibility, minimizing cross-contamination, and enabling high-throughput purification and analysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of each building block (e.g., amines, boronic acids) in a suitable solvent (e.g., Dioxane, DMF) at a concentration of 0.5 M.
-
Prepare a stock solution of this compound (the "scaffold") at 0.5 M in the same solvent.
-
Causality: Using stock solutions allows for accurate and rapid dispensing with automated liquid handlers or multichannel pipettes, which is critical for consistency across a 96-well plate.[8]
-
-
Reaction Setup (in 96-Well Reaction Block):
-
Using a liquid handler, dispense 100 µL (50 µmol, 1.0 equiv) of the this compound stock solution into each well.
-
Dispense 120 µL (60 µmol, 1.2 equiv) of the appropriate building block stock solution into its assigned well.
-
Prepare a "master mix" of the catalyst, ligand (if any), and base in the reaction solvent.
-
Dispense a set volume of the master mix to each well to initiate the reaction.
-
Causality: Adding the catalyst/base mix last ensures all reactions start simultaneously. Using a slight excess of the building block drives the reaction to completion, which simplifies purification.
-
-
Reaction Execution:
-
Securely seal the 96-well reaction block with a pierceable, solvent-resistant cap mat.
-
If the reaction is air-sensitive, perform the setup in a glovebox or purge the sealed block with an inert gas (e.g., Argon).
-
Place the block on a heating shaker at the optimized temperature (e.g., 80-100 °C) for the prescribed time (e.g., 4-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride).
-
Purification via Scavenger Resins: This is a cornerstone of efficient parallel synthesis.[9][10] The choice of resin is dictated by the excess reagents you need to remove.
-
For removing excess boronic acids (Suzuki): Use a boronic acid scavenger resin (e.g., a diethanolamine-functionalized resin).
-
For removing excess amines (Buchwald-Hartwig): Use an isocyanate or sulfonic acid resin to sequester the amine.
-
For removing residual palladium catalyst: Use a thiol-functionalized silica or polymer resin.
-
-
Transfer the quenched reaction mixtures to a 96-well filter plate packed with the chosen scavenger resin(s).
-
Agitate for 1-2 hours, then filter the purified product solution into a clean 96-well collection plate using a vacuum manifold or centrifuge.
-
Causality: Scavenger resins provide a robust "catch-and-release" purification method that avoids tedious, serial liquid-liquid extractions or chromatography, making it ideal for high-throughput workflows.[11]
-
-
Analysis and Quality Control:
-
Take a small aliquot (e.g., 5 µL) from each well of the collection plate, dilute it, and analyze by LC-MS to confirm the molecular weight of the desired product and assess its purity.
-
The remaining purified product can be evaporated to dryness and reconstituted for biological screening.
-
Detailed Cross-Coupling Protocols for Library Generation
The following protocols are optimized for a 50 µmol scale per well in a 96-well format.
Protocol 3.1: Parallel Buchwald-Hartwig Amination
This reaction is highly effective for coupling this compound with a diverse set of primary and secondary amines.[12] The choice of catalyst and ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[13][14]
| Reagent | Role | Mol. Wt. | Molarity | Vol. (µL) | µmol | Equiv. |
| This compound | Electrophile | 256.14 | 0.5 M | 100 | 50 | 1.0 |
| Amine Building Block | Nucleophile | Variable | 0.5 M | 120 | 60 | 1.2 |
| Pd₂(dba)₃ | Catalyst | 915.72 | - | - | 1.25 | 0.025 |
| XPhos | Ligand | 476.63 | - | - | 3.0 | 0.06 |
| NaOtBu | Base | 96.10 | - | - | 70 | 1.4 |
| Dioxane | Solvent | - | - | 300 | - | - |
Step-by-Step Procedure:
-
Array the scaffold and amine stock solutions in the 96-well reaction block as described in the general protocol.
-
In a separate vial, prepare a master mix by suspending Pd₂(dba)₃, XPhos, and NaOtBu in the total required volume of dioxane. Safety Note: NaOtBu is highly reactive; handle in an inert atmosphere.
-
Dispense 300 µL of the catalyst master mix into each well.
-
Seal the plate and heat at 100 °C for 12-16 hours with agitation.
-
Cool, quench with 200 µL of water, and purify using an appropriate scavenger resin (e.g., sulfonic acid resin to remove excess amine).
-
Analyze by LC-MS.
Protocol 3.2: Parallel Suzuki-Miyaura Coupling
This protocol enables the formation of C-C bonds by coupling the scaffold with various aryl or heteroaryl boronic acids, leading to diarylmethane structures.[15][16][17] The reaction typically requires an aqueous base to activate the boronic acid for transmetalation.[16]
| Reagent | Role | Mol. Wt. | Molarity | Vol. (µL) | µmol | Equiv. |
| This compound | Electrophile | 256.14 | 0.5 M | 100 | 50 | 1.0 |
| Boronic Acid Building Block | Nucleophile | Variable | 0.5 M | 120 | 60 | 1.2 |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | - | - | 2.5 | 0.05 |
| K₂CO₃ | Base | 138.21 | 2.0 M | 50 | 100 | 2.0 |
| Dioxane | Solvent | - | - | 350 | - | - |
Step-by-Step Procedure:
-
Array the scaffold and boronic acid stock solutions in the reaction block.
-
Prepare a master mix by suspending Pd(PPh₃)₄ in the required volume of dioxane.
-
Dispense 350 µL of the catalyst master mix into each well.
-
Dispense 50 µL of the 2.0 M aqueous K₂CO₃ solution into each well.
-
Seal the plate and heat at 90 °C for 8-12 hours with vigorous agitation.
-
Cool, quench with 200 µL of water, and purify using a boronic acid scavenger resin.
-
Analyze by LC-MS.
Protocol 3.3: Parallel Sonogashira Coupling
This reaction couples the scaffold with terminal alkynes, providing access to internal alkyne structures.[18] It uniquely requires a co-catalyst, typically a copper(I) salt, to facilitate the formation of a copper acetylide intermediate.[19]
| Reagent | Role | Mol. Wt. | Molarity | Vol. (µL) | µmol | Equiv. |
| This compound | Electrophile | 256.14 | 0.5 M | 100 | 50 | 1.0 |
| Terminal Alkyne Building Block | Nucleophile | Variable | 0.5 M | 120 | 60 | 1.2 |
| PdCl₂(PPh₃)₂ | Catalyst | 701.90 | - | - | 1.5 | 0.03 |
| CuI | Co-catalyst | 190.45 | - | - | 1.5 | 0.03 |
| Triethylamine (TEA) | Base/Solvent | 101.19 | - | 400 | - | - |
Step-by-Step Procedure:
-
Array the scaffold and alkyne stock solutions in the reaction block. Note: For this reaction, the building blocks should be dissolved in a solvent like DMF or THF, not TEA.
-
Prepare a master mix by suspending PdCl₂(PPh₃)₂ and CuI in the required volume of triethylamine.
-
Dispense 400 µL of the master mix into each well. The reaction is typically run at room temperature or with gentle heating.
-
Seal the plate and agitate at 40 °C for 4-8 hours.
-
Evaporate the TEA under a stream of nitrogen. Re-dissolve the residue in a solvent like ethyl acetate.
-
Purify by passing through a short plug of silica gel in a filter plate to remove catalyst residues and salts.
-
Analyze by LC-MS.
Conclusion
This compound stands out as a superior building block for parallel synthesis campaigns in medicinal chemistry. Its structure combines the advantageous pharmacokinetic profile of the morpholine moiety with the synthetic flexibility of a meta-substituted aryl bromide. The detailed protocols provided herein for Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings offer robust and high-throughput avenues for rapidly generating libraries of novel, drug-like small molecules. By integrating these methods with parallel purification and analytical techniques, research organizations can significantly accelerate their discovery pipelines, moving more efficiently from initial concept to lead optimization.
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Application Note: A Multi-Tiered Strategy for Screening 4-(3-Bromobenzyl)morpholine Against Kinase Targets
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 4-(3-Bromobenzyl)morpholine, a novel small molecule, against a panel of protein kinases. We outline a strategic, multi-tiered screening cascade, beginning with high-throughput biochemical assays to identify initial hits, followed by dose-response studies to determine potency (IC50), and culminating in cell-based target engagement assays to confirm activity in a physiological context. This guide emphasizes the causality behind experimental choices and incorporates self-validating systems to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in virtually all cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The compound this compound features a morpholine ring, a privileged structure in medicinal chemistry known to improve pharmacokinetic properties, and a bromobenzyl group that provides a vector for synthetic elaboration. While its specific biological activity is uncharacterized, its structure warrants investigation as a potential kinase inhibitor scaffold.
This application note details a robust workflow to:
-
Identify which kinases, if any, are inhibited by this compound.
-
Quantify the potency of inhibition (IC50).
-
Assess the selectivity of the compound across a diverse kinase panel.
-
Confirm target engagement in a live-cell environment.
The Kinase Screening Cascade: A Strategic Workflow
A successful kinase inhibitor discovery program relies on a tiered screening approach. This strategy efficiently filters compounds from a primary screen to subsequent validation assays, enriching for candidates with the desired potency, selectivity, and cellular activity.
Figure 1: A multi-tiered workflow for kinase inhibitor screening.
Tier 1: Primary Biochemical Screening & IC50 Determination
The initial phase uses a sensitive, high-throughput biochemical assay to measure the direct effect of the compound on purified kinase enzymes. The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad dynamic range, and universal applicability to any ADP-generating enzyme.[4][5] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7] The luminescent signal generated is directly proportional to kinase activity, meaning inhibitors will reduce the signal.[1]
Protocol 1: Primary Screening and IC50 Determination using ADP-Glo™
This protocol describes how to first screen this compound at a single high concentration (e.g., 10 µM) against a panel of kinases and then perform a 10-point dose-response curve for any identified "hits."
3.1. Materials and Reagents
-
Compound: this compound
-
Enzymes: Purified recombinant kinases (e.g., from Promega, Carna Biosciences)
-
Substrates: Specific peptide or protein substrates for each kinase
-
Controls: Staurosporine (pan-kinase inhibitor, positive control)[8][9], DMSO (vehicle, negative control)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)[4]
-
Buffers: Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Plates: White, opaque, low-volume 384-well assay plates
-
Instrumentation: Multichannel pipettes, plate-reading luminometer
3.2. Experimental Procedure
Step 1: Compound Preparation [10]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For the primary screen, create an intermediate dilution to achieve a final assay concentration of 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.[11]
-
For IC50 determination, perform a 10-point, 3-fold serial dilution in 100% DMSO, starting from a high concentration (e.g., 1 mM). This will generate a final concentration range from ~30 µM down to the low nanomolar range. Prepare a similar dilution series for the staurosporine positive control.
Step 2: Kinase Reaction [12]
-
Add 1 µL of diluted compound, DMSO, or staurosporine to the appropriate wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and its specific substrate.
-
Pre-incubate for 15 minutes at room temperature (RT) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Causality Check: The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for each specific kinase.[10] This ensures the assay is sensitive to ATP-competitive inhibitors; using excessively high ATP concentrations can overcome competitive inhibition and lead to false negatives.
-
-
Incubate for 60 minutes at 30°C. The reaction time should be optimized to ensure it remains within the linear range.
Step 3: ADP Detection [5]
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This step also depletes the remaining ATP.
-
Incubate for 40 minutes at RT.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin mix to generate light.
-
Incubate for 30-60 minutes at RT to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
3.3. Data Analysis and Interpretation [13]
-
Calculate Percent Inhibition: Normalize the data using the vehicle (DMSO, 0% inhibition) and a maximally inhibited control (e.g., high concentration staurosporine, 100% inhibition). % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_DMSO - Signal_MaxInhibition))
-
IC50 Curve Fitting: For dose-response data, plot percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[10][14]
Data Presentation and Selectivity Profiling
Assessing inhibitor selectivity is critical to predicting potential off-target effects and understanding the mechanism of action.[15][16] By screening against a panel representing diverse families of the human kinome, a selectivity profile can be established.
Hypothetical Screening Data for this compound
Table 1: Primary Screen (% Inhibition at 10 µM) and IC50 Values for Hits
| Kinase Target | Kinase Family | % Inhibition @ 10 µM | IC50 (nM) |
| CDK2/CycA | CMGC | 98.2% | 75 |
| GSK3β | CMGC | 95.5% | 110 |
| PIM1 | CAMK | 89.1% | 450 |
| ABL1 | Tyrosine | 15.6% | >10,000 |
| SRC | Tyrosine | 22.4% | >10,000 |
| AKT1 | AGC | 8.9% | >10,000 |
| MEK1 | STE | 5.3% | >10,000 |
| EGFR | Tyrosine | 11.0% | >10,000 |
| PKA | AGC | 3.1% | >10,000 |
| BTK | Tyrosine | 18.3% | >10,000 |
Data is for illustrative purposes only.
From this hypothetical data, this compound is identified as a potent inhibitor of CDK2 and GSK3β, with weaker activity against PIM1 and poor activity against other tested kinases. This profile suggests a degree of selectivity for the CMGC kinase family.
Tier 2: Cell-Based Target Engagement
While biochemical assays are essential for determining direct enzymatic inhibition, they do not account for cell permeability, target availability, or competition from high intracellular ATP concentrations.[17] Therefore, validating hits in a cellular context is a mandatory next step. The NanoBRET™ Target Engagement assay is a state-of-the-art method for quantitatively measuring compound binding to a target kinase in intact, live cells.[18][19][20]
The assay works via Bioluminescence Resonance Energy Transfer (BRET), measuring the proximity between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds the kinase's active site.[21] When an unlabeled test compound enters the cell and binds to the kinase, it displaces the tracer, causing a decrease in the BRET signal in a dose-dependent manner.[20]
Protocol 2: NanoBRET™ Target Engagement Assay
5.1. Materials and Reagents
-
Cells: HEK293 cells (or other suitable cell line)
-
Vectors: Expression vector for the kinase-of-interest fused to NanoLuc® luciferase (e.g., CDK2-Nluc)
-
Reagents: Opti-MEM® I Reduced Serum Medium, NanoBRET™ Nano-Glo® Substrate, appropriate NanoBRET™ Tracer
-
Compound: this compound, serially diluted
-
Plates: White, opaque 96-well cell culture plates
-
Instrumentation: BRET-capable plate reader with appropriate filter sets
5.2. Experimental Procedure
-
Cell Preparation: Seed HEK293 cells in a 96-well plate. Co-transfect cells with the Kinase-NanoLuc® fusion vector and allow expression for 24 hours.
-
Compound Treatment: Remove media from cells and replace with Opti-MEM® containing the serially diluted this compound. Also include wells with a no-compound control.
-
Tracer Addition: Immediately add the NanoBRET™ Tracer at a pre-determined optimal concentration.
-
Substrate Addition & Incubation: Add the Nano-Glo® Substrate to all wells. Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Trustworthiness Check: The 2-hour equilibration allows the compound and tracer to reach binding equilibrium within the cell.
-
-
BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, >610nm) simultaneously.
5.3. Data Analysis
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to obtain milliBRET units (mBU).
-
Plot the normalized mBU values against the log of the compound concentration and fit to a four-parameter logistic equation to determine the cellular IC50. This value represents the concentration of compound required to displace 50% of the tracer from the target kinase in live cells.
Conclusion
This application note provides a robust, tiered framework for the comprehensive evaluation of this compound as a potential kinase inhibitor. By progressing from broad biochemical profiling to quantitative potency determination and finally to live-cell target engagement, researchers can generate a high-confidence dataset to guide further drug discovery efforts, such as structure-activity relationship (SAR) studies and downstream functional validation. This systematic approach ensures that experimental choices are mechanistically sound and that the resulting data is both reliable and translatable.
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Synthetic Routes to Functionalized 4-Benzylmorpholine Analogs: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-benzylmorpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules exhibiting a wide array of pharmacological activities. Its presence can confer favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, making it a valuable moiety in drug design. This guide provides a comprehensive overview of robust synthetic strategies for accessing functionalized 4-benzylmorpholine analogs. We delve into the core synthetic transformations, offering detailed, step-by-step protocols for key reactions, including classical N-alkylation, reductive amination, and modern palladium-catalyzed cross-coupling methods. Furthermore, we explore strategies for the late-stage functionalization of the 4-benzylmorpholine core, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, providing both the "how" and the "why" behind the synthetic routes to this important class of molecules.
Introduction: The Significance of the 4-Benzylmorpholine Scaffold
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[1] This unique combination of features imparts a desirable balance of hydrophilicity and lipophilicity to molecules. When a benzyl group is appended to the morpholine nitrogen, the resulting 4-benzylmorpholine core offers a versatile platform for further chemical modification. The benzyl group can serve as a key pharmacophoric element, engaging in hydrophobic and aromatic interactions with biological targets, while the morpholine ring can act as a solubilizing group or a hydrogen bond acceptor. The ability to introduce a wide variety of substituents onto both the benzyl and morpholine rings allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
This guide will systematically explore the primary synthetic avenues to access these valuable compounds, with a focus on practical, reproducible protocols and an understanding of the underlying chemical principles.
Core Synthetic Strategies for 4-Benzylmorpholine Analogs
The construction of the 4-benzylmorpholine scaffold can be broadly categorized into two main approaches: formation of the C-N bond between a morpholine and a benzyl moiety, and the cyclization to form the morpholine ring onto a pre-existing N-benzylamino alcohol.
Strategy 1: N-Alkylation of Morpholine with Benzyl Halides
Direct N-alkylation is a straightforward and widely used method for the synthesis of 4-benzylmorpholines. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen of morpholine attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide leaving group.[2]
Causality of Experimental Choices:
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction, thus preventing the protonation and deactivation of the morpholine nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used due to their low cost, moderate reactivity, and ease of removal.[3][4]
-
Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.[3]
-
Temperature: The reaction can often be performed at room temperature, but for less reactive benzyl halides, heating under reflux may be necessary to increase the reaction rate.[3]
Experimental Protocol 2.1: Synthesis of 4-(4-Methoxybenzyl)morpholine
This protocol details the N-alkylation of morpholine with 4-methoxybenzyl chloride.
Materials:
-
Morpholine (1.0 eq.)
-
4-Methoxybenzyl chloride (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask, add morpholine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile (approximately 10 mL per mmol of morpholine) to the flask to create a suspension.
-
With vigorous stirring, add 4-methoxybenzyl chloride (1.1 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 4-(4-methoxybenzyl)morpholine.
Data Presentation:
| Entry | Benzyl Halide | Base | Solvent | Temperature | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | CH₃CN | Reflux | >90 |
| 2 | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 60 °C | >95 |
| 3 | 2-Chlorobenzyl chloride | K₂CO₃ | CH₃CN | Reflux | >85 |
Table 1: Representative yields for N-alkylation of morpholine with various benzyl halides.
Visualization of Workflow:
Sources
- 1. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromobenzyl)morpholine
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-(3-bromobenzyl)morpholine. Here, we address common challenges, offer troubleshooting strategies, and present optimized protocols to enhance reaction yield and purity. Our focus is on the practical application of chemical principles to solve real-world experimental hurdles.
Synthesis Overview
The synthesis of this compound is most commonly achieved via a direct nucleophilic substitution (SN2) reaction. This involves the N-alkylation of morpholine with 3-bromobenzyl bromide.[1] An alternative, though less direct route, is the reductive amination between 3-bromobenzaldehyde and morpholine.[2] While both methods are viable, the SN2 pathway is often preferred for its simplicity and typically high yields.[1]
This guide will focus on optimizing the SN2 approach, which is robust and scalable for various applications in medicinal chemistry.[1][3] The reaction involves the nitrogen atom of the morpholine ring acting as a nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide and displacing the bromide leaving group.[1]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.
Question 1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the possibilities:
-
Cause A: Incomplete Reaction. The reaction may not be running to completion.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[1][4] A properly run reaction should show the gradual disappearance of the 3-bromobenzyl bromide starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For instance, if running at room temperature, heating to a gentle reflux (e.g., in acetonitrile, approx. 82°C) can significantly accelerate the reaction rate.[1][3]
-
-
Cause B: Suboptimal Base or Stoichiometry. The choice and amount of base are critical. The base neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction. If the HBr is not neutralized, it will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use a non-nucleophilic inorganic base like anhydrous potassium carbonate (K₂CO₃).[1][3][5] It is crucial to use at least two equivalents of the base to ensure the reaction environment remains basic.[3][4] An excess of morpholine (e.g., 1.2 equivalents) can also be used to drive the reaction to completion, acting as both a nucleophile and a base.[3][4]
-
-
Cause C: Presence of Moisture. Water in the reaction can compete with the morpholine as a nucleophile, leading to the formation of 3-bromobenzyl alcohol as a byproduct.
-
Cause D: Degradation of 3-Bromobenzyl Bromide. This starting material is a lachrymator and can be sensitive to light and moisture over time.
-
Solution: Use 3-bromobenzyl bromide from a freshly opened bottle or purify older material if its quality is suspect. Store it in a cool, dark, and dry place.
-
Question 2: My TLC analysis shows multiple spots, including the product. What are these byproducts and how can I minimize them?
The presence of multiple spots on a TLC plate is a common issue indicating the formation of side products.
-
Primary Suspect: Quaternary Ammonium Salt. Over-alkylation of the desired product, this compound, by another molecule of 3-bromobenzyl bromide can lead to the formation of a quaternary ammonium salt. This is more likely if there is a high concentration of the alkylating agent relative to the morpholine.
-
How to Identify: This byproduct is highly polar and will typically have a very low Rf value on the TLC plate, often remaining at the baseline.
-
Prevention: The most effective way to prevent this is by controlling the stoichiometry. Adding the 3-bromobenzyl bromide solution dropwise to the morpholine and base suspension can help maintain a low instantaneous concentration of the alkylating agent, thus minimizing over-alkylation.[1] Using a slight excess of morpholine (1.1-1.2 equivalents) also favors the desired mono-alkylation.[1]
-
-
Secondary Suspect: 3-Bromobenzyl Alcohol. As mentioned in the previous question, this can form if there is water in your reaction mixture.
-
How to Identify: This byproduct will have a different Rf value from your starting material and product. Its polarity will depend on the TLC eluent system used.
-
Prevention: Adhere to strict anhydrous conditions.
-
Question 3: I'm struggling with the purification of my product. What is the most effective method?
Effective purification is key to obtaining a high-purity final product.
-
Step 1: Aqueous Work-up. After the reaction is complete, a proper aqueous work-up is the first line of defense in removing inorganic salts and water-soluble impurities.
-
Procedure: After cooling the reaction, filter off the inorganic salts (like K₂CO₃ and KBr).[1] Concentrate the filtrate and dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1][2] Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.[1][3] Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2]
-
-
Step 2: Crystallization or Column Chromatography. For most applications, the crude product obtained after the work-up may be sufficiently pure. However, for higher purity requirements, further steps are necessary.
-
Crystallization: If the crude product is a solid, recrystallization is an excellent method for purification.[6] A mixed solvent system like ethanol/water or hexanes/ethyl acetate can be effective.[2] The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]
-
Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel column chromatography is the method of choice.[1][2] A typical eluent system is a gradient of ethyl acetate in hexanes.[1] Monitor the fractions by TLC to isolate the pure product.[1]
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for this reaction?
-
A: Polar aprotic solvents are generally preferred for SN2 reactions. Acetonitrile is an excellent choice as it effectively dissolves the reagents and facilitates the reaction, which is often run at reflux (around 82°C).[1][3][5] Other solvents like dimethylformamide (DMF) or acetone can also be used.
-
-
Q: What is a typical reaction time and temperature?
-
A: This can vary. The reaction can be run at room temperature, but it may take several hours (e.g., 12-24 hours) to reach completion.[4] Heating the reaction to reflux in acetonitrile can significantly shorten the reaction time to 4-6 hours.[1][3] It is always best to monitor the reaction by TLC to determine the optimal time.[1][3][4]
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: Standard analytical techniques should be used for characterization.
-
¹H NMR (Proton NMR): This will confirm the structure by showing the characteristic signals for the aromatic protons, the benzylic methylene protons (a singlet), and the morpholine ring protons.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. The mass spectrum should show the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[1]
-
TLC: A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
-
Optimized Experimental Protocol
This protocol details the N-alkylation of morpholine with 3-bromobenzyl bromide.
Materials & Reagents:
-
3-Bromobenzyl bromide
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by morpholine (1.2 eq). Stir the resulting suspension at room temperature for 10-15 minutes.[1][3]
-
Addition of Electrophile: Slowly add a solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.[1][3]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the 3-bromobenzyl bromide spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.[1]
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2x) and then with brine (1x).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
-
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[1]
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Morpholine | 1.2 equivalents | Acts as nucleophile and excess helps drive the reaction. |
| 3-Bromobenzyl Bromide | 1.0 equivalent | Limiting reagent. |
| Potassium Carbonate | 2.0 equivalents | Neutralizes HBr byproduct, maintaining reaction rate.[3][4] |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent that facilitates SN2 reaction.[1][3] |
| Temperature | Reflux (~82°C) | Increases reaction rate for faster completion (4-6 hours).[1][3] |
| Typical Yield | 85-95% | Expected yield under optimized conditions.[1] |
Visualizations
Diagram 1: SN2 Reaction Mechanism
Caption: SN2 mechanism for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Synthesis of 4-(3-Bromobenzyl)morpholine
Welcome to the technical support resource for the synthesis of 4-(3-bromobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary synthetic route discussed is the nucleophilic substitution (SN2) reaction between morpholine and 3-bromobenzyl bromide.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several factors, from reaction setup to side-product formation. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: Monitor the reaction closely using Thin-Layer Chromatography (TLC).[1][2][3] If you still see a significant amount of the 3-bromobenzyl bromide starting material, extend the reaction time or moderately increase the temperature (e.g., from room temperature to 50-60°C, or reflux if using a high-boiling solvent like acetonitrile).[1][2]
-
-
Poor Quality of Reagents:
-
3-Bromobenzyl Bromide Degradation: Benzyl halides can be lachrymatory and susceptible to hydrolysis if exposed to moisture, forming the corresponding alcohol (3-bromobenzyl alcohol), which will not participate in the desired reaction.
-
Wet Solvent/Reagents: Water can hydrolyze the electrophile and compete with morpholine as a nucleophile, reducing efficiency.
-
Troubleshooting: Use a fresh bottle of 3-bromobenzyl bromide or purify it before use. Ensure all solvents (e.g., acetonitrile, DMF) are anhydrous and that the base (e.g., K₂CO₃) is properly dried.[1][2]
-
-
Suboptimal Stoichiometry & Base:
-
Protonation of Morpholine: Morpholine is a base, but the reaction generates hydrobromic acid (HBr), which will protonate the starting amine, rendering it non-nucleophilic. An external base is required to neutralize this acid and to deprotonate any morpholinium salt.
-
Insufficient Base: If the base is not sufficient or effective, the reaction will stall.
-
Troubleshooting: Use at least 2.0 equivalents of a mild inorganic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2] A slight excess of morpholine (1.2 equivalents) can also help drive the reaction to completion.[2]
-
-
Formation of Side Products: The most common cause of yield loss is the formation of a quaternary ammonium salt. This is discussed in detail in Q2 .
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for diagnosing low-yield issues.
Caption: Logical workflow for troubleshooting low reaction yields.
Q2: I see an unexpected, very polar spot on my TLC plate that doesn't move from the baseline. What is it and how do I prevent it?
Answer: This is the classic signature of a quaternary ammonium salt , the most common side product in this synthesis.[4][5]
Mechanism of Formation: The desired product, this compound, is a tertiary amine. It is still nucleophilic and can compete with the starting morpholine to react with another molecule of 3-bromobenzyl bromide. This second alkylation forms a positively charged quaternary ammonium salt, which is ionic and therefore highly polar.
Reaction vs. Side Reaction Diagram
Caption: Competing reaction pathways leading to desired product and quaternary salt.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of morpholine (1.2–1.5 equivalents) relative to 3-bromobenzyl bromide. This ensures that the electrophile is more likely to encounter the more abundant and more nucleophilic secondary amine (morpholine) than the bulkier tertiary amine product.[2]
-
Slow Addition: Add the 3-bromobenzyl bromide solution dropwise or in small portions to the stirred solution of morpholine and base over 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more concentrated primary nucleophile.
-
Avoid High Temperatures for Extended Periods: While heat can drive the initial reaction to completion, excessive heat can also accelerate the rate of the second alkylation. Monitor the reaction and stop heating once the starting electrophile is consumed.
Removal of the Quaternary Salt: The quaternary salt is highly soluble in water. During the aqueous workup, it will preferentially partition into the aqueous layer, while the desired product remains in the organic layer (e.g., Ethyl Acetate, Dichloromethane).[1][2] Thorough washing of the organic layer with water and brine is crucial for its removal.
Frequently Asked Questions (FAQs)
Q3: What is a reliable, step-by-step protocol for the synthesis of this compound?
Answer: This protocol is based on a standard N-alkylation procedure, which is robust and generally high-yielding when performed correctly.[1][2][3]
Experimental Protocol: N-Alkylation of Morpholine
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) |
| 3-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 1.0 | 2.50 g |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.05 g (1.04 mL) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 | 2.76 g |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 50 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add Reagents: Add anhydrous acetonitrile (50 mL) followed by morpholine (1.04 mL, 12.0 mmol). Stir the suspension for 10 minutes at room temperature.
-
Add Electrophile: Dissolve 3-bromobenzyl bromide (2.50 g, 10.0 mmol) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.[1][2]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the 3-bromobenzyl bromide spot has disappeared.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid filter cake with additional acetonitrile (2 x 10 mL).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate (50 mL).
-
Transfer to a separatory funnel and wash with deionized water (2 x 25 mL) and then with saturated brine (1 x 25 mL) to remove any remaining salts and excess morpholine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography on silica gel using a gradient eluent (e.g., 0% to 20% ethyl acetate in hexanes) to obtain the pure product.[1]
-
Q4: Is reductive amination a viable alternative synthesis route?
Answer: Yes, reductive amination is an excellent alternative that avoids the use of the lachrymatory and reactive 3-bromobenzyl bromide.[6] This method proceeds in two steps within a single pot: the reaction of 3-bromobenzaldehyde with morpholine to form an intermediate iminium ion, followed by its immediate reduction to the final amine product.[7]
General Scheme: 3-bromobenzaldehyde + Morpholine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound
Advantages:
-
Avoids handling lachrymatory benzyl halides.
-
Starting materials (aldehydes) are often more stable and less expensive than benzyl halides.
Common Reducing Agents:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Mild and selective, often the reagent of choice.
-
Sodium cyanoborohydride (NaBH₃CN): Effective, but requires careful pH control and is toxic.[8]
-
Hydrogenation: Can be used with a catalyst (e.g., Pd/C, Co-composites), representing a greener approach.[7]
Potential Side Reactions:
-
Reduction of the starting aldehyde to 3-bromobenzyl alcohol by the reducing agent.
-
Formation of a bis-amine product if the reaction conditions are not optimized.
Q5: What characterization data should I look for to confirm the structure and purity of this compound?
Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation and purity assessment.
-
¹H NMR (Proton NMR): This is the most powerful tool for structural confirmation.
-
Aromatic Region (δ ~7.0-7.5 ppm): You should see a characteristic pattern of 4 protons for the disubstituted benzene ring.
-
Benzylic Protons (δ ~3.4-3.6 ppm): A sharp singlet integrating to 2 protons (Ar-CH₂ -N). This is a key diagnostic signal.
-
Morpholine Protons: Two distinct triplets, each integrating to 4 protons. The protons closer to the oxygen (-O-CH₂ -) will be downfield (δ ~3.6-3.8 ppm), and the protons closer to the nitrogen (-N-CH₂ -) will be upfield (δ ~2.4-2.6 ppm).[1]
-
-
Mass Spectrometry (MS): This confirms the molecular weight.
-
Look for the molecular ion peak (M⁺).
-
Due to the presence of bromine, you will see two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2). For C₁₁H₁₄BrNO, this would be at m/z 255 and 257. This isotopic pattern is a definitive confirmation of a single bromine atom in the molecule.[9]
-
-
¹³C NMR (Carbon NMR): This confirms the carbon skeleton. Expect to see signals for all unique carbon atoms, including the benzylic carbon (~63 ppm) and the two distinct morpholine carbons (~53 ppm and ~67 ppm).
-
Purity Analysis (LC-MS or GC-MS): Liquid or Gas Chromatography coupled with Mass Spectrometry can provide a precise purity level and help identify any minor impurities that are not visible by NMR.
References
-
Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. National Institutes of Health (NIH). [Link]
-
The action of morpholine on some quaternary ammonium salts and its application to their analysis. ResearchGate. [Link]
-
Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. ResearchGate. [Link]
- A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof.
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Wiley Online Library. [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. National Institutes of Health (NIH). [Link]
-
This compound (C11H14BrNO). PubChem. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Green Chemistry. Royal Society of Chemistry. [Link]
-
Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101157667A - A kind of morpholine quaternary ammonium salt type ionic liquid and preparation method thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Overcoming Solubility Challenges with 4-(3-Bromobenzyl)morpholine
Welcome to the technical support center for 4-(3-Bromobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. By understanding the physicochemical properties of this compound, we can strategically select and optimize dissolution methods for your experimental needs.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of this compound's properties is crucial for troubleshooting solubility. The morpholine ring, a common scaffold in medicinal chemistry, often enhances aqueous solubility and metabolic stability in drug candidates.[1] However, the bromobenzyl group introduces lipophilicity, which can counteract the solubility-enhancing effects of the morpholine moiety.
Here are the key physicochemical parameters for this compound:
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C₁₁H₁₄BrNO | - |
| Molecular Weight | 256.14 g/mol | - |
| Predicted XLogP3 | 2.1 | Indicates moderate lipophilicity, suggesting that the compound may have limited aqueous solubility. |
| Predicted pKa | ~7.4 - 9.0 (estimated) | The morpholine nitrogen is basic and can be protonated. This is a critical handle for pH-dependent solubility manipulation. |
| Appearance | Solid | Physical form that requires dissolution. |
| General Solubility | Sparingly soluble in water; soluble in organic solvents.[1] | Confirms the need for solubility enhancement techniques in aqueous media. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?
Answer: The most direct and often most effective initial approach is pH adjustment .
The "Why": this compound contains a morpholine ring, which has a basic nitrogen atom.[2] This nitrogen can accept a proton (become protonated) in acidic conditions. The resulting positively charged molecule, the conjugate acid, will have significantly higher aqueous solubility due to its ionic nature. The pKa of the morpholine nitrogen in similar molecules is typically in the range of 7.4 to 9.0.[3] To ensure the majority of the compound is in its protonated, more soluble form, the pH of your solution should be at least 1-2 units below the pKa.
Experimental Protocol: pH Adjustment for Solubilization
-
Prepare a stock solution of your buffer.
-
Accurately weigh the desired amount of this compound.
-
Create a slurry: Add a small amount of your buffer to the solid compound to create a suspension.
-
Titrate with a dilute acid: While stirring, add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for dissolution: Continue adding the acid until the solid completely dissolves.
-
Measure the final pH: Use a calibrated pH meter to determine the pH at which the compound is fully dissolved.
-
Adjust to your target pH (if necessary): If your experimental pH needs to be higher, you can carefully add a dilute base. Be aware that you may see precipitation if you approach the compound's pKa.
Q2: I have tried adjusting the pH, but I'm still not achieving the desired concentration. What's my next step?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ cosolvents .
The "Why": Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[4][5] This makes the environment more favorable for dissolving lipophilic compounds like this compound, which has a predicted XLogP3 of 2.1, indicating moderate lipophilicity. The cosolvent molecules can disrupt the hydrogen bonding network of water, creating pockets that can accommodate the nonpolar bromobenzyl portion of the molecule.[6]
Commonly Used Cosolvents:
-
Ethanol: A widely used and effective cosolvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycol (PEG), particularly PEG 400: Known for its high solubilization potential for hydrophobic compounds.[7]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, but use with caution as it can have biological effects and may not be suitable for all applications.
Experimental Protocol: Cosolvent Screening
-
Prepare several small-volume stock solutions of your compound in different cosolvents (e.g., 10 mg/mL in Ethanol, PG, PEG 400, and DMSO).
-
Determine the maximum achievable concentration in each pure cosolvent.
-
Perform a titration: To a known volume of your aqueous buffer, add the cosolvent stock solution dropwise while stirring.
-
Observe for precipitation: Note the volume at which precipitation occurs. This will give you an indication of the maximum tolerable percentage of the cosolvent in your final solution.
-
Select the optimal cosolvent and concentration: Choose the cosolvent that provides the desired solubility at the lowest possible concentration to minimize potential off-target effects.
Q3: My application is sensitive to organic solvents. Are there other options besides cosolvents?
Answer: Yes, complexation with cyclodextrins is an excellent alternative for solvent-sensitive applications.
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly water-soluble molecules, like this compound, within their central cavity.[1] This forms an inclusion complex where the hydrophobic part of the guest molecule is shielded from the aqueous environment, leading to a significant increase in apparent water solubility.[8][9]
Types of Cyclodextrins to Consider:
-
Beta-cyclodextrin (β-CD): A commonly used and cost-effective option.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has higher aqueous solubility and lower toxicity than native β-CD, making it a preferred choice for many biological applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): Possesses a high capacity to solubilize a wide range of compounds.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous stock solutions of different cyclodextrins (e.g., 10-20% w/v in your buffer).
-
Add this compound to each cyclodextrin solution.
-
Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) at a controlled temperature to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV) to determine the most effective cyclodextrin and its optimal concentration.
Q4: Can I combine these techniques for even better results?
Answer: Absolutely. A combined approach, particularly pH adjustment with a cosolvent , is a powerful strategy.
The "Why": By first protonating the morpholine nitrogen through pH adjustment, you increase the compound's inherent aqueous solubility. Then, by adding a cosolvent, you further enhance solubility by making the solvent environment more favorable for the lipophilic bromobenzyl group. This dual approach often allows for achieving higher concentrations than with either method alone.
Logical Workflow for Solubility Enhancement
The following diagram illustrates a systematic approach to tackling solubility issues with this compound.
Summary of Recommended Approaches
| Technique | Principle of Action | Best For | Key Considerations |
| pH Adjustment | Protonation of the basic morpholine nitrogen to form a more soluble salt. | Initial attempts; applications tolerant of acidic pH. | The final pH must be compatible with your experimental system. |
| Cosolvency | Reducing the polarity of the aqueous solvent to better accommodate the lipophilic bromobenzyl group. | When pH adjustment is insufficient; achieving higher concentrations. | Cosolvents can have biological effects; their concentration should be minimized. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity. | Solvent-sensitive applications; improving bioavailability in vivo. | Can be more costly; requires optimization of the cyclodextrin type and concentration. |
By methodically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.
References
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. ResearchGate. [Link]
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]
-
Co-solvency: Significance and symbolism. Wisdom Library. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]
-
Morpholine | C4H9NO. PubChem. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
This compound (C11H14BrNO). PubChemLite. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
4-(4-bromobenzyl)morpholine (C11H14BrNO). PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]
- 5. peerj.com [peerj.com]
- 6. PubChemLite - 4-(4-bromobenzyl)morpholine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 8. echemi.com [echemi.com]
- 9. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of 4-(3-Bromobenzyl)morpholine
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 4-(3-Bromobenzyl)morpholine. As a tertiary amine, this compound presents specific purification challenges that can impact yield, purity, and downstream success. This document provides in-depth, experience-driven answers to common issues encountered during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: My crude ¹H NMR of this compound looks messy. What are the most likely impurities from the synthesis?
A1: The impurity profile of your crude product is fundamentally tied to your synthetic route. The two most common syntheses are reductive amination and nucleophilic substitution.
-
From Reductive Amination (3-Bromobenzaldehyde + Morpholine): This is a widely used method where an iminium ion intermediate is formed and subsequently reduced.[1]
-
Unreacted Starting Materials: Residual 3-bromobenzaldehyde and morpholine are common. The aldehyde can sometimes be reduced to 3-bromobenzyl alcohol by the hydride reagent, especially if using a less selective one like sodium borohydride.[2][3]
-
Over-reduction Products: If conditions are harsh, the bromine on the aromatic ring could potentially be reduced, though this is less common with standard borohydride reagents.
-
Borate Salts: Post-reduction, inorganic borate salts are present and must be removed during workup.
-
-
From Nucleophilic Substitution (3-Bromobenzyl bromide + Morpholine): This classic Sₙ2 reaction is also very effective.
-
Unreacted Starting Materials: Unreacted 3-bromobenzyl bromide is a common impurity.
-
Over-alkylation Product: The most characteristic byproduct of this route is the formation of a quaternary ammonium salt, where a second molecule of 3-bromobenzyl bromide reacts with your product. This salt is highly polar and typically insoluble in common organic solvents.
-
Elimination Byproduct: A minor amount of 3-bromostyrene could form via E2 elimination if a strong, non-nucleophilic base is used, though this is less likely with morpholine acting as both nucleophile and base.
-
The table below summarizes these common impurities.
| Synthetic Route | Common Impurity | Key Characteristics |
| Reductive Amination | 3-Bromobenzaldehyde | Non-basic, visible aldehyde proton (~9-10 ppm) in ¹H NMR. |
| Morpholine | Basic, water-soluble, volatile. | |
| 3-Bromobenzyl alcohol | Neutral, polar, benzyl protons will have a different shift from the product. | |
| Nucleophilic Substitution | 3-Bromobenzyl bromide | Neutral, lachrymator, reactive. |
| Quaternary Ammonium Salt | Highly polar, often precipitates, insoluble in non-polar organic solvents. |
Q2: My compound is sticking to the silica gel column and streaking badly on TLC. How can I fix this?
A2: This is the most common problem encountered when purifying tertiary amines like this compound. The root cause is an acid-base interaction between the basic lone pair on the morpholine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4][5] This strong, often irreversible, binding leads to poor separation, broad peaks (tailing/streaking), and significant loss of product on the column.
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most straightforward solution is to add a small amount of a basic competitor to your eluent. This additive neutralizes the acidic sites on the silica, allowing your compound to elute properly.[4][6]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate). This is the most common and effective method.
-
Ammonia: Using a solution of 7N ammonia in methanol as part of a dichloromethane/methanol mobile phase is also effective, particularly for more polar amines.[4]
-
-
Use a Different Stationary Phase (The Robust Solution): If tailing persists or if your compound is sensitive to TEA, changing the stationary phase is the best approach.
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is inherently basic, eliminating the problematic acid-base interactions. It often provides sharp peaks and excellent separation with simple hexane/ethyl acetate gradients.[5][6]
-
Basic Alumina: Alumina is more basic than silica and can be a good alternative for purifying basic compounds.[4] However, it can sometimes be more reactive, so compatibility should be checked on TLC first.
-
Reversed-Phase (C18) Silica: For polar, ionizable compounds, reversed-phase chromatography using a mobile phase buffered at a higher pH (e.g., with ammonium bicarbonate or a low concentration of TEA) can be highly effective.[4]
-
Troubleshooting Workflow for Column Chromatography
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
Q3: Can I avoid column chromatography altogether? What are the best alternative methods?
A3: Yes, avoiding column chromatography is often desirable, especially for larger-scale syntheses.[7] Two excellent methods are available for this compound.
-
Acid-Base Liquid-Liquid Extraction: This classic technique leverages the basicity of the morpholine nitrogen. By washing your crude organic solution with an aqueous acid (e.g., 1M HCl), your amine product will become protonated (forming a hydrochloride salt) and move into the aqueous layer. Neutral impurities, such as unreacted 3-bromobenzyl bromide or 3-bromobenzaldehyde, will remain in the organic layer, which can be discarded. Subsequently, you basify the aqueous layer (e.g., with 2M NaOH) to deprotonate your amine, which will typically precipitate or can be extracted back into a fresh organic solvent.[7][8] This is a highly effective first-pass purification to remove non-basic impurities.
-
Recrystallization: If your product is a solid after the initial workup and has reasonable purity (>90%), recrystallization is the ideal method to achieve high purity. The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[9] For benzylmorpholine derivatives, solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes are good starting points for screening.[9]
Experimental Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction
This protocol is designed to separate the basic product from neutral or acidic organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material). Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated amine salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the acid wash (steps 2-3) on the organic layer one more time to ensure complete extraction of the amine. Combine the aqueous extracts.
-
Back Wash (Optional): Wash the combined aqueous layers with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your product should precipitate as a solid or oil out of the solution.
-
Final Extraction: Extract the product back into a fresh organic solvent (EtOAc or DCM) three times, using approximately one-third of the aqueous layer's volume for each extraction.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with a Modified Eluent
This protocol is for purification on standard silica gel, mitigating tailing.
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is 20% Ethyl Acetate in Hexane. Add one drop of triethylamine (TEA) to the TLC jar. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare your silica gel column as usual, but equilibrate the column with your chosen eluent system containing 1% (v/v) TEA. Never run the column dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using your TEA-modified eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is volatile, but co-evaporation with a solvent like toluene can help remove the final traces.
References
- BenchChem. (2025). Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)
- BenchChem. (2025).
- BenchChem. (2025).
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
- Biotage. (2023). Is there an easy way to purify organic amines?
- Biotage. (2023).
- Echemi. (n.d.). 4-(3-BROMOBENZYL)
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Data. (n.d.).
- Sigma-Aldrich. (n.d.).
- Reddit. (2025).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of 4-(3-Bromobenzyl)morpholine during storage
Technical Support Center: 4-(3-Bromobenzyl)morpholine
Introduction: A Proactive Approach to Compound Integrity
Welcome to the technical support guide for this compound. As a crucial intermediate in multi-step syntheses for drug discovery and materials science, the purity and stability of this reagent are paramount. Degradation during storage not only compromises the yield and purity of subsequent reactions but can also introduce unforeseen impurities that complicate downstream processing and analysis. This guide is designed to provide researchers with a deep, mechanistic understanding of the potential decomposition pathways and to offer practical, field-tested solutions for prevention and troubleshooting. Our goal is to ensure that the this compound you use tomorrow is as pure as the day you received it.
Frequently Asked Questions (FAQs): Understanding the Risks
This section addresses the most common questions our team receives regarding the stability of this compound.
Q1: What are the primary chemical liabilities of this compound that lead to decomposition?
A1: The structure of this compound contains three key areas susceptible to degradation under improper storage conditions:
-
The N-Benzyl Amine Linkage: The bond between the morpholine nitrogen and the benzylic carbon is susceptible to oxidative cleavage. This N-debenzylation is a well-documented pathway for tertiary amines and can be promoted by atmospheric oxygen.[1][2]
-
The Morpholine Ring: The tertiary amine within the morpholine ring can be oxidized to form an N-oxide.[3] More aggressive oxidation can even lead to cleavage of the C-N or C-C bonds within the ring itself.[4][5]
-
The Bromobenzyl Group: The C-Br bond on the aromatic ring is sensitive to light (photodegradation), which can lead to dehalogenation via radical mechanisms.[6][7] Furthermore, the entire bromobenzyl group is a leaving group, and the molecule can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic contaminants.[8]
Q2: My solid sample has developed a yellowish tint and a slightly oily consistency. What is happening?
A2: This is a classic sign of oxidative degradation. The formation of colored impurities often results from oxidation of the amine functional groups. The oily consistency suggests the formation of lower melting point or liquid degradation products, such as 3-bromobenzaldehyde (from N-debenzylation and subsequent oxidation) or the corresponding N-oxide. Immediate purity analysis is recommended.
Q3: What are the absolute ideal storage conditions to maximize the shelf-life of this compound?
A3: To mitigate all primary decomposition pathways, the ideal storage conditions are rigorously controlled. We summarize these in the table below. The causality is simple: by removing catalysts for degradation (light, oxygen, water), you kinetically trap the molecule in its pure form.
Q4: Can I store a solution of this compound for later use?
A4: We strongly advise against storing this compound in solution for extended periods. Solvents, especially protic solvents like methanol or residual water in aprotic solvents, can accelerate decomposition pathways such as hydrolysis. If you must store a solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), thoroughly degas the solution with an inert gas (Argon or Nitrogen), and store it in a sealed vial under an inert atmosphere in a freezer (-20 °C), protected from light.
Visualizing Decomposition: Potential Degradation Pathways
To better understand the chemical transformations that can occur during improper storage, the following diagram illustrates the key potential decomposition pathways for this compound.
Caption: Key decomposition pathways for this compound.
Troubleshooting Guide: From Observation to Action
This guide provides a systematic approach to identifying and addressing potential degradation.
| Observation / Problem | Potential Cause(s) | Recommended Action(s) |
| Change in Physical Appearance (e.g., color change from white to yellow/brown, solid to partial oil) | Oxidation: Reaction with atmospheric oxygen forming N-oxides or benzaldehyde derivatives. | 1. Immediately perform a purity analysis (TLC, LC-MS, or ¹H NMR).2. If purity is compromised, repurification via column chromatography or recrystallization may be possible.3. Review storage protocol; implement inert atmosphere storage (See Protocol 1). |
| New Polar Spot on TLC Plate (Lower Rf value) | Hydrolysis: Reaction with moisture forming the more polar 3-(morpholinomethyl)benzyl alcohol.Ring Oxidation: Formation of highly polar ring-opened byproducts. | 1. Confirm identity of the new spot using LC-MS.2. Discard sample if significant hydrolysis has occurred.3. Ensure the use of desiccants and tightly sealed containers for storage. |
| Unexpected Peaks in ¹H NMR Spectrum (e.g., new singlet around 9-10 ppm, loss of benzyl CH₂ signal) | N-Debenzylation/Oxidation: A singlet around δ 9-10 ppm is characteristic of an aldehyde proton (3-bromobenzaldehyde).General Degradation: Multiple unidentifiable peaks. | 1. Quantify the impurity level by NMR integration.2. If the aldehyde is present, oxidative N-debenzylation is confirmed.[9]3. If purity is below the required standard for your experiment, discard the reagent and obtain a new lot. |
| Inconsistent Reaction Yields or New Byproducts in Synthesis | Reagent Degradation: The stored compound is no longer pure, leading to lower effective concentration and introduction of interfering impurities. | 1. Perform a definitive purity check on the starting material (See Protocol 2).2. Always use a freshly opened or recently verified batch for critical experiments.3. Institute a routine quality control check for reagents stored for more than 6 months. |
Data Summary: Storage Condition Guidelines
The following table summarizes the recommended storage parameters to prevent decomposition. Adherence to these conditions is the most effective preventative measure.
| Parameter | Optimal Condition | Rationale & Causality | Poor Practice to Avoid |
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions. | Room temperature or higher, which accelerates decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric oxygen, the primary driver for N-oxidation and N-debenzylation.[3] | Storage in air, especially in a frequently opened container. |
| Light | Amber Vial / Dark | Prevents UV-induced photodegradation and cleavage of the C-Br bond.[6] | Clear glass vials or storage on an open lab bench. |
| Moisture | Dry / Anhydrous | Prevents hydrolysis of the benzyl-amine linkage.[8] Use of a desiccant is recommended. | Storage in a humid environment or with a loose cap. |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Provides a chemically inert barrier against atmospheric exchange. Avoids incompatible materials. | Plastic containers (potential for leaching), poorly sealed caps. |
Experimental Protocols
These protocols provide step-by-step methodologies for the proper handling and analysis of this compound.
Protocol 1: Long-Term Storage Under Inert Atmosphere
Objective: To prepare and store a solid sample of this compound to minimize exposure to air and moisture.
Materials:
-
Schlenk flask or glass vial with a PTFE-lined septum cap
-
Source of dry Argon or Nitrogen gas with a manifold/needle system
-
Vacuum pump
-
Parafilm® or vial sealant
Procedure:
-
Place the solid this compound into a clean, dry Schlenk flask or vial.
-
Securely attach the flask/vial to a Schlenk line or insert a needle connected to a gas manifold through the septum. Insert a second needle as a gas outlet.
-
Gently flush the container with inert gas for 2-3 minutes to displace the bulk of the air.
-
Remove the outlet needle and apply a gentle vacuum for 5 minutes to remove residual atmosphere. CAUTION: Ensure the solid is not volatile under vacuum.
-
Slowly backfill the container with the inert gas to just above atmospheric pressure.
-
Repeat the vacuum/backfill cycle two more times (for a total of three cycles).
-
After the final backfill, remove the needles and immediately seal the cap tightly.
-
For added security, wrap the cap-vial interface with Parafilm®.
-
Label the vial clearly with the compound name, date, and "Stored under Inert Atmosphere."
-
Place the sealed vial in a refrigerator (2-8 °C) in a designated dark storage box.
Protocol 2: Purity Assessment by HPLC-UV/MS
Objective: To quantitatively assess the purity of a this compound sample and identify potential degradants.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and ideally coupled to a Mass Spectrometer (MS).
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable modifier).
-
Volumetric flasks and pipettes.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile:water to a final concentration of 1 mg/mL in a 1.5 mL autosampler vial.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
-
Data Analysis:
-
Integrate the peak area of the main compound and all impurity peaks.
-
Calculate the purity as a percentage of the total peak area: Purity % = (Area_MainPeak / Total_Area_All_Peaks) * 100.
-
Analyze the mass spectrum corresponding to each peak. The expected [M+H]⁺ for the parent compound is m/z 256.1/258.1 (due to bromine isotopes).
-
Compare the masses of impurity peaks to the expected masses of potential degradants (e.g., N-oxide [M+H]⁺ = 272.1/274.1; hydrolyzed product [M+H]⁺ = 194.1).
-
References
-
Okamoto, T., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3796-3799. Available from: [Link]
-
Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3772. Available from: [Link]
-
Guengerich, F. P., et al. (1998). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. Bulletin of the Korean Chemical Society, 19(6), 632-634. Available from: [Link]
-
Fairlamb, I. J. S., et al. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(9), 1507-1510. Available from: [Link]
-
Zbaida, S., et al. (1999). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis, 19(1-2), 169-178. Available from: [Link]
-
Poupin, P., et al. (1997). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 63(10), 4153-4156. Available from: [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Available from: [Link]
-
Baciocchi, E., et al. (2008). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysis Letters, 126, 298-304. Available from: [Link]
-
Angene Chemical. (2025). Safety Data Sheet - Morpholine, 4-[(4-bromophenyl)sulfonyl]-. Available from: [Link]
-
Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine. Journal of Applied Bacteriology, 65(4), 335-342. Available from: [Link]
- Wang, S., et al. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents, CN113072460B.
-
Li, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 356, 02027. Available from: [Link]
-
Ali, M., et al. (2021). Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ChemistrySelect, 6(31), 8031-8035. Available from: [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Bromobenzyl chloride. Available from: [Link]
-
Horikoshi, S., et al. (2008). Photodegradation of tetrahalobisphenol-A (X=Cl, Br) flame retardants and delineation of factors affecting the process. Applied Catalysis B: Environmental, 84(3-4), 797-802. Available from: [Link]
-
Das, S., et al. (2020). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. International Journal of Current Research and Academic Review, 8(2), 1-10. Available from: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available from: [Link]
-
Chegg. (2020). Solved 1H-NMR Assignments for product from hydrolysis of benzyl bromide. Available from: [Link]
-
Rosenau, T., et al. (2002). Autocatalytic Decomposition of N-Methylmorpholine N-Oxide Induced by Mannich Intermediates. The Journal of Organic Chemistry, 67(11), 3607-3614. Available from: [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]
-
Griesbeck, A. G., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9725-9731. Available from: [Link]
-
Castellano, F. N., et al. (2014). Photocatalytic Oxidation of Bromide to Bromine. The Journal of Physical Chemistry B, 118(16), 4344-4352. Available from: [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Available from: [Link]
-
PubChem. (n.d.). 2-Benzylmorpholine. Available from: [Link]
-
PubChem. (n.d.). 4-Benzylmorpholine. Available from: [Link]
- Google Patents. (n.d.). Preparation method of benzyl bromide. CN107098791B.
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Marco Rubber & Plastics. (n.d.). MORPHOLINE Resistant O-Rings and Seals. Available from: [Link]
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Technical Support Center: Synthesis of 4-(3-Bromobenzyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(3-bromobenzyl)morpholine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Overview of the Synthesis
The most common and straightforward method for synthesizing this compound is through the nucleophilic substitution (SN2) reaction between 3-bromobenzyl bromide and morpholine.[1][2] In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide and displacing the bromide leaving group.[1][2] A base, such as potassium carbonate, is typically used to neutralize the hydrobromic acid byproduct.[1][3]
An alternative route is the reductive amination of 3-bromobenzaldehyde with morpholine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the final product.
This guide will focus primarily on the more common nucleophilic substitution route, while also addressing potential issues arising from the reductive amination pathway.
Synthetic Workflow Diagram
Sources
Navigating the Scale-Up of 4-(3-Bromobenzyl)morpholine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 4-(3-bromobenzyl)morpholine. As a Senior Application Scientist, I've designed this comprehensive guide to provide you with not just protocols, but the underlying scientific principles and practical troubleshooting advice necessary to successfully transition this important synthesis from the laboratory bench to a pilot plant setting. This resource is structured to anticipate the challenges you may encounter and to provide clear, actionable solutions grounded in established chemical engineering and organic chemistry principles.
Section 1: Understanding the Chemistry - Synthesis of this compound
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, specifically an N-alkylation. In this reaction, the secondary amine of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide and displacing the bromide leaving group.
An alternative, and often scalable, approach is reductive amination. This one-pot reaction involves the formation of an iminium intermediate from 3-bromobenzaldehyde and morpholine, which is then reduced in situ to the desired product. This method can be advantageous as it often avoids the use of highly reactive alkyl halides.[1][2]
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the typical laboratory-scale conditions for the N-alkylation of morpholine with 3-bromobenzyl bromide?
A typical laboratory procedure involves reacting morpholine with 3-bromobenzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[3][4] The reaction is often heated to reflux to ensure a reasonable reaction rate. A slight excess of morpholine is commonly used to help drive the reaction to completion and minimize the formation of quaternary ammonium salts.[5]
Q2: What are the potential side reactions and impurities I should be aware of?
The primary side reaction of concern is over-alkylation, where the product, this compound, reacts with another molecule of 3-bromobenzyl bromide to form a quaternary ammonium salt.[5][6] This is more likely to occur if there is a localized high concentration of the alkylating agent or insufficient morpholine. Other potential impurities can arise from unreacted starting materials or byproducts from the decomposition of the solvent or reagents, especially at elevated temperatures.
Q3: Is reductive amination a better choice for large-scale synthesis?
Reductive amination can be a more controlled and safer option for larger-scale synthesis.[7] It avoids the use of a lachrymatory and reactive alkyl halide like 3-bromobenzyl bromide. The reaction is typically carried out at lower temperatures, which can improve the safety profile and impurity profile.[7] However, the choice of reducing agent needs careful consideration, as some, like sodium cyanoborohydride, can generate toxic byproducts.[1]
Section 2: Scaling Up to the Pilot Plant - Key Considerations
Transitioning a synthesis from the laboratory to a pilot plant introduces a new set of challenges that are primarily related to physical processes rather than the underlying chemistry. These include heat and mass transfer, mixing, and safety at scale.
Troubleshooting Guide - Scale-Up Challenges
Cause: The surface-area-to-volume ratio decreases significantly as you scale up. This means that heat generated by the reaction (the exotherm) cannot dissipate as efficiently as it does in a small laboratory flask.[8][9] N-alkylation reactions are known to be exothermic.
Troubleshooting Steps:
-
Controlled Addition: Add the 3-bromobenzyl bromide (or the reducing agent in the case of reductive amination) slowly and at a controlled rate to the reactor. This allows the cooling system to remove the heat as it is generated.
-
Jacketed Reactor: Ensure your pilot plant reactor has a well-designed cooling jacket and that the heat transfer fluid is at an appropriate temperature and flow rate to handle the heat load.[10]
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to quantify the heat of reaction. This data is crucial for designing a safe and effective cooling strategy.
Q2: The reaction is much slower in the pilot plant, and I'm seeing incomplete conversion. Why is this happening?
Cause: Inefficient mixing can lead to poor mass transfer, meaning the reactant molecules are not coming into contact with each other as effectively as they do in a well-stirred lab flask.[8] This is particularly relevant in heterogeneous reactions involving a solid base like potassium carbonate.
Troubleshooting Steps:
-
Agitation: Ensure the agitator in your pilot reactor is appropriately designed for the viscosity and density of your reaction mixture to ensure good mixing. The impeller Reynolds number is a key parameter to consider.[10]
-
Baffling: The presence of baffles in the reactor is crucial to prevent vortexing and promote effective mixing.
-
Homogeneous Conditions: If possible, consider using a soluble base or a phase-transfer catalyst to create a more homogeneous reaction mixture, which can improve reaction rates.[11]
Q3: I'm observing new, unexpected impurities at the pilot scale. What is the likely cause?
Cause: "Hot spots" due to poor mixing and heat removal can lead to localized high temperatures, which can cause decomposition of reactants, products, or solvents, leading to the formation of new impurities.[8] Longer reaction times at elevated temperatures can also contribute to impurity formation.
Troubleshooting Steps:
-
Improve Mixing and Cooling: Address the issues of agitation and heat transfer as described above.
-
Process Analytical Technology (PAT): Implement in-situ monitoring tools like FTIR or Raman spectroscopy to track the formation of key species in real-time.[12][13][14][15] This can help you understand when and why impurities are forming and allow for better process control.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of degradation products.
Section 3: Experimental Protocols and Data
Laboratory-Scale Synthesis via N-Alkylation
This protocol is based on established procedures for analogous compounds and should be adapted and optimized for your specific laboratory conditions.[3][4]
Materials:
-
Morpholine (1.2 eq)
-
3-Bromobenzyl bromide (1.0 eq)
-
Anhydrous Potassium Carbonate (2.0 eq)
-
Acetonitrile (sufficient to make a ~0.5 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate and acetonitrile.
-
Add morpholine to the suspension and stir for 10 minutes at room temperature.
-
Add 3-bromobenzyl bromide to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Pilot Plant Scale-Up Considerations
| Parameter | Laboratory Scale (100 mL) | Pilot Plant Scale (50 L) | Key Considerations for Scale-Up |
| Reactor | Round-bottom flask | Jacketed Glass or Glass-Lined Steel Reactor[10] | Material compatibility, heat transfer, and pressure rating are critical. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller | Ensure good mixing to maintain homogeneity and temperature control.[8] |
| Heating/Cooling | Heating mantle/ice bath | Jacketed system with a thermal control unit | Must be able to handle the reaction exotherm and maintain the desired temperature.[8][10] |
| Reagent Addition | All at once or in portions | Controlled addition via a dosing pump | Crucial for managing the exotherm and preventing localized high concentrations. |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or a separate vessel | Phase separation can be slower at a larger scale. |
| Purification | Column chromatography | Crystallization or distillation | Chromatography is often not feasible at a large scale.[9][16] |
Section 4: Process Analytical Technology (PAT) for Enhanced Control
Implementing Process Analytical Technology (PAT) during scale-up can provide real-time insights into your reaction, enabling better control and a more robust process.[15][17]
Frequently Asked Questions (FAQs) - PAT
Q1: What PAT tools are suitable for monitoring the this compound synthesis?
For this N-alkylation or reductive amination reaction, in-situ FTIR or Raman spectroscopy are excellent choices.[12][13] These techniques can monitor the disappearance of starting materials (e.g., the carbonyl stretch of 3-bromobenzaldehyde in reductive amination) and the appearance of the product in real-time, without the need for sampling.
Q2: How can I use the data from PAT to control the process?
The real-time data from a PAT instrument can be used to:
-
Determine Reaction Endpoint: Accurately determine when the reaction is complete, avoiding unnecessarily long reaction times that can lead to impurity formation.
-
Monitor for Deviations: Detect any unexpected changes in the reaction profile, which could indicate a problem with reagent addition, temperature control, or mixing.
-
Control Critical Process Parameters: The data can be used in a feedback loop to control parameters like reagent addition rate to maintain a consistent reaction profile.
Visualizations
Logical Workflow for Scale-Up Decision Making
Caption: Decision workflow for scaling up the synthesis.
Troubleshooting Logic for Pilot Plant Issues
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 14. C&EN White Papers | Real-Time Reaction Analysis Guide: A Key Element in Any PAT Strategy [connect.discoveracs.org]
- 15. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. longdom.org [longdom.org]
- 17. mt.com [mt.com]
Technical Support Center: Characterization of Brominated Organic Compounds
Welcome to the technical support center for the characterization of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of these unique molecules. Brominated compounds, while crucial in pharmaceuticals, flame retardants, and various industrial applications, present a distinct set of analytical hurdles due to the specific physicochemical properties of bromine.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows. Our focus is on providing practical, field-proven insights rooted in scientific principles to empower you to overcome these challenges effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why do my brominated compounds show complex isotopic patterns in the mass spectrum?
-
What causes peak tailing or poor peak shape for my brominated analytes in chromatography?
-
How can I improve the fragmentation of brominated compounds in MS/MS analysis?
-
Are there specific sample preparation techniques recommended for brominated compounds?
-
-
Troubleshooting Guides
-
Guide 1: Mass Spectrometry - Deciphering Isotopic Patterns and Improving Fragmentation
-
Protocol 1.1: Isotopic Pattern Analysis for Confirmation of Bromine Content
-
Protocol 1.2: Optimizing Collision Energy for Enhanced Fragmentation
-
-
Guide 2: Chromatographic Analysis - Overcoming Poor Peak Shape and Resolution
-
Protocol 2.1: Method Development for Gas Chromatography (GC) of Brominated Compounds
-
Protocol 2.2: Addressing Peak Tailing in Liquid Chromatography (LC)
-
-
-
References
Frequently Asked Questions (FAQs)
Why do my brominated compounds show complex isotopic patterns in the mass spectrum?
The complexity arises from the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br). This results in a characteristic isotopic pattern for any bromine-containing ion in a mass spectrum.
-
For a compound with one bromine atom: You will observe two major peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This is the M and M+2 pattern.
-
For a compound with multiple bromine atoms: The pattern becomes more complex. For instance, a compound with two bromine atoms will exhibit a triplet pattern with a ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks.
This distinct pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in a molecule.
What causes peak tailing or poor peak shape for my brominated analytes in chromatography?
Peak tailing and other chromatographic issues for brominated compounds can stem from several factors:
-
Active Sites in the GC System: In Gas Chromatography (GC), polar or active sites within the injector, column, or detector can interact with the analytes, leading to peak tailing. Brominated compounds, especially those with other functional groups, can be susceptible to these interactions.
-
Column Choice in LC: In Liquid Chromatography (LC), secondary interactions between the analyte and the stationary phase can cause peak tailing. For example, some brominated compounds might exhibit strong interactions with residual silanols on silica-based columns.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.
-
Inappropriate Mobile Phase: In LC, an unsuitable mobile phase composition or pH can affect the ionization state and retention of the analyte, contributing to poor peak shape.
How can I improve the fragmentation of brominated compounds in MS/MS analysis?
Improving fragmentation in tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Here are some key strategies:
-
Optimize Collision Energy: The energy used to induce fragmentation is a critical parameter. A stepwise increase in collision energy can help identify the optimal value that produces a rich spectrum of fragment ions without excessive fragmentation into very small, uninformative ions.
-
Choice of Precursor Ion: If your molecule produces multiple adducts (e.g., [M+H]⁺, [M+Na]⁺), select the most stable and abundant precursor ion for fragmentation. Protonated molecules often yield more informative fragment ions.
-
Consider Different Ionization Techniques: The ionization method can influence the stability of the precursor ion. For example, electrospray ionization (ESI) is a "soft" technique that may produce a stable molecular ion, while atmospheric pressure chemical ionization (APCI) can sometimes induce more in-source fragmentation.
Are there specific sample preparation techniques recommended for brominated compounds?
While general sample preparation principles apply, some considerations are particularly relevant for brominated compounds:
-
Solvent Selection: Ensure your analyte is fully soluble in the chosen solvent to avoid issues with precipitation and inaccurate quantification. The solvent should also be compatible with your analytical technique (e.g., volatile for GC, miscible with the mobile phase for LC).
-
Minimizing Contamination: Brominated flame retardants are ubiquitous in laboratory environments and can be a source of contamination. Use high-purity solvents and glassware, and consider running blanks to identify any background signals.
-
Extraction Efficiency: For complex matrices, optimize your extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure efficient recovery of the brominated analytes.
Troubleshooting Guides
Guide 1: Mass Spectrometry - Deciphering Isotopic Patterns and Improving Fragmentation
The unique isotopic signature of bromine is a double-edged sword; it aids in identification but can complicate spectral interpretation. This guide provides systematic approaches to leverage this feature and enhance structural analysis through fragmentation.
This protocol outlines the steps to confirm the number of bromine atoms in an unknown compound using its isotopic pattern.
Step-by-Step Methodology:
-
Acquire a High-Resolution Mass Spectrum: Obtain a mass spectrum of your compound, ensuring sufficient resolution to clearly distinguish the isotopic peaks.
-
Identify the Molecular Ion Cluster: Locate the group of peaks corresponding to the molecular ion (e.g., [M]⁺˙ or [M+H]⁺).
-
Measure Peak Intensities and m/z Values: Record the relative intensities and m/z values for each peak in the cluster.
-
Compare with Theoretical Patterns: Use a chemical formula calculator or isotopic pattern simulation software to generate the theoretical isotopic distribution for your proposed chemical formula.
-
Validate the Number of Bromine Atoms: Compare the experimental pattern with the theoretical patterns for one, two, three, etc., bromine atoms. The pattern with the best match confirms the number of bromine atoms in your molecule.
Data Presentation:
| Number of Bromine Atoms | Isotopic Pattern | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
Visualization:
Caption: Workflow for confirming bromine content via isotopic pattern analysis.
This protocol provides a systematic approach to optimizing collision energy in MS/MS experiments to obtain informative fragment ions for structural elucidation.
Step-by-Step Methodology:
-
Select the Precursor Ion: Infuse a solution of your compound and select the most abundant and stable precursor ion in the MS1 spectrum.
-
Perform a Collision Energy Ramp: Set up an MS/MS experiment where the collision energy is ramped over a range (e.g., 5-50 eV).
-
Analyze the Fragmentation Pattern: Examine the resulting product ion spectra at different collision energies.
-
Low Energy: At low energies, you may only observe the precursor ion with minimal fragmentation.
-
Optimal Energy: At the optimal energy, you will see a rich spectrum of product ions that are useful for structural elucidation.
-
High Energy: At high energies, you may observe excessive fragmentation, leading to small, non-specific ions.
-
-
Select the Optimal Collision Energy: Choose the collision energy that provides the best balance of fragment ion intensity and structural information for your subsequent analyses.
Visualization:
Caption: Decision workflow for optimizing collision energy in MS/MS.
Guide 2: Chromatographic Analysis - Overcoming Poor Peak Shape and Resolution
Achieving sharp, symmetrical peaks is fundamental for accurate quantification and identification. This guide addresses common chromatographic issues encountered with brominated compounds.
This protocol provides a starting point for developing a robust GC method for the analysis of volatile and semi-volatile brominated compounds.
Step-by-Step Methodology:
-
Injector Maintenance: Ensure the injector liner is clean and consider using a deactivated liner to minimize active sites.
-
Column Selection: Start with a low-polarity column (e.g., 5% phenyl-methylpolysiloxane). These columns are generally robust and provide good separation for a wide range of compounds.
-
Temperature Program:
-
Initial Temperature: Set the initial oven temperature slightly above the boiling point of the solvent.
-
Ramp Rate: Use a moderate ramp rate (e.g., 10-20 °C/min) to ensure good separation.
-
Final Temperature: The final temperature should be sufficient to elute all compounds of interest.
-
-
Detector Considerations: An electron capture detector (ECD) is highly sensitive to halogenated compounds. However, a mass spectrometer (MS) provides greater specificity and structural information.
This protocol offers a systematic approach to troubleshooting and eliminating peak tailing for brominated compounds in LC analysis.
Step-by-Step Methodology:
-
Evaluate the Column:
-
Column Age: An old or contaminated column can lead to peak tailing. Try flushing the column or replacing it if necessary.
-
Stationary Phase: Consider using a column with end-capping to reduce the number of free silanol groups.
-
-
Optimize the Mobile Phase:
-
pH Adjustment: If your analyte has acidic or basic functional groups, adjust the mobile phase pH to ensure it is in a single ionic form.
-
Additive: Adding a small amount of a competing agent (e.g., triethylamine) can sometimes reduce peak tailing caused by silanol interactions.
-
-
Check for System Issues:
-
Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short as possible to minimize dead volume.
-
Flow Path Obstructions: A partial blockage in the system can cause peak distortion.
-
Visualization:
Technical Support Center: Synthesis of N-Aryl Morpholines Using Alternative Catalysts
Welcome to the Technical Support Center for the synthesis of N-aryl morpholines. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of C-N cross-coupling reactions beyond traditional methods. N-Aryl morpholines are crucial scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation with alternative catalytic systems.
Section 1: Troubleshooting Guide - Catalyst-Specific Issues
This section addresses common problems encountered with specific alternative catalytic systems for N-aryl morpholine synthesis.
Copper-Catalyzed N-Arylation (Ullmann-Type Reactions)
Question: My copper-catalyzed N-arylation of morpholine with an aryl halide is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice:
-
Catalyst Source: The purity and source of the copper catalyst (e.g., CuI, Cu₂O, or copper nanoparticles) are critical.[4] Ensure you are using a high-purity catalyst. For challenging substrates, pre-formed catalysts can sometimes offer better results.[5]
-
Ligand Selection: The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction.[6] Common ligands include diamines, amino acids (like L-proline), and phenanthrolines.[4][7] If you are not using a ligand, or if your current ligand is ineffective, consider screening a panel of ligands. For sterically hindered substrates, specific diamine ligands have shown improved performance.[8]
-
-
Base Selection:
-
Reaction Temperature and Time:
-
Ullmann-type reactions often require elevated temperatures, typically in the range of 90-140 °C.[4] If your reaction temperature is too low, the activation energy barrier may not be overcome. Insufficient reaction time can also lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Solvent Effects:
-
The solvent plays a crucial role in solubilizing the reactants and the catalyst system. Common solvents for copper-catalyzed N-arylations include DMSO, DMF, toluene, and dioxane.[7] Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature.
-
Troubleshooting Workflow: Low Yield in Copper-Catalyzed N-Arylation
Caption: A logical workflow for diagnosing and resolving low yields in copper-catalyzed N-arylation reactions.
Nickel-Catalyzed N-Arylation
Question: I am attempting a nickel-catalyzed N-arylation of morpholine with an aryl chloride, but the reaction is sluggish. What adjustments can I make?
Answer:
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in cross-coupling reactions.[11] Nickel catalysts are often employed for these challenging substrates due to their lower cost and unique reactivity.[12] Here’s how to troubleshoot a sluggish reaction:
-
Ligand Selection is Key:
-
For nickel-catalyzed amination of aryl chlorides, the choice of ligand is paramount. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[12] Consider ligands like DalPhos for their effectiveness with challenging substrates.[13]
-
-
Pre-catalyst Activation:
-
Using an air-stable nickel pre-catalyst can lead to more consistent results.[13] These pre-catalysts are designed to generate the active Ni(0) species in situ.
-
-
Base and Solvent System:
-
A strong base is typically required for the N-arylation of aryl chlorides. NaOtBu is a common choice.[13] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and dioxane are frequently used.
-
-
Temperature Optimization:
-
While some modern nickel catalyst systems can operate at room temperature, many require elevated temperatures (e.g., 100 °C) to achieve a reasonable reaction rate with aryl chlorides.[13]
-
Photoredox-Mediated N-Arylation
Question: My photoredox-catalyzed synthesis of an N-aryl morpholine is resulting in a complex mixture of byproducts. How can I improve the selectivity?
Answer:
Photoredox catalysis offers a powerful, mild alternative for C-N bond formation.[14] However, the generation of radical intermediates can sometimes lead to undesired side reactions. Improving selectivity requires careful optimization of the reaction parameters:
-
Photocatalyst Selection:
-
The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) is critical.[15] The redox potential of the photocatalyst must be well-matched with the substrates to ensure selective generation of the desired radical species.
-
-
Light Source and Reaction Time:
-
The wavelength and intensity of the light source can influence the reaction outcome. Ensure you are using the appropriate light source for your chosen photocatalyst. Over-irradiation can lead to decomposition of the product or catalyst, so it's important to monitor the reaction and stop it once the starting material is consumed.
-
-
Additives and Quenchers:
-
The addition of a base or other additives can significantly impact the reaction. For instance, a mild base like NaOAc is often used.[15] In some cases, undesired side reactions can be suppressed by the addition of a specific quencher.
-
-
Solvent Choice:
-
The solvent can influence the stability of the radical intermediates. Common solvents for photoredox reactions include DMA, DMSO, and MeCN.[15]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts (Cu, Ni) over palladium for N-aryl morpholine synthesis?
A1: While palladium catalysis is a powerful and widely used method, alternative catalysts offer several advantages:
-
Cost-Effectiveness: Copper and nickel are significantly more earth-abundant and less expensive than palladium, making them attractive for large-scale synthesis.[4][12]
-
Different Reactivity and Selectivity: In some cases, copper and nickel catalysts can offer complementary reactivity and selectivity compared to palladium, particularly for certain substrate combinations or functional group tolerances.[12]
-
Reduced Toxicity: Copper and nickel generally have lower toxicity profiles than palladium, which can be a consideration in pharmaceutical manufacturing.
Q2: How do I choose the right ligand for my N-arylation reaction?
A2: Ligand selection is arguably one of the most critical parameters in C-N cross-coupling. The ideal ligand depends on the metal, the nature of the aryl halide, and the amine.
-
For Palladium: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines) are generally effective for a wide range of substrates.[16]
-
For Copper: Diamines, amino acids (like L-proline), and phenanthrolines are commonly used to stabilize the copper catalyst and promote the reaction.[4][7]
-
For Nickel: Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary, especially for less reactive aryl chlorides.[12]
Q3: My starting aryl halide is unreactive. What are my options?
A3: If you are using a less reactive aryl halide (e.g., an aryl chloride), you may need to employ more forcing reaction conditions.[11] This could involve:
-
Switching to a more active catalyst system, such as a nickel catalyst with a specialized ligand.[12]
-
Using a stronger base and a higher reaction temperature.[9]
-
If possible, consider converting the aryl chloride to the more reactive aryl bromide or iodide.
Q4: Can I run these reactions under air, or is an inert atmosphere always necessary?
A4: The requirement for an inert atmosphere depends on the catalyst system.
-
Palladium and Nickel: Most palladium and nickel-catalyzed reactions are sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, they are typically run under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Copper: Some copper-catalyzed Ullmann-type reactions are more tolerant of air and moisture, which is a practical advantage.[17] However, for optimal results and reproducibility, running the reaction under an inert atmosphere is still recommended.
Q5: What are some common side reactions in N-aryl morpholine synthesis, and how can they be minimized?
A5: Common side reactions include:
-
Homocoupling of the Aryl Halide: This can be minimized by using the correct ligand-to-metal ratio and controlling the reaction temperature.[10]
-
Reduction of the Aryl Halide (Hydrodehalogenation): This can be an issue, particularly with electron-rich aryl halides. Optimizing the base and solvent can help to suppress this side reaction.
-
Diarylation of Morpholine: While less common with morpholine, over-arylation can occur with primary amines. Using the appropriate stoichiometry of reactants can minimize this.
Section 3: Experimental Protocols and Data
Representative Protocol for Copper-Catalyzed N-Arylation of Morpholine
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk tube, add CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1 equivalent) and morpholine (1.2-1.5 equivalents).
-
Add the anhydrous, degassed solvent (e.g., DMSO or toluene).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst System Performance Comparison (Illustrative Data)
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(tBu)₃ | Aryl Bromide | NaOtBu | Toluene | 105 | 66 | [16] |
| CuI / L-proline | Aryl Iodide | K₂CO₃ | DMSO | 110 | 85-95 | [7] |
| NiCl₂(dppp) | Aryl Chloride | NaOtBu | Dioxane | 100 | 70-85 | [12] |
| Ir(ppy)₃ (photoredox) | Aryl Bromide | NaOAc | DMA | RT | 96 | [15] |
Section 4: Mechanistic Insights
Understanding the catalytic cycle is crucial for rational troubleshooting and optimization.
Generalized Catalytic Cycle for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
References
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PlumX. [Link]
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed. [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
-
Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides | Organic Letters. ACS Publications. [Link]
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods | Request PDF. ResearchGate. [Link]
-
SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. CyberLeninka. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. OUCI. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed. [Link]
-
Reaction conditions optimization for the N‐formylation of morpholine. ResearchGate. [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]
-
Arylation of morpholine with various aryl halides catalyzed by MnCl 2 Á4H 2 O. ResearchGate. [Link]
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. SciProfiles. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines. ResearchGate. [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. [Link]
-
The photoredox α‐amino C−H arylation toward morpholine. ResearchGate. [Link]
-
Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
-
N‐(4‐Thiazolylmethyl)Morpholine N‐Oxide as N,O‐Bidentate Ligand for Copper‐Catalyzed Ullmann‐Type N‐Arylation of Azoles/Amines with Aryl Halides. ResearchGate. [Link]
-
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
-
Previously reported approaches for N‐arylation reactions with. ResearchGate. [Link]
-
The general structure of multifunctional morpholine containing. ResearchGate. [Link]
-
Need help with N-Arylation reaction. Reddit. [Link]
-
Nickel-Catalyzed N-Arylation of Fluoroalkylamines. PubMed. [Link]
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- 4. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
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- 6. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(3-Bromobenzyl)morpholine
A Guide to Accelerating Reaction Times and Troubleshooting Common Issues
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(3-Bromobenzyl)morpholine. As Senior Application Scientists, we understand that reaction efficiency is paramount. This document moves beyond standard protocols to provide in-depth, troubleshooting-oriented advice in a direct question-and-answer format, focusing on the critical goal of reducing reaction time while maximizing yield and purity.
The predominant and most versatile method for synthesizing this compound is the reductive amination between 3-bromobenzaldehyde and morpholine. This guide is structured to address the common bottlenecks and challenges encountered in this specific transformation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is extremely slow—often taking over 12 hours—and still shows incomplete conversion. What is the primary bottleneck?
Answer: The most common rate-limiting step in a one-pot reductive amination is the initial formation of the iminium ion intermediate from the aldehyde and the amine.[1] The subsequent reduction of this iminium ion by a hydride source is typically very fast. Therefore, a slow reaction almost always points to inefficient iminium ion generation.
The mechanism involves two key equilibria:
-
Nucleophilic attack of morpholine on the carbonyl carbon of 3-bromobenzaldehyde to form a hemiaminal.
-
Dehydration of the hemiaminal to form the C=N double bond of the imine, which is then protonated to the reactive iminium ion.
If the water byproduct is not effectively removed or if the equilibrium does not favor the iminium ion, the overall reaction will stall.
Q2: How can I specifically accelerate the formation of the iminium ion?
Answer: The most effective strategy is the use of mild acid catalysis. The formation of the iminium ion is favored under slightly acidic conditions (typically pH 4-6).[1][2]
Causality:
-
Acid's Role: A catalytic amount of acid (like glacial acetic acid) protonates the carbonyl oxygen of the 3-bromobenzaldehyde. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the morpholine nitrogen.[3]
-
The pH Sweet Spot: There is a fine balance. If the pH is too low (too much acid), the morpholine (a secondary amine) will be protonated to form a morpholinium salt. This salt is no longer nucleophilic and cannot initiate the reaction.[1] If the pH is too high (no acid), the activation of the aldehyde is insufficient.
Practical Recommendation: For a typical reaction in a solvent like 1,2-dichloroethane (DCE), adding 1.0 to 1.2 equivalents of glacial acetic acid is a standard starting point to catalyze imine formation without excessively protonating the morpholine.[4]
Q3: I'm using Sodium Borohydride (NaBH₄) and my reaction is messy, with significant 3-bromobenzyl alcohol byproduct. Is there a superior reducing agent to improve speed and selectivity?
Answer: Absolutely. The choice of reducing agent is critical for both the speed and cleanliness of a one-pot reductive amination. While Sodium Borohydride (NaBH₄) is a powerful and inexpensive reductant, its lack of selectivity is a major drawback. It can readily reduce the starting aldehyde to an alcohol, creating a competitive side reaction that lowers yield and complicates purification.[5][6]
The recommended agent is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB).
STAB is a milder and sterically hindered reducing agent. Its key advantage is its remarkable selectivity for reducing the protonated iminium ion much faster than it reduces the starting aldehyde.[7][8][9] This allows the reaction to be run in a single pot with all reagents present from the start, driving the equilibrium towards the product and simplifying the procedure.
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | Low; reduces aldehydes and ketones rapidly | High; selective for iminium ions at neutral pH | Very High; highly selective for iminium ions |
| Reactivity | High | Moderate | Mild |
| Optimal pH | Broad (often basic) | Mildly Acidic (pH 6-7) | Mildly Acidic (pH 4-6) |
| Typical Procedure | Often requires a two-step process (pre-formation of imine) to avoid aldehyde reduction.[2] | Good for one-pot reactions but highly toxic (liberates HCN gas with acid).[10][11] | Ideal for one-pot reactions. [7][12] |
| Reaction Time | Variable; depends on imine formation rate | Generally faster than two-step NaBH₄ methods | Typically fast (1-4 hours) due to one-pot efficiency |
Q4: Can I significantly reduce my reaction time from hours to minutes using alternative technologies?
Answer: Yes. For a dramatic reduction in reaction time, Microwave-Assisted Organic Synthesis (MAOS) is a proven technology. Microwave irradiation can accelerate the reaction by efficiently heating the polar solvent and reagents, often reducing reaction times from many hours to mere minutes.
Mechanism of Acceleration: Microwave energy directly interacts with polar molecules (like the solvent and intermediates), causing rapid, uniform heating that overcomes the activation energy barriers of the reaction much more efficiently than conventional heating.[13]
A typical microwave-assisted reductive amination can be completed in 15-30 minutes at temperatures around 120-150°C, compared to 4-24 hours with conventional heating at room temperature or reflux.[14][15]
Experimental Workflows & Protocols
Workflow 1: Standard Reductive Amination using STAB
This workflow outlines the most reliable and common lab-scale synthesis.
Caption: Standard Reductive Amination Workflow.
Detailed Protocol 1: Standard Synthesis
-
To a stirred solution of 3-bromobenzaldehyde (1.0 equiv) and morpholine (1.1-1.2 equiv) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Be cautious of initial gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Workflow 2: Troubleshooting a Slow Reaction
Use this decision tree to diagnose and resolve sluggish reactions.
Caption: Troubleshooting workflow for slow reactions.
Detailed Protocol 2: Microwave-Assisted Rapid Synthesis
(Note: This protocol requires a dedicated microwave reactor. Conditions may need optimization based on the specific instrument.)
-
In a microwave-safe reaction vessel, combine 3-bromobenzaldehyde (1.0 equiv), morpholine (1.2 equiv), and sodium triacetoxyborohydride (1.5 equiv).
-
Add a suitable microwave-safe solvent (e.g., THF or 1,2-dichloroethane).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-150°C for 15-30 minutes with stirring.
-
After the reaction, allow the vessel to cool to room temperature.
-
Perform the same aqueous work-up and purification as described in Protocol 1.
References
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved January 10, 2026, from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 10, 2026, from [Link]
-
Ison, G. (n.d.). Organo-catalysed Reductive Amination/alkylation. Wordpress. Retrieved January 10, 2026, from [Link]
-
Tabasso, S., et al. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemPlusChem, 88(3), e202300017. Retrieved January 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved January 10, 2026, from [Link]
-
The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. Retrieved January 10, 2026, from [Link]
-
Calcio Gaudino, E., et al. (2019). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. ACS Sustainable Chemistry & Engineering. Retrieved January 10, 2026, from [Link]
-
Medley, J. W. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 10, 2026, from [Link]
-
Sciencemadness.org. (n.d.). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate. Retrieved January 10, 2026, from [Link]
-
Cravotto, G., et al. (2021). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. Retrieved January 10, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved January 10, 2026, from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetic investigations on the Ru-catalyzed reductive amination of benzaldehyde. Retrieved January 10, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved January 10, 2026, from [Link]
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Recent progress in reductive amination reaction. Retrieved January 10, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Retrieved January 10, 2026, from [Link]
-
TIB. (n.d.). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved January 10, 2026, from [Link]
-
Borneo Journal of Resource Science and Technology. (n.d.). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Retrieved January 10, 2026, from [Link]
-
Semantic Scholar. (n.d.). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Retrieved January 10, 2026, from [Link]
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Technical Support Center: Troubleshooting Emulsions in Morpholine Reaction Workups
Welcome to the technical support center. As a Senior Application Scientist, I understand that a stable emulsion during a reaction workup is one of the most common and frustrating hurdles in synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical framework for both preventing and resolving emulsions, with a specific focus on the unique challenges presented by reactions involving morpholine.
Morpholine's basicity and its dual amine/ether functionality make it a versatile building block, but these same properties can contribute to the formation of stubborn emulsions during aqueous workups.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to rescue your product and optimize your process.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered.
Q1: What is an emulsion and why did one form in my morpholine reaction workup?
A1: An emulsion is a stable mixture of two liquids that do not normally mix, such as an organic solvent and water.[2] One liquid is dispersed as microscopic droplets throughout the other, creating a cloudy, opaque, or "milky" layer that refuses to separate.[3]
In the context of morpholine reactions, emulsions typically form for one or more of the following reasons:
-
Surfactant Action: Morpholine itself, or salts formed from it during pH changes, can act as surfactants. Surfactants are molecules that can interact with both the aqueous and organic phases, stabilizing the boundary between them and preventing the small droplets from coalescing.[3][4]
-
Presence of Fine Solids: Insoluble byproducts or unreacted starting materials can accumulate at the liquid-liquid interface, physically preventing the layers from separating.[5]
-
Excessive Agitation: Shaking a separatory funnel too vigorously during extraction increases the surface area between the two phases, promoting the formation of tiny, stable droplets.[4]
-
pH Environment: As a base, morpholine's solubility is highly dependent on pH.[6] Workups involving acidic or basic washes can create morpholinium salts or other species that stabilize emulsions, particularly when using chlorinated solvents like dichloromethane (DCM).[5][7]
Q2: I have a persistent emulsion. What is the very first thing I should try?
A2: The first and simplest step is patience , followed by the addition of a saturated aqueous solution of sodium chloride (brine ).
-
Let the separatory funnel stand undisturbed for 15-30 minutes. Gravity alone is sometimes sufficient to resolve a weak emulsion.[8][9]
-
If no change occurs, add a significant volume of brine . This technique, known as "salting out," increases the ionic strength of the aqueous layer.[10] This makes the aqueous phase significantly more polar, reducing the solubility of organic components and forcing them into the organic layer, which helps to destabilize and break the emulsion.[2][10] Gently swirl the funnel after adding the brine.
Q3: How can I prevent emulsions from forming in the first place?
A3: Prevention is the most effective strategy. The key is to minimize the energy put into mixing and to consider your solvent system carefully.
-
Gentle Mixing: Instead of vigorous shaking, gently and slowly invert the separatory funnel 5-10 times. This is often sufficient for extraction without forming a stable emulsion.[4]
-
Pre-Workup Solvent Removal: Before adding any aqueous solution, consider removing the reaction solvent on a rotary evaporator. Then, redissolve the crude residue in your desired extraction solvent. This removes potentially problematic reaction byproducts or solvents that are prone to emulsification.[5][8]
-
Consider an Alternative Extraction Method: For reactions that consistently produce emulsions, switching from liquid-liquid extraction (LLE) to Solid-Phase Extraction (SPE) can completely avoid the problem, as it does not involve the direct, high-energy mixing of two immiscible liquid phases.[3][11]
Q4: My emulsion appears to be caused by fine solid particles at the interface. What is the best approach?
A4: For emulsions stabilized by suspended solids, the most robust solution is filtration through a pad of Celite® (diatomaceous earth).[5] Celite® is an inert filter aid that creates a porous filter cake capable of trapping very fine particulates that would otherwise pass through standard filter paper.[12][13] Filtering the entire emulsified mixture through a Celite® pad will remove the stabilizing solids and typically results in a clean, biphasic filtrate.[5][12]
Section 2: In-Depth Troubleshooting Guide
When simple methods fail, a more systematic approach is required. This guide provides a logical workflow for tackling even the most stubborn emulsions.
Emulsion Troubleshooting Decision Tree
The following diagram outlines a step-by-step decision-making process for resolving an emulsion.
Caption: A decision tree for systematically troubleshooting emulsions.
Causality-Driven Interventions
-
Salting Out (Brine Wash):
-
Why it works: The high concentration of dissolved NaCl ions in brine makes the aqueous phase extremely polar.[10] This has two effects: it decreases the solubility of any organic compounds in the water layer and it dehydrates the organic layer by drawing water out.[14] Both actions disrupt the delicate balance at the interface that sustains the emulsion.[10]
-
When to use it: This is one of the most broadly effective first-line techniques for nearly all types of emulsions.[8]
-
-
pH Adjustment:
-
Why it works: Morpholine is a base.[1] If the emulsion is stabilized by free morpholine at the interface, adding a dilute acid (e.g., 1M HCl) will protonate it to form the morpholinium salt. This salt is highly water-soluble and will be extracted from the interface into the aqueous layer, breaking the emulsion. Conversely, if the workup has already created an acidic environment and other byproducts are the cause, careful addition of a dilute base may be effective.[2][7]
-
When to use it: When you suspect the basicity of morpholine or the acidity/basicity of other components is the primary cause. This is common when chlorinated solvents are used to extract from a basic aqueous solution.[5] Caution: Be mindful of the pH stability of your desired product.
-
-
Filtration through Celite®:
-
Why it works: Celite® is composed of the fossilized, porous skeletons of diatoms.[15] When packed into a filter funnel, it forms a rigid, micro-porous cake that acts as a physical barrier, trapping the fine solid particles that stabilize many emulsions.[5][12] The liquid phases pass through freely and, with the stabilizing agent removed, can separate cleanly in the collection flask.[12]
-
When to use it: This is the method of choice when you can see suspended solids or a "scum" layer at the interface, or when other methods have failed.
-
-
Solvent Addition / Polarity Change:
-
Why it works: Sometimes, an emulsion is simply too concentrated. Diluting the organic phase (by 5-10 times its volume) can be enough to break it.[8] Alternatively, adding a small amount of a different solvent, like ethanol or methanol, can change the polarity of the system enough to disrupt the intermolecular forces holding the emulsion together.[2][16]
-
When to use it: As a last resort when other chemical methods (brine, pH) have failed and filtration is not an option or is ineffective.
-
-
Physical Disruption (Centrifugation):
-
Why it works: A centrifuge applies a strong mechanical force that accelerates the process of gravity separation.[3] The denser phase is forced to the bottom and the lighter phase to the top, effectively breaking the emulsion.[2][9]
-
When to use it: When you have access to a centrifuge and other methods are too slow or ineffective. It is particularly useful for small-volume extractions.[3]
-
Section 3: Detailed Experimental Protocols
Protocol 3.1: How to Break an Emulsion by Filtration through Celite®
This protocol describes the standard method for removing emulsion-stabilizing particulates.
Workflow Diagram:
Caption: Workflow for breaking an emulsion using Celite® filtration.
Step-by-Step Methodology:
-
Prepare the Filter Pad:
-
Select a Büchner or fritted glass funnel appropriate for the volume of your mixture.
-
Place a piece of filter paper that fits the funnel diameter snugly inside.
-
Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm deep.
-
Wet the pad with the organic solvent used in your extraction to settle the Celite®.
-
Turn on the vacuum source connected to your filter flask to gently pull the solvent through, compacting the Celite® into a firm, flat pad. The surface should not have any cracks.
-
-
Filter the Emulsion:
-
Turn off the vacuum. Carefully pour the entire emulsified mixture from your separatory funnel onto the center of the Celite® pad.
-
Reapply the vacuum. The liquid should be drawn through the pad into the collection flask.
-
The filtrate should appear as two distinct, clear layers.
-
-
Rinse and Collect:
-
Once all the liquid has passed through, rinse the filter cake with a small amount of fresh organic solvent to recover any product adsorbed onto the Celite®.
-
Transfer the biphasic filtrate to a clean separatory funnel and proceed with the layer separation as usual.
-
Crucially, do not discard the Celite® cake until you have confirmed product recovery in your organic layer via methods like TLC or NMR. [5]
-
Section 4: Summary of Troubleshooting Techniques
The table below provides a quick-reference guide to the methods discussed.
| Method | Principle of Action | Best For... | Key Considerations |
| Patience | Gravity-based separation. | Weak or newly formed emulsions. | Slow; may not work for stable emulsions. |
| Salting Out (Brine) | Increases aqueous phase polarity, forcing organics out.[10] | General-purpose, highly effective first-line treatment. | May increase the volume of the aqueous layer. |
| pH Adjustment | Changes the solubility of acidic/basic species (e.g., morpholine).[7] | Emulsions stabilized by pH-sensitive compounds. | Product must be stable to pH changes. |
| Filtration (Celite®) | Physically removes solid particles stabilizing the interface.[5][12] | Emulsions with visible suspended solids. | Requires filtration setup; potential for minor product loss on the filter pad. |
| Solvent Dilution | Reduces the concentration of the emulsifying agent. | Highly concentrated reaction mixtures. | Significantly increases total volume. |
| Centrifugation | Applies mechanical force to accelerate phase separation.[3] | Small-volume extractions; stubborn emulsions where other methods fail. | Requires access to a centrifuge. |
| Gentle Heating | Reduces viscosity, aiding droplet coalescence.[2] | Viscous mixtures. | Risk of product degradation or solvent boiling. |
Section 5: References
-
Biotage. (2023). Tackling emulsions just got easier. [Link]
-
Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
LCGC International. (2023). Enhancing Extractions by Salting Out. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Biotage. ISOLUTE® Phase separator. [Link]
-
Spectro Scientific. (2021). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Reddit. (2018). Breaking emulsions : r/chemistry. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
The Hive. (2002). Celite. [Link]
-
Labotronics Scientific. Solid Phase Extractor. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Zaiput Flow Technologies. Production Scale Separators & Extraction Platforms. [Link]
-
Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. [Link]
-
Google Patents. WO2014055309A1 - Compositions and methods for preventing emulsion formation.
-
Verrerie Villeurbannaise. 1PS Phase Separator for Solvent Extraction. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Voigt GmbH. Filter Aids (Diatomite / Perlite / Cellulose). [Link]
-
Imerys. Diatomite filter aids for food and beverage applications. [Link]
-
ResearchGate. (2013). Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. [Link]
-
OnePetro. (1978). Effect of pH on Interfacial Films and Stability of Crude Oil-Water Emulsions. [Link]
-
Wikipedia. Morpholine. [Link]
-
ResearchGate. (2022). Role of pH and cations on emulsion formation and stability of crude oils. [Link]
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
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- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 7. onepetro.org [onepetro.org]
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- 15. imerys.com [imerys.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Identifying Synthesis Byproducts by Mass Spectrometry
Welcome to the Technical Support Center for the identification of synthesis byproducts using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenge of characterizing unexpected species in their reaction mixtures. As a Senior Application Scientist, I have curated this guide to provide not only procedural steps but also the underlying logic and field-proven insights to help you navigate the complexities of byproduct analysis with confidence.
This guide is structured to provide direct answers to common challenges. We will delve into troubleshooting common experimental hurdles, answer frequently asked questions, and provide detailed protocols and workflows to ensure the integrity and reliability of your results.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your mass spectrometry experiments for byproduct identification.
Question 1: I see a forest of unexpected peaks in my mass spectrum. How do I begin to identify which ones are actual byproducts?
Answer:
The observation of numerous unexpected peaks is a common challenge when analyzing crude reaction mixtures. The key is to systematically differentiate between true byproducts, starting materials, expected products, and background noise or contaminants.
Initial Steps for Deconvolution:
-
Run a Blank: Inject your solvent blank to identify peaks originating from the solvent or the LC-MS system itself. Common contaminants include phthalates and siloxanes.[1]
-
Analyze Starting Materials: Run individual analyses of all your starting materials and reagents under the same conditions to create a reference library of their mass spectra and retention times.
-
Compare with a Control Reaction: If possible, compare the chromatogram of your reaction mixture with that of a control sample where the impurity is absent.[2]
-
Leverage High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for determining the elemental composition of your unknown peaks.[3][4][5][6] This allows you to propose molecular formulas with a high degree of confidence.
Logical Workflow for Peak Triage:
Below is a DOT script to generate a workflow diagram for systematic peak identification.
Caption: Workflow for Systematic Identification of Byproduct Peaks.
Question 2: My signal intensity is poor, and I'm worried I'm missing low-level byproducts. What can I do to improve sensitivity?
Answer:
Poor signal intensity is a frequent issue that can mask the presence of important low-abundance byproducts.[7] Several factors, from sample preparation to instrument settings, can contribute to this problem.
Troubleshooting Poor Signal Intensity:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inadequate Sample Concentration | Concentrate the sample, but be cautious of oversaturation which can lead to ion suppression.[7] | Increasing the concentration of the analyte of interest can enhance its signal, but excessively high concentrations of other components can compete for ionization, reducing the signal of your target. |
| Poor Ionization Efficiency | Experiment with different ionization techniques (e.g., ESI, APCI, APPI) and modes (positive vs. negative).[7][8] Adjusting the mobile phase pH can also improve ionization for certain compounds.[9] | The choice of ionization source is critical and depends on the analyte's properties.[10][11] For instance, Electrospray Ionization (ESI) is suitable for polar and thermally labile compounds, while Atmospheric Pressure Chemical Ionization (APCI) is better for less polar, more volatile molecules.[12] |
| Matrix Effects | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9][13] | The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification and poor sensitivity.[7] Effective sample preparation is crucial to minimize these effects.[13][14] |
| Instrument Not Optimized | Regularly tune and calibrate your mass spectrometer.[7] Ensure the ion source, mass analyzer, and detector settings are optimized for your mass range of interest. | Instrument performance can drift over time. Regular calibration ensures mass accuracy and sensitivity are maintained.[7] |
Question 3: I have an accurate mass, but the proposed molecular formula doesn't seem to fit with my expected reaction chemistry. What could be wrong?
Answer:
While high-resolution mass spectrometry provides excellent mass accuracy, several factors can lead to misleading molecular formula assignments.
Common Pitfalls in Molecular Formula Determination:
-
Unexpected Adducts: The molecular ion you are observing might not be the simple protonated [M+H]+ or deprotonated [M-H]- species. Common adducts include sodium [M+Na]+, potassium [M+K]+, or solvent adducts like [M+CH3CN+H]+. Always check for these possibilities.
-
In-Source Fragmentation: The molecule might be fragmenting within the ion source before it even reaches the mass analyzer. This is more common with "hard" ionization techniques like Electron Ionization (EI) but can also occur with "soft" ionization methods under certain conditions.[15]
-
Isotopic Pattern Misinterpretation: Ensure you are looking at the monoisotopic peak (the peak corresponding to the most abundant isotopes of each element) when determining the molecular formula. The isotopic pattern itself is a powerful tool for confirming the presence of certain elements like chlorine or bromine, which have distinctive isotopic signatures.[16][17][18][19] For example, a compound with one chlorine atom will show two peaks with a mass difference of approximately 2 Da and a 3:1 intensity ratio.[18][19]
-
Reaction with Residual Water: Certain product ions can react with residual water in the collision cell of the mass spectrometer, leading to unexpected peaks that do not directly originate from the precursor ion.[20][21]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a crude reaction mixture for MS analysis?
A1: Proper sample preparation is critical for obtaining high-quality data and preventing instrument contamination.[13][14] The goal is to ensure the sample is free of particulates and non-volatile salts, and that the analyte concentration is within the optimal range for the instrument.[22][23]
Step-by-Step Sample Preparation Protocol:
-
Dilution: Dilute a small aliquot of the crude reaction mixture in a solvent that is compatible with your LC mobile phase and MS ionization method.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the MS source.[23]
-
Salt Removal: If your reaction involves non-volatile salts (e.g., phosphate buffers), it is crucial to remove them as they can suppress ionization and contaminate the instrument.[14][22] Techniques like solid-phase extraction (SPE) can be effective for this.
-
Concentration Adjustment: The final concentration should be adjusted to be within the linear dynamic range of your mass spectrometer to avoid detector saturation and ion suppression.[7]
Q2: What's the difference between a byproduct and an impurity?
A2: While often used interchangeably, there is a subtle distinction. A byproduct is an unintended compound formed during the chemical reaction itself.[24] An impurity , on the other hand, is a broader term that can include byproducts, as well as residual starting materials, reagents, solvents, or contaminants introduced during the manufacturing process or from degradation over time.[25]
Q3: How can I use MS/MS (tandem mass spectrometry) to identify an unknown byproduct?
A3: MS/MS is a powerful technique for structural elucidation.[3][13] It involves selecting the ion of interest (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions).[26] The fragmentation pattern provides a "fingerprint" of the molecule's structure.[27][28] By interpreting these patterns, you can deduce information about the molecule's functional groups and connectivity.[29][30]
General Workflow for MS/MS Analysis:
The following DOT script illustrates the general workflow for using MS/MS for structural elucidation.
Caption: General workflow for structural elucidation using MS/MS.
Q4: When should I use GC-MS versus LC-MS for byproduct analysis?
A4: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the properties of your analytes.
-
GC-MS is ideal for volatile and thermally stable compounds.[31][32] The sample is vaporized before entering the GC column for separation.
-
LC-MS is suited for a wider range of compounds, including non-volatile, polar, and thermally labile molecules, which are common in pharmaceutical and biological research.[2][4][13]
Decision Matrix for GC-MS vs. LC-MS:
| Analyte Property | Recommended Technique | Rationale |
| Volatile & Thermally Stable | GC-MS | The analyte can be vaporized without decomposition for separation in the gas phase.[32] |
| Non-volatile or Thermally Labile | LC-MS | The analyte is separated in the liquid phase, avoiding the need for high temperatures that could cause degradation.[13] |
| Polar | LC-MS | LC is well-suited for separating polar compounds. |
| Non-polar | Both (depending on volatility) | Non-polar compounds can often be analyzed by either technique, with the choice depending on their volatility. |
References
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Chapman, J. D., Goodlett, D. R., & Masselon, C. D. (2014). Recent advances in mass spectrometry: data independent analysis and hyper reaction monitoring. Expert Review of Proteomics, 11(1), 59-71. [Link]
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Chapman, J. D., Goodlett, D. R., & Masselon, C. D. (2014). Recent advances in mass spectrometry: data independent analysis and hyper reaction monitoring. PubMed. [Link]
-
Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. [Link]
-
LGC. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Link]
-
Wikipedia. (n.d.). Selected reaction monitoring. Wikipedia. [Link]
-
University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
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Charles River Laboratories. (n.d.). Impurity Testing & Residual Testing. Charles River Laboratories. [Link]
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Southwest Research Institute. (n.d.). Mass Spec Data Analysis. Southwest Research Institute. [Link]
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Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]
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University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Wikipedia. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
MilliporeSigma. (n.d.). Sample Preparation for Mass Spectrometry. MilliporeSigma. [Link]
-
Medistri. (2024). GC/MS Identification of Impurities. Medistri. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
-
Longdom Publishing. (n.d.). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. [Link]
-
National Institute of Standards and Technology. (2014). Unexpected Peaks in Tandem Mass Spectra due to Reaction of Product Ions with Water in Mass Spectrometer Collision Cells. NIST. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [Link]
-
Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. [Link]
-
Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
-
Chemistry For Everyone. (2023). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. YouTube. [Link]
-
PubMed. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. PubMed. [Link]
-
Compound Interest. (2023). A guide to interpreting mass spectra. Compound Interest. [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. [Link]
-
TrAC Trends in Analytical Chemistry. (2013). Current Use of High-Resolution Mass Spectrometry in the Environmental Sciences. ScienceDirect. [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. RSSL. [Link]
-
Chemistry LibreTexts. (2017). 15.9: 6-9 Fragmentation Patterns of Organic Molecules. Chemistry LibreTexts. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]
-
National Institutes of Health. (n.d.). High-Resolution Native Mass Spectrometry. PMC. [Link]
-
ResearchGate. (2015). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. [Link]
-
National Institutes of Health. (2023). Understanding isotopes, isomers, and isobars in mass spectrometry. PMC. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
-
Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Organic Chemistry. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]
-
Bioanalysis Zone. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis Zone. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]
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Technical Support Center: Optimizing Solvent Systems for 4-(3-Bromobenzyl)morpholine Chromatography
Welcome to the dedicated support center for the chromatographic purification of 4-(3-Bromobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges during the separation and purification of this compound. Our approach is grounded in fundamental chromatographic principles and extensive field experience to ensure you achieve optimal purity and yield.
Understanding the Analyte: this compound
Before delving into specific protocols, it's crucial to understand the physicochemical properties of this compound that govern its chromatographic behavior.
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₁₁H₁₄BrNO[1] | - |
| Molecular Weight | 256.14 g/mol [1] | Standard molecular weight for small molecule purification. |
| Structure | Contains a moderately non-polar bromobenzyl group and a polar, basic morpholine ring. | Dual nature allows for multiple chromatographic approaches (NP, RP, HILIC, Mixed-Mode). |
| Predicted XLogP3 | 2.1[1] | Indicates moderate lipophilicity, suggesting retention in Reverse Phase (RP) is possible. |
| Key Functional Group | Tertiary Amine (morpholine) | This basic group is the primary cause of common chromatographic issues like peak tailing on silica-based columns. |
| Estimated pKa | ~6.6 - 7.5 | The pKa of the conjugate acid of the morpholine nitrogen is critical for method development in RP and ion-exchange chromatography. This estimate is based on the pKa of N-benzylmorpholine (predicted at 6.60)[2] and morpholine (8.49)[3], adjusted for the electronic effects of the benzyl group. |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the chromatography of this compound.
Q1: I'm seeing significant peak tailing in my normal-phase (silica gel) chromatography. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound on silica gel is almost always caused by strong secondary interactions between the basic morpholine nitrogen and acidic silanol groups (Si-OH) on the silica surface.[4][5] This interaction is stronger than the primary adsorption/desorption mechanism, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical peak.
Solution: The most effective solution is to add a small amount of a competing base to your mobile phase. This additive will "neutralize" the active silanol sites, preventing your compound from interacting with them.[5][6][7]
-
Recommended Additive: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is the most common choice.[6][8]
-
Alternative Additive: A solution of ammonia in methanol (e.g., 1-2% of a 10% ammonia in methanol stock solution added to your mobile phase) can also be highly effective and is sometimes easier to remove during solvent evaporation.[9]
Q2: Which chromatographic mode is the best starting point for purifying this compound?
A2: The "best" mode depends on your specific sample matrix (impurities) and the scale of your purification. Here is a general recommendation:
-
Normal Phase (NP) with a basic additive: This is often the quickest and most straightforward method for preparative flash chromatography, especially if your impurities have significantly different polarities. The solvents (e.g., Hexane/Ethyl Acetate) are easy to evaporate.
-
Reverse Phase (RP): An excellent choice for analytical HPLC and for preparative purification of polar impurities. Given the compound's moderate lipophilicity (XLogP ~2.1)[1], it should be well-retained on a C18 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound proves to be too polar for good retention in RP or if you need an orthogonal separation technique for purity analysis, HILIC is a powerful option. HILIC is particularly well-suited for separating polar and hydrophilic compounds.[10]
-
Mixed-Mode Chromatography (MMC): This is a highly effective, though more advanced, technique. A mixed-mode column combining reversed-phase and cation-exchange properties can provide unique selectivity and excellent peak shape for basic compounds like this.[11][12][13][14]
Q3: My compound is not retaining on a C18 reverse-phase column. What should I do?
A3: Lack of retention in RP for a compound with a predicted XLogP of 2.1 is unusual but can occur if the mobile phase is too strong (too much organic solvent).
-
Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. Start with a shallow gradient, for example, 5-50% organic solvent over 20 minutes.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For a basic compound, a higher pH (e.g., pH 8-10, if using a pH-stable column) will suppress the ionization of the morpholine nitrogen, making the compound more hydrophobic and increasing retention.
-
Switch to HILIC: If the compound is indeed too polar for RP, HILIC is the logical next step.[10]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed workflows for resolving specific experimental issues and for developing robust chromatographic methods.
Guide 1: Eliminating Peak Tailing in Normal Phase Chromatography
This guide provides a systematic approach to resolving poor peak shape for this compound on silica gel.
Caption: Troubleshooting workflow for peak tailing in Normal Phase.
Experimental Protocol: Adding a Basic Modifier
-
Prepare Mobile Phase Stock: Prepare your initial eluent (e.g., 80:20 Hexane:Ethyl Acetate).
-
Add Modifier: To 100 mL of your mobile phase, add 0.5 mL of triethylamine (TEA). This creates a 0.5% (v/v) solution.
-
Equilibrate Column: Flush the column with at least 5-10 column volumes of the new mobile phase containing TEA before injecting your sample. This is a critical step to ensure the silica surface is fully passivated.[7]
-
Analyze Sample: Inject your sample and analyze the chromatogram. The peak for this compound should be significantly more symmetrical.
-
Optimize: If tailing persists, incrementally increase the TEA concentration up to 2%.
Guide 2: Method Development for Reverse Phase HPLC
The key to a successful RP-HPLC separation of a basic compound is controlling the mobile phase pH to ensure a consistent ionization state of the analyte. The "2 pH rule" states that the mobile phase pH should be adjusted to at least two units above or below the analyte's pKa to ensure it is fully deprotonated or protonated, respectively.[7]
Caption: Decision workflow for RP-HPLC method development.
Experimental Protocol: Low pH Reverse Phase Method
This protocol is generally preferred due to the wider availability of acid-stable columns and the volatility of the mobile phase additives, making it compatible with mass spectrometry (MS).
-
Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm). End-capping minimizes exposed silanols that can cause peak tailing even at low pH.[4]
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid in HPLC-grade water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Scouting Gradient:
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% to 90% B over 15 minutes.
-
Equilibration: 5 minutes at initial conditions between runs.
-
-
Injection: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to avoid peak distortion.
-
Optimization: Based on the scouting run, adjust the gradient to improve the resolution between your target compound and any impurities. If the peak is broad, this could indicate column overload; try reducing the injection volume or sample concentration.[4]
References
-
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Regalado, E. J., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 674-683. Retrieved from [Link]
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Validation & Comparative
Positional Isomerism in Drug Discovery: A Comparative Analysis of 4-(3-Bromobenzyl)morpholine and 4-(4-Bromobenzyl)morpholine Activity
In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Even subtle alterations, such as the repositioning of a single functional group on an aromatic ring, can profoundly impact a compound's interaction with its biological target, altering its efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth comparative analysis of two positional isomers, 4-(3-Bromobenzyl)morpholine and 4-(4-Bromobenzyl)morpholine, to illuminate the significant role of isomeric positioning in drug discovery and development.
While both compounds share the same molecular formula and core structural motifs—a morpholine ring N-substituted with a bromobenzyl group—the placement of the bromine atom at the meta (3-position) versus the para (4-position) of the benzyl ring is hypothesized to lead to distinct biological activities. This guide will explore the synthetic routes to access these isomers, present a compelling case study on the differential activity of related brominated benzyl derivatives, and propose a framework for evaluating their potential pharmacological effects.
The Decisive Role of Halogen Positioning: A Structure-Activity Relationship (SAR) Perspective
The influence of substituent positioning on the phenyl ring is a cornerstone of structure-activity relationship (SAR) studies. The electronic and steric properties of a molecule, which are dictated by the placement of functional groups, govern its ability to bind to a biological target. A halogen, such as bromine, can influence a molecule's properties in several ways:
-
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and influence its interaction with electron-rich or electron-deficient pockets in a binding site.
-
Steric Hindrance: The size of the bromine atom can create steric hindrance, either promoting or preventing a favorable binding conformation.
-
Hydrophobic Interactions: The halogen atom can participate in hydrophobic interactions within the binding pocket, contributing to the overall binding affinity.
A compelling example illustrating the impact of bromine's positional isomerism is found in a study of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives and their inhibitory effects on monoamine oxidases (MAO-A and MAO-B) and butyrylcholinesterase (BChE).[1]
| Compound ID | Benzyl Ring Substituent | Position | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE Inhibition (%) @ 100 µM |
| 2i | -Br | meta | 4.86 | 2.48 | 35.2 |
| 2j | -Br | para | 2.48 | > 100 | 42.3 |
Data extracted from Molecules 2023, 28(4), 1654.[1]
As the data clearly indicates, the meta-bromo derivative (2i ) exhibits potent inhibitory activity against both MAO-A and MAO-B. In contrast, the para-bromo isomer (2j ) is a potent and selective inhibitor of MAO-A, with significantly diminished activity against MAO-B.[1] This differential activity underscores that a simple shift in the bromine atom's position from meta to para can dramatically alter the compound's selectivity profile. This precedent strongly suggests that this compound and 4-(4-Bromobenzyl)morpholine are likely to exhibit distinct biological activities.
Synthesis of Positional Isomers
The synthesis of both this compound and 4-(4-Bromobenzyl)morpholine can be achieved through standard synthetic methodologies, primarily involving the nucleophilic substitution of a bromobenzyl halide with morpholine or a reductive amination reaction.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for the preparation of N-benzylmorpholine derivatives.
Caption: General synthetic workflow for N-benzylmorpholine derivatives.
Experimental Protocol: Synthesis of 4-(4-Bromobenzyl)morpholine
This protocol describes a common method for the synthesis of 4-(4-Bromobenzyl)morpholine via nucleophilic substitution.[2] A similar procedure would be followed for the synthesis of the 3-bromo isomer, starting with 3-bromobenzyl bromide.
Materials:
-
4-Bromobenzyl bromide
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromobenzyl bromide (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[2]
A reductive amination approach, reacting the corresponding bromobenzaldehyde with morpholine in the presence of a reducing agent like sodium borohydride, is an alternative synthetic route.[3]
Comparative Biological Evaluation: A Proposed Framework
Given the lack of direct comparative experimental data for this compound and 4-(4-Bromobenzyl)morpholine, this guide proposes a robust framework for their future evaluation. The morpholine moiety is a privileged structure in medicinal chemistry, known to be a component of compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] Therefore, a primary area of investigation would be to screen these isomers for such activities.
Hypothetical Biological Targets and Signaling Pathways
N-benzylmorpholine derivatives have been investigated for their potential to inhibit various biological targets, including enzymes involved in cancer cell proliferation and survival.[6] Two such potential targets are Topoisomerase II and EZH2 (Enhancer of Zeste Homolog 2).[6][7]
Caption: Hypothetical signaling pathways for N-benzylmorpholine derivatives.
Proposed Experimental Workflow for Comparative Activity Screening
To empirically determine the differential activity of the two isomers, a systematic experimental approach is necessary.
Caption: Proposed workflow for the comparative biological evaluation.
A key initial step would be to perform in vitro cytotoxicity assays against a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.
Protocol Outline: Sulforhodamine B (SRB) Assay
-
Cell Plating: Plate cancer cells (e.g., human breast cancer cell line MDA-MB-231) in 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of this compound and 4-(4-Bromobenzyl)morpholine in DMSO and make serial dilutions in cell culture medium.
-
Cell Treatment: Treat the cells with various concentrations of each isomer and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength to determine cell viability.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each compound.
Conclusion and Future Directions
While direct experimental evidence comparing the biological activities of this compound and 4-(4-Bromobenzyl)morpholine is currently lacking in the public domain, the principles of medicinal chemistry and existing data on analogous compounds strongly suggest that the positional isomerism of the bromine atom will lead to distinct pharmacological profiles. The case study of brominated dihydroisoquinoline derivatives provides a compelling rationale for this hypothesis, demonstrating a clear divergence in enzyme inhibitory activity and selectivity based on the meta versus para positioning of the bromine substituent.
The synthetic accessibility of both isomers provides a clear path forward for a head-to-head comparison of their biological effects. The proposed experimental framework, starting with in vitro screening and progressing to mechanistic and in vivo studies, will be crucial in elucidating their structure-activity relationships. Such studies will not only reveal the specific therapeutic potential of each isomer but will also contribute valuable knowledge to the broader field of drug design, further refining our understanding of how subtle structural modifications can be leveraged to develop more potent and selective therapeutic agents.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzylmorpholines: A Comparative Analysis
Introduction: The Significance of the Benzylmorpholine Scaffold in Modern Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which contribute to improved pharmacokinetic profiles of drug candidates.[1][2] When substituted with a benzyl group, the resulting N-benzylmorpholine framework becomes a versatile building block for a wide array of therapeutic agents, from potent antiemetics like Aprepitant to selective norepinephrine reuptake inhibitors such as Reboxetine. The stereochemical configuration of substituents on the morpholine ring is often critical for biological activity, making the development of robust and stereoselective synthetic methods a paramount concern for researchers in drug development.[1][3]
This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing substituted benzylmorpholines. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data. This document is intended to serve as a practical resource for researchers and process chemists navigating the synthesis of these valuable heterocyclic compounds.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted benzylmorpholines can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the required stereochemical purity, and considerations of scalability and overall efficiency. Here, we compare four prominent approaches:
-
Reductive Amination from Chiral Amino Alcohols
-
Intramolecular Cyclization Strategies
-
Convergent Multi-Component Reactions (MCRs)
-
Asymmetric Hydrogenation of Dehydromorpholines
The following table provides a high-level comparison of these methodologies, which will be explored in greater detail in the subsequent sections.
| Synthetic Strategy | Key Transformation | Stereocontrol | Typical Yields | Key Advantages | Limitations |
| Reductive Amination | Imine formation and in-situ reduction | Substrate-controlled (from chiral amino alcohols) | Good to Excellent | Utilizes readily available chiral pool starting materials; straightforward procedure. | Requires a pre-existing chiral center in the starting material. |
| Intramolecular Cyclization | Ring-closure of an acyclic precursor (e.g., via SN2 or Pd-catalyzed carboamination) | Substrate-controlled; can be highly diastereoselective | Moderate to Good | Modular approach allowing for diverse substitutions; high diastereoselectivity achievable. | Can require multi-step synthesis of the linear precursor. |
| Multi-Component Reactions | Convergent formation of multiple bonds in one pot (e.g., Ugi reaction) | Often produces racemic or diastereomeric mixtures | Good to Excellent | High atom economy and operational simplicity; rapid access to complex structures. | Stereocontrol can be challenging; may require subsequent resolution or chiral chromatography. |
| Asymmetric Hydrogenation | Reduction of a C=C bond in a dehydromorpholine precursor | Catalyst-controlled | Excellent to Quantitative | High enantioselectivity (up to 99% ee); atom-economical. | Requires synthesis of the unsaturated precursor; specialized chiral catalysts are necessary. |
Reductive Amination: A Classic and Reliable Approach
Reductive amination is a cornerstone of C-N bond formation in organic synthesis and a widely employed method for preparing N-benzylamines.[4] In the context of benzylmorpholine synthesis, this strategy is particularly powerful when starting from a chiral amino alcohol, as the stereocenter in the final product is directly derived from the starting material.
Causality Behind Experimental Choices
The reaction proceeds in two main stages: the formation of an iminium ion intermediate from the condensation of an amine with an aldehyde (benzaldehyde), followed by its in-situ reduction. The choice of a mild reducing agent, such as sodium borohydride (NaBH₄), is critical to selectively reduce the iminium ion without affecting the aldehyde. The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) drives the equilibrium towards imine formation.
Visualizing the Reductive Amination Workflow
Caption: Workflow for the synthesis of an N-benzyl amino alcohol via reductive amination.
Experimental Protocol: Synthesis of (S)-2-(benzylamino)propan-1-ol
This protocol is adapted from established methods for the reductive amination of L-alaninol.[5]
Materials:
-
(S)-2-Amino-1-propanol (L-alaninol)
-
Benzaldehyde
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
3M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
Procedure:
-
To a solution of (S)-2-amino-1-propanol (1 equivalent) in dichloromethane, add benzaldehyde (1.1 equivalents) and anhydrous magnesium sulfate (3 equivalents).[5]
-
Stir the reaction mixture at 25 °C for 19 hours to facilitate the formation of the corresponding imine.[5]
-
Filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine.
-
Dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. Caution: Gas evolution will occur.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 3M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with NaOH solution and extract the product with diethyl ether (3x).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(benzylamino)propan-1-ol.
Intramolecular Cyclization: Constructing the Morpholine Ring
Once the N-benzyl amino alcohol precursor is synthesized, the morpholine ring can be formed through intramolecular cyclization. This typically involves reaction with a suitable two-carbon electrophile.
A. Cyclization with Ethylene Sulfate
A highly efficient method for morpholine ring formation utilizes ethylene sulfate. The reaction proceeds via a tandem SN2 mechanism.
Causality Behind Experimental Choices:
The use of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is crucial for deprotonating both the secondary amine and the hydroxyl group of the N-benzyl amino alcohol, forming a dianion. This highly nucleophilic species then readily undergoes a sequential intramolecular SN2 reaction with ethylene sulfate, which acts as a dielectrophile, to form the morpholine ring. The use of an anhydrous aprotic solvent is essential to prevent quenching of the strong base and the anionic intermediates.
Visualizing the Cyclization Mechanism
Caption: Mechanism of morpholine ring formation using ethylene sulfate.
Experimental Protocol: Synthesis of (R)-4-Benzyl-3-methylmorpholine
This proposed procedure is based on a general and high-yielding method for the synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate.[5][6]
Materials:
-
(S)-2-(benzylamino)propan-1-ol
-
Ethylene Sulfate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Dissolve (S)-2-(benzylamino)propan-1-ol (1 equivalent) in a suitable anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen).
-
Add potassium tert-butoxide (2.2 equivalents) to the solution and stir to form the corresponding dianion.
-
To this mixture, add a solution of ethylene sulfate (1.05 equivalents) in the same solvent.[5]
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Palladium-Catalyzed Intramolecular Carboamination
A more advanced strategy for constructing substituted morpholines involves the palladium-catalyzed intramolecular carboamination of unsaturated amino alcohol derivatives. This method is particularly useful for synthesizing cis-3,5-disubstituted morpholines with high diastereoselectivity.[7][8]
Causality Behind Experimental Choices:
The reaction mechanism involves the oxidative addition of an aryl bromide to a Pd(0) catalyst, followed by coordination of the amino alcohol substrate to form a palladium(aryl)(amido) complex.[7] The key stereochemistry-determining step is the subsequent syn-aminopalladation of the pendant alkene. The choice of a phosphine ligand, such as P(2-furyl)₃, is critical for promoting the desired cyclization and subsequent reductive elimination to afford the morpholine product. The cis-diastereoselectivity is rationalized by a boat-like transition state during the aminopalladation step.[7]
Performance Data for Pd-Catalyzed Carboamination:
| Substrate (N-Aryl-O-allyl-ethanolamine) | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |
| N-(p-methoxyphenyl)-O-allyl-L-alaninol | 2-Bromotoluene | 66 | >20:1 |
| N-phenyl-O-allyl-L-valinol | Bromobenzene | 58 | >20:1 |
| N-phenyl-O-allyl-L-phenylalaninol | 4-Bromoanisole | 46 | >20:1 |
| N-phenyl-O-allyl-L-serine derivative | Bromobenzene | 60 | >20:1 |
Data adapted from reference[7]. All reactions afforded the cis-3,5-disubstituted morpholine as the major product.
Multi-Component Reactions (MCRs): A Convergent and Efficient Approach
Multi-component reactions, which allow for the formation of complex molecules from three or more starting materials in a single pot, offer a highly efficient and atom-economical route to highly substituted morpholines.[9][10] The Ugi four-component reaction (Ugi-4CR) is a particularly versatile example.[4][11]
The Ugi-Cyclization Strategy
This approach involves an initial Ugi reaction between an α-hydroxy aldehyde or ketone, an amine, an isocyanide, and an azide (using TMSN₃). The resulting Ugi adduct contains all the necessary atoms and functional groups to undergo a subsequent base-mediated intramolecular SN2 cyclization to form the morpholine ring.
Visualizing the Ugi-Cyclization Workflow
Caption: A two-step, one-pot synthesis of substituted morpholines via an Ugi MCR followed by cyclization.
Experimental Protocol: Ugi-Cyclization Synthesis of a Substituted Morpholine
This protocol is adapted from the work of Dömling and coworkers.[11]
Materials:
-
α-Hydroxy aldehyde (e.g., glycolaldehyde)
-
Amine (e.g., benzylamine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Sodium Azide (NaN₃)
-
Methanol (MeOH)
-
Sodium Hydride (NaH)
-
Acetonitrile (CH₃CN)
Procedure:
-
Ugi Reaction: In a reaction vessel, combine the amine (1.0 equiv), α-hydroxy aldehyde (1.0 equiv), isocyanide (1.0 equiv), and NaN₃ (1.0 equiv) in methanol (1.0 M).
-
Stir the mixture at room temperature until the Ugi reaction is complete (monitor by TLC).
-
Cyclization: Remove the methanol under reduced pressure.
-
Dissolve the crude Ugi adduct in anhydrous acetonitrile and cool to 0 °C.
-
Carefully add sodium hydride (1.5 equiv) to the solution.
-
Stir the reaction at 0 °C to room temperature for 1 hour.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Performance Data for the Ugi-Cyclization Approach:
| Aldehyde/Ketone | Isocyanide | Ugi Adduct Yield (%) | Morpholine Yield (%) |
| Glycolaldehyde | tert-Butyl isocyanide | 63 | 85 |
| Glycolaldehyde | Cyclohexyl isocyanide | 71 | 81 |
| Chloroacetone | tert-Butyl isocyanide | 36 | 45 |
| Chloroacetone | Benzyl isocyanide | 42 | 51 |
Data adapted from reference[11]. Yields are for the isolated, pure compounds.
Asymmetric Hydrogenation: A Highly Enantioselective Catalytic Route
For the synthesis of chiral 2-substituted morpholines, asymmetric hydrogenation of the corresponding dehydromorpholine precursor stands out as a particularly elegant and efficient method. This approach creates the desired stereocenter in the final ring-forming step with excellent enantiocontrol.[11][12]
Causality Behind Experimental Choices
This transformation relies on a transition-metal catalyst, typically a rhodium complex, coordinated to a chiral bisphosphine ligand. The geometry of the chiral ligand creates a chiral pocket around the metal center, which directs the delivery of hydrogen to one face of the prochiral C=C bond of the dehydromorpholine substrate. Ligands with a large bite angle, such as SKP, have been shown to be particularly effective for this transformation, achieving high enantioselectivities.[11][12] The N-acyl group on the dehydromorpholine acts as a coordinating group, which helps to lock the substrate into a specific conformation for the hydrogenation, thereby enhancing stereocontrol.
Performance Data for Asymmetric Hydrogenation of Dehydromorpholines:
| Substrate (N-Acyl-2-subst.-dehydromorpholine) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Boc-2-phenyl-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | >99 | 99 |
| N-Boc-2-(4-methoxyphenyl)-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | >99 | 98 |
| N-Boc-2-(2-naphthyl)-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | >99 | 97 |
| N-Boc-2-isopropyl-dehydromorpholine | [Rh(COD)₂]BF₄ / SKP | >99 | 91 |
Data adapted from reference[11]. Reactions were typically run under H₂ pressure.
Conclusion and Future Outlook
The synthesis of substituted benzylmorpholines is a mature field with a diverse array of reliable and innovative methodologies.
-
For stereocontrol dictated by a readily available chiral starting material , the combination of reductive amination followed by intramolecular cyclization remains a robust and predictable strategy.
-
For rapid access to molecular diversity and the construction of highly substituted systems, multi-component reactions offer unparalleled efficiency, although stereocontrol may need to be addressed in subsequent steps.
-
For the highest levels of enantioselectivity in the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation is the state-of-the-art, providing quantitative yields and near-perfect enantiomeric excess.
-
Emerging techniques, such as the Pd-catalyzed carboamination and photocatalytic annulations [1], provide powerful new avenues for accessing complex and unique substitution patterns with excellent stereocontrol.
The selection of an optimal synthetic route will always depend on the specific target molecule and the strategic priorities of the research program. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers are well-equipped to make informed decisions and efficiently construct the benzylmorpholine scaffolds that are vital to the advancement of modern medicinal chemistry.
References
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Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]
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Zhou, J., Zhou, L., & Yeung, Y.-Y. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Background on morpholine synthesis and our approach. Retrieved from [Link]
- Google Patents. (n.d.). CN104557760A - Preparation method of aprepitant intermediate.
- Google Patents. (n.d.). CN105837526A - Preparation method of important intermediate (2S, 3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol for aprepitant synthesis.
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Wolfe, J. P., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
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Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]
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Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
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Wolfe, J. P., et al. (2009). New strategy for the synthesis of substituted morpholines. Organic Letters. Available at: [Link]
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Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Available at: [Link]
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Bella, M., & Jørgensen, K. A. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
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ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
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Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Semantic Scholar. Retrieved from [Link]
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Chusov, D., & Fedorov, A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
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A Senior Application Scientist’s Guide to the Validation of 4-(3-Bromobenzyl)morpholine Purity by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a procedural step; it is the bedrock of reliable, reproducible, and translatable science. The compound 4-(3-Bromobenzyl)morpholine, a versatile building block in medicinal chemistry, is no exception.[1][2] Its utility in synthesizing novel therapeutic agents necessitates a robust analytical method to ensure its identity, purity, and quality.
This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, establish a self-validating protocol, and compare the validated HPLC method against viable alternatives.
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis for several compelling reasons.[3][4] Its high resolution is ideal for separating structurally similar compounds, a common challenge with synthetic intermediates where starting materials or by-products may be present.[4] Furthermore, its versatility in employing different stationary and mobile phases allows for the fine-tuning of separation conditions to suit the specific physicochemical properties of the analyte.[5] For a molecule like this compound, which contains both a polar morpholine ring and a nonpolar bromobenzyl group, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[5] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more polar compounds elute first, while nonpolar compounds are retained longer, providing an excellent mechanism for separating our target analyte from potential impurities.[5]
Understanding the Analyte and Potential Impurities
The synthesis of this compound typically involves the nucleophilic substitution of a 3-bromobenzyl halide with morpholine.[6][7] This synthetic route informs our analytical strategy, as the primary impurities are likely to be:
-
Starting Materials: Unreacted morpholine and 3-bromobenzyl bromide.
-
Isomeric Impurities: 2- or 4-bromobenzyl morpholine, if the starting halide was not isomerically pure.
-
Synthesis By-products: Compounds formed from side reactions.
A successful HPLC method must be able to resolve the main this compound peak from all these potential contaminants.
Experimental Protocol: A Validated RP-HPLC Method
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[8][9]
Chromatographic Conditions
The initial method development focuses on achieving a sharp, symmetrical peak for the main component, well-separated from any impurities. From experience, a C18 column is a robust choice for this type of molecule.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent resolution and efficiency for small molecules. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic aqueous phase suppresses the protonation of the morpholine nitrogen, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B | A gradient elution is crucial for separating compounds with a range of polarities and ensuring that any highly retained impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection | UV at 265 nm | The bromobenzyl moiety provides strong UV absorbance. 265 nm is chosen based on the UV spectrum scan of the analyte. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Validation Workflow
The validation process follows a logical sequence, where each step builds upon the last. This workflow ensures that all performance characteristics of the method are thoroughly evaluated.
Caption: Workflow for HPLC method validation per ICH guidelines.
Validation Parameters: Protocols & Acceptance Criteria
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Protocol:
-
Prepare and inject the diluent (blank) to ensure no interfering peaks.
-
Prepare a solution of the this compound reference standard.
-
Prepare a sample solution of the material to be tested.
-
If available, spike the sample solution with known related impurities and starting materials.
-
Perform a forced degradation study (e.g., expose the sample to acid, base, peroxide, heat, and light) to generate potential degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradants. Peak purity analysis (using a Diode Array Detector) should yield a purity angle less than the purity threshold.
2. Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations across the expected working range (e.g., 50% to 150% of the target concentration, which could be 0.1 mg/mL).
-
Inject each concentration in triplicate.
-
-
Acceptance Criteria: A linear regression of the plot of peak area versus concentration should have a correlation coefficient (R²) ≥ 0.999.
| Linearity Study Results (Hypothetical Data) | ||
| Concentration (µg/mL) | Average Peak Area | R² |
| 50 | 451023 | |
| 75 | 674598 | |
| 100 | 902145 | 0.9995 |
| 125 | 1123589 | |
| 150 | 1354210 |
3. Accuracy: The closeness of test results to the true value.[11]
-
Protocol:
-
Prepare a sample solution of known concentration (e.g., the drug product matrix or a placebo).
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) using the reference standard.
-
Prepare each level in triplicate and analyze.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Accuracy (Recovery) Study (Hypothetical Data) | |||
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.5 | 100.3% |
| 120% | 120.3 | 121.1 | 100.7% |
4. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[12]
| Precision Study Results (Hypothetical Data) | |
| Parameter | %RSD |
| Repeatability (n=6) | 0.45% |
| Intermediate Precision (n=6) | 0.82% |
5. Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Protocol:
-
Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.
-
Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.
-
-
Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%).
6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
-
Analyze the sample under each condition and evaluate system suitability parameters.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within acceptable limits. The results should not be significantly impacted.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity analysis, each with its own strengths and weaknesses. The choice of method depends on the specific analytical need, such as routine QC, structural elucidation, or analysis of volatile impurities.[3]
Caption: The HPLC method must resolve the main analyte from impurities.
| Technique | Principle | Advantages | Limitations | Best Application For This Topic |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase.[4] | High precision and sensitivity (typically ~0.01%), excellent for non-volatile compounds, robust for routine QC.[4][14] | Moderate cost, requires expertise, not suitable for volatile compounds or those without a UV chromophore.[14] | Gold standard for purity assay and quantification of known/unknown non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[15] | Excellent for volatile compounds, provides structural information from mass spectra, extremely high sensitivity (~0.001%).[3][14] | Limited to thermally stable and volatile compounds; derivatization may be required for polar molecules.[3] | Analysis of residual solvents from synthesis or volatile starting materials like morpholine. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard. | Provides an absolute measure of purity without needing a specific reference standard of the analyte itself, gives structural confirmation.[3] | Lower sensitivity than chromatography (~0.1%), requires a high-field NMR spectrometer (high cost), complex mixtures can be difficult to resolve.[14] | Orthogonal method for primary standard characterization or purity confirmation without chromatography. |
| LC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry.[14] | Unparalleled sensitivity and specificity, provides molecular weight information for impurity identification.[14] | High cost and complexity, potential for ion suppression effects from the matrix.[14] | Identification and structural elucidation of unknown impurities and degradation products found during HPLC analysis. |
Conclusion: A Foundation of Trust
The validation of an analytical method is an exercise in building trust. For this compound, a validated HPLC method provides a reliable and robust tool for ensuring its purity. The detailed protocol and validation parameters outlined in this guide, grounded in ICH and USP principles, provide a clear pathway for its implementation in a regulated or research environment.[9][16] By understanding the causality behind each experimental choice and comparing the primary technique with orthogonal methods like GC-MS and qNMR, scientists can be confident in the quality of their intermediates, which ultimately translates to higher quality data and safer, more effective end products in the drug development pipeline.
References
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Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]
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Title: Review on the modern analytical advancements in impurities testing Source: Asia Pacific Academy of Science Pte. Ltd. URL: [Link]
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Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
-
Title: Liquid phase method for morpholine Source: Prance Gold URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Techniques in Pharmaceutical Analysis Source: Integrated Liner Technologies URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl) Source: ResearchGate URL: [Link]
-
Title: Development and Validation of Analytical Methods for Pharmaceuticals Source: Omics Online URL: [Link]
-
Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]
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Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: EDP Sciences URL: [Link]
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- 16. usp.org [usp.org]
A Definitive Guide to the Structural Elucidation of 4-(3-Bromobenzyl)morpholine Using 2D NMR Spectroscopy
In the landscape of drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as 4-(3-Bromobenzyl)morpholine, a versatile intermediate in medicinal chemistry, assuming a structure based on its synthetic route is insufficient. Isomeric impurities or unexpected rearrangements can lead to costly errors in downstream applications. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of the chemical environment of nuclei, it often falls short in resolving the complexities of larger molecules where signal overlap can obscure definitive assignments.[1][2]
This guide provides an in-depth, technical comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—work in concert to provide irrefutable, self-validating proof of the structure of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering researchers to apply these principles to their own structural elucidation challenges.
The Challenge: Beyond a Simple Spectrum
The structure of this compound presents distinct chemical fragments: a meta-substituted bromophenyl ring and a morpholine ring, connected by a methylene bridge. While 1D NMR can identify the presence of these groups, it cannot definitively prove their connectivity. For instance, how can we be certain the morpholine is attached to the benzyl group, and not directly to the aromatic ring? Or that the bromine is at the 3-position and not the 2- or 4-position? These questions are precisely what 2D NMR is designed to answer.
The 2D NMR Toolkit: A Multi-Dimensional Approach to Connectivity
2D NMR spectroscopy adds a second frequency dimension to the analysis, spreading out signals and revealing correlations between nuclei that provide powerful insights into molecular structure.[1][3]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through bonds (J-coupling), typically over two or three bonds (²JHH, ³JHH).[4] The resulting spectrum shows the standard 1D ¹H spectrum on both axes, with off-diagonal "cross-peaks" indicating which protons are neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[5][6] It is an incredibly sensitive technique that allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular skeleton. HMBC reveals long-range correlations between protons and carbons over two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[5][7] Crucially, one-bond correlations are typically suppressed, allowing us to see connections between different functional groups.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
A robust dataset is the foundation of accurate structural elucidation. The following is a generalized protocol for acquiring the necessary spectra.
1. Sample Preparation:
- Dissolve ~15-20 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Spectrometer Setup & 1D Spectra Acquisition:
- The experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
- Acquire a standard 1D ¹H spectrum. This is essential for determining the correct spectral width and transmitter offset for the subsequent 2D experiments.[8]
- Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
3. 2D Spectra Acquisition:
- Using the parameters from the 1D ¹H spectrum, set up and run the COSY, HSQC, and HMBC experiments. Standard pulse programs provided by the spectrometer manufacturer (e.g., cosygpprqf, hsqcedetgpsisp2.2, hmbcgplpndqf) are generally sufficient.[9]
- For the HMBC experiment, it is crucial to set the long-range coupling constant (J_HMBC) to an appropriate value, typically around 7-8 Hz, to optimize for the detection of ²J and ³J correlations.[4]
4. Data Processing:
- The raw time-domain data (FID) must be converted into a frequency-domain spectrum via a Fourier transform for both dimensions.[10][11]
- Apply appropriate window functions (e.g., sine-bell) to improve resolution and signal-to-noise.
- Phase and baseline correct the spectra to ensure accurate peak picking and integration.[12]
Data Interpretation: Assembling the Molecular Puzzle
Let's walk through the step-by-step analysis of the 2D spectra to confirm the structure of this compound, using the numbering scheme below.
Figure 1. Structure of this compound with systematic numbering.
Predicted ¹H and ¹³C Chemical Shifts
The first step is to analyze the initial 1D spectra and make preliminary assignments based on known chemical shift ranges.
| Atom # | Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| 1' | C-Br | - | - | ~122.7 |
| 2' | Ar-CH | ~7.40 | s (broad) | ~133.0 |
| 3' | C-CH₂ | - | - | ~141.0 |
| 4' | Ar-CH | ~7.25 | d | ~130.2 |
| 5' | Ar-CH | ~7.20 | t | ~130.1 |
| 6' | Ar-CH | ~7.35 | d | ~128.5 |
| 7' | Ar-CH₂-N | ~3.50 | s | ~63.0 |
| 2, 6 | N-CH₂ | ~2.45 | t | ~53.5 |
| 3, 5 | O-CH₂ | ~3.70 | t | ~67.0 |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Step 1: COSY Analysis - Identifying Spin Systems
The COSY spectrum reveals proton-proton couplings, allowing us to identify distinct, coupled networks or "spin systems."
Caption: Expected COSY correlations for this compound.
-
Aromatic Region: We expect to see cross-peaks connecting H4' to H5' and H5' to H6', confirming their adjacency on the aromatic ring. The H2' proton, being adjacent to two carbons without protons (C1' and C3'), should appear as a broad singlet with no COSY correlations to other aromatic protons. This pattern is characteristic of a 1,3-disubstituted benzene ring.
-
Aliphatic Region: A clear cross-peak will be observed between the protons at ~2.45 ppm (H2/H6) and ~3.70 ppm (H3/H5). This confirms the -CH₂-CH₂- connectivity within the morpholine ring.[13] The benzylic protons (H7') are expected to be a singlet, showing no COSY correlations.
Step 2: HSQC Analysis - Linking Protons to Carbons
The HSQC spectrum provides the crucial link between the proton and carbon frameworks. Each cross-peak represents a direct, one-bond connection.
Caption: Key ¹H-¹³C one-bond correlations expected in the HSQC spectrum.
This experiment allows for the direct assignment of every protonated carbon. For example, the proton signal at ~3.50 ppm (H7') will show a cross-peak to the carbon signal at ~63.0 ppm, definitively assigning this as the benzylic carbon (C7'). Similarly, the morpholine protons are assigned to their respective carbons. The two quaternary carbons, C1' (attached to Br) and C3' (attached to the benzyl group), will be absent from the HSQC spectrum, which is a key piece of diagnostic information.
Step 3: HMBC Analysis - Confirming the Global Structure
The HMBC spectrum provides the final, irrefutable proof of connectivity by revealing long-range correlations between protons and carbons. This is where we connect the isolated spin systems identified by COSY.
Key Expected HMBC Correlations:
-
Connecting the Benzyl Group to the Aromatic Ring:
-
The benzylic protons (H7') are the most important for this connection. They will show correlations to the aromatic carbons two bonds away (C2' and C6') and the quaternary carbon three bonds away (C3'). This proves the methylene bridge is attached to the C3' position of the ring.
-
-
Connecting the Benzyl Group to the Morpholine Ring:
-
The benzylic protons (H7') will also show a crucial correlation to the morpholine carbons two bonds away (C2 and C6). This confirms the N-benzyl linkage.
-
-
Confirming the Morpholine Structure:
-
The protons on one side of the morpholine ring (e.g., H2/H6) will show a three-bond correlation to the carbons on the other side (C3/C5), further validating the ring structure.
-
-
Confirming the Aromatic Substitution Pattern:
-
Protons on the aromatic ring will show correlations to nearby carbons. For example, H2' should show correlations to C6' and C4', and H4' should show a correlation to the benzylic carbon C7'.
-
Caption: Critical HMBC correlations for structural confirmation.
Comparison Against Alternatives: The Power of Self-Validation
The true strength of this combined 2D NMR approach lies in its ability to rule out alternative isomers.
-
vs. 4-(2-Bromobenzyl)morpholine: In the 2-bromo isomer, the aromatic proton coupling patterns in the COSY spectrum would be significantly different. Furthermore, the benzylic protons (H7') would show HMBC correlations to different aromatic carbons, and the aromatic protons would show different long-range correlations to the benzylic carbon.
-
vs. 4-(4-Bromobenzyl)morpholine: The 4-bromo isomer would exhibit a highly symmetric AA'BB' system in the aromatic region of the ¹H NMR spectrum (two doublets). The COSY spectrum would only show one correlation between the adjacent aromatic protons. This is a stark contrast to the more complex splitting pattern expected for the 3-bromo isomer.
The consistency across all three 2D experiments provides a self-validating dataset. The COSY defines the fragments, the HSQC assigns the directly bonded atoms within those fragments, and the HMBC unequivocally links them together. Any proposed structure must be consistent with all observed correlations.
Conclusion
The structural elucidation of this compound serves as a prime example of the power and necessity of 2D NMR spectroscopy in modern chemistry. By systematically applying COSY, HSQC, and HMBC experiments, we move beyond simple spectral interpretation to a logical process of deduction. This multi-faceted approach provides a robust, cross-validated confirmation of the molecular structure, eliminating ambiguity and ensuring the integrity of the compound for its intended research and development applications. The causality behind the experimental choices—using J-coupling to establish local neighborhoods and long-range correlations to build the global structure—represents a universally applicable strategy for tackling complex molecular puzzles.
References
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Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
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Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
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SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]
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Mestrelab. (n.d.). 2D NMR Processing Tour. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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University of Eastern Piedmont. (n.d.). Basic 2D NMR experiments. [Link]
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Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]
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NMRFx Analyst. (n.d.). Processing 2D Spectra. [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
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Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
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EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
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ResearchGate. (2015). ¹H NMR signals for methylene protons of morpholine group. [Link]
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A Comprehensive Guide to Elucidating the Selectivity Profile of 4-(3-Bromobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is often more complex, with small molecules frequently interacting with multiple biological targets. These "off-target" effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities.[1][2][3] A thorough understanding of a compound's selectivity is therefore not merely an academic exercise but a critical step in preclinical development. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 4-(3-Bromobenzyl)morpholine as a case study.
This compound incorporates a morpholine ring, a privileged scaffold in medicinal chemistry known to be present in a wide array of pharmacologically active compounds.[4][5][6][7] Molecules containing this heterocycle have demonstrated activities ranging from anticancer and anti-inflammatory to targeting enzymes within the central nervous system, such as monoamine oxidases and cholinesterases.[8][9] Given this chemical precedent, a systematic evaluation of this compound's target engagement profile is paramount.
While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest several plausible target families. For the purpose of this illustrative guide, we will hypothesize that its primary activity is the inhibition of Monoamine Oxidase A (MAO-A) , a key enzyme in the metabolic breakdown of neurotransmitters. This guide will outline a tiered approach to confirm this primary activity and systematically investigate potential cross-reactivity against a panel of other relevant targets.
Tier 1: Primary Target Validation and Initial Selectivity Screening
The initial phase of a cross-reactivity investigation focuses on confirming the hypothesized primary target and conducting a broad screen against a diverse panel of receptors, enzymes, and ion channels.
Experimental Protocol 1: MAO-A Enzyme Inhibition Assay
This assay will quantify the potency of this compound against its hypothesized primary target.
Methodology:
-
Reagents and Materials: Recombinant human MAO-A, a suitable substrate (e.g., kynuramine), a fluorometric plate reader, and this compound.
-
Assay Procedure:
-
Prepare a serial dilution of this compound in a suitable buffer.
-
In a 96-well plate, add the MAO-A enzyme to each well.
-
Add the various concentrations of this compound to the wells.
-
Pre-incubate the enzyme and compound mixture.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Monitor the production of the fluorescent product over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Experimental Protocol 2: Broad Panel Radioligand Binding Assays
A broad panel screen is an efficient method to identify potential off-target interactions early in the drug discovery process.
Methodology:
-
Service Provider: Engage a contract research organization (CRO) that offers a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Assay Principle: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor or enzyme.
-
Experimental Design:
-
Submit this compound for screening against a panel of at least 40-50 targets at a fixed concentration (typically 1-10 µM).
-
The panel should include a diverse range of targets, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.
-
-
Data Analysis: The results are typically reported as the percentage of inhibition of radioligand binding at the tested concentration. A common threshold for a "hit" is >50% inhibition.
Hypothetical Tier 1 Data Summary
| Target | Assay Type | Result (IC50 or % Inhibition @ 10 µM) | Interpretation |
| MAO-A | Enzyme Inhibition | IC50 = 75 nM | Potent inhibition of the primary target. |
| MAO-B | Enzyme Inhibition | IC50 > 10 µM | High selectivity over MAO-B. |
| 5-HT₂ₐ Receptor | Radioligand Binding | 65% Inhibition | Potential off-target interaction. |
| Sigma-1 Receptor | Radioligand Binding | 58% Inhibition | Potential off-target interaction. |
| hERG Channel | Radioligand Binding | <20% Inhibition | Low risk of cardiac liability. |
Tier 2: Hit Confirmation and Potency Determination
Any significant hits identified in the broad panel screen must be followed up with more detailed studies to confirm the interaction and determine the compound's potency at these off-targets.
Experimental Protocol 3: Off-Target IC50 Determination
For each confirmed hit from the Tier 1 screen, a full dose-response curve will be generated to determine the IC50 value.
Methodology:
-
Assay Format: Utilize the same radioligand binding assay format as in the initial screen.
-
Procedure:
-
Prepare a serial dilution of this compound, typically covering a concentration range from 1 nM to 100 µM.
-
Perform the binding assay for each off-target (e.g., 5-HT₂ₐ and Sigma-1 receptors).
-
-
Data Analysis: Calculate the IC50 value for each off-target by fitting the data to a dose-response curve.
Selectivity Index Calculation
The selectivity index is a quantitative measure of a compound's preference for its on-target versus its off-targets. It is calculated as follows:
Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)
A higher selectivity index indicates a more selective compound. A commonly accepted, though context-dependent, threshold for a meaningful selectivity window is a 100-fold difference.
Hypothetical Tier 2 Data Summary
| Target | On/Off-Target | IC50 | Selectivity Index (vs. MAO-A) |
| MAO-A | On-Target | 75 nM | - |
| 5-HT₂ₐ Receptor | Off-Target | 1.2 µM | 16-fold |
| Sigma-1 Receptor | Off-Target | 2.5 µM | 33-fold |
Tier 3: Functional and Cellular Assays
Binding to a target does not always translate to a functional effect. Therefore, it is crucial to assess the functional consequences of any identified off-target interactions in a cellular context.
Experimental Protocol 4: Cellular Functional Assays
The choice of functional assay will depend on the nature of the off-target.
Methodology (Example for 5-HT₂ₐ Receptor):
-
Assay Type: Calcium mobilization assay in a cell line recombinantly expressing the human 5-HT₂ₐ receptor.
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add varying concentrations of this compound to assess for agonist activity.
-
In separate wells, add a known 5-HT₂ₐ receptor agonist (e.g., serotonin) in the presence of varying concentrations of this compound to assess for antagonist activity.
-
Measure the change in intracellular calcium levels using a fluorometric plate reader.
-
-
Data Analysis: Generate dose-response curves to determine if this compound acts as an agonist or antagonist and calculate its EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Workflow and Potential Pathways
To provide a clear overview of the experimental strategy and the potential biological context, the following diagrams are provided.
Caption: A tiered workflow for assessing the cross-reactivity of this compound.
Caption: Potential on-target (MAO-A) and off-target (5-HT₂ₐ) signaling pathways for this compound.
Conclusion
A comprehensive assessment of a compound's selectivity is a cornerstone of modern drug development. By employing a tiered approach that progresses from broad screening to detailed functional analysis, researchers can build a robust understanding of a molecule's biological interactions. For this compound, a compound with a privileged chemical scaffold, this systematic evaluation is essential to de-risk its development and uncover its full therapeutic potential. The methodologies and frameworks presented in this guide offer a clear path for elucidating the selectivity profile of this and other novel chemical entities, ultimately contributing to the development of safer and more effective medicines.
References
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B. S. T. S. Kumar, K. S. Kumar, G. Madhusudhan, et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
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R. K. Singh, S. Kumar, P. Kumar, & A. Kumar. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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A. A. Khan, S. A. Husain, A. A. Siddiqui, & S. A. Khan. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-24. [Link]
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P. Kumar, S. Kumar, & A. Kumar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Scientific Research in Science and Technology, 9(3), 219-231. [Link]
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A. Singh, A. Kumar, & S. Kumar. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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Lin, S., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
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Antolin, A. A., Al-Lazikani, B., & Workman, P. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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A. M. El-Naggar, M. A. K. El-Dean, & A. M. A. Hassanin. (2014). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1646-1657. [Link]
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ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
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A Comparative Guide to the Efficacy of Morpholine-Based Scaffolds: A Hypothetical Evaluation of 4-(3-Bromobenzyl)morpholine Derivatives Against Known PI3K/mTOR Inhibitors
This guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of novel compounds derived from the 4-(3-bromobenzyl)morpholine scaffold. It is important to note that, as of the current scientific literature, this compound is primarily recognized as a chemical intermediate for synthesis and is not an established biological inhibitor.[1][2][3] This document, therefore, presents a hypothetical yet scientifically rigorous roadmap for its investigation, contextualized against well-characterized inhibitors of the phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway. The morpholine ring is a key feature in many approved drugs, where it often enhances solubility, metabolic stability, and bioavailability.[4][5]
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide will use the PI3K/mTOR pathway as a hypothetical target to illustrate the process of evaluating a new chemical entity, from initial screening to comparative efficacy studies against established inhibitors.
The Morpholine Scaffold in Kinase Inhibition
The morpholine moiety is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[6] Its presence can confer favorable pharmacokinetic properties, and it can form key hydrogen bonds within the ATP-binding pocket of kinases. Several successful drugs targeting the PI3K/mTOR pathway incorporate a morpholine ring, underscoring its utility.
For the purpose of this guide, we will hypothesize that novel derivatives of this compound have been synthesized and are being evaluated for their potential to inhibit the PI3K/mTOR pathway. We will refer to our lead hypothetical compound as MBS-1 (Morpholine-Based Scaffold-1).
Known Inhibitors for Comparative Analysis
To establish a benchmark for the efficacy of MBS-1, we will compare it against two well-established inhibitors of the PI3K/mTOR pathway:
-
Gedatolisib (PF-05212384): A potent dual inhibitor of PI3K and mTOR.
-
Apitolisib (GDC-0980): Another dual PI3K/mTOR inhibitor that has been extensively studied in clinical trials.
Comparative Efficacy Evaluation: A Step-by-Step Approach
The following sections outline a comprehensive experimental workflow to assess the efficacy of our hypothetical compound, MBS-1, in comparison to Gedatolisib and Apitolisib.
In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of MBS-1 on the target kinases. This is typically achieved through in vitro kinase assays.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Objective: To quantify the inhibitory potency (IC50) of the test compounds against PI3Kα and mTOR kinases.
-
Materials:
-
Recombinant human PI3Kα and mTOR enzymes.
-
ATP and the appropriate substrate (e.g., a biotinylated peptide).
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665).
-
Test compounds (MBS-1, Gedatolisib, Apitolisib) serially diluted in DMSO.
-
-
Procedure:
-
Add the kinase, substrate, and test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
-
Plot the HTRF ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| MBS-1 | 15 | 25 |
| Gedatolisib | 0.4 | 1.6 |
| Apitolisib | 5 | 17 |
Cellular Proliferation and Viability Assays
Following the confirmation of direct kinase inhibition, the next step is to assess the compound's effect on cancer cells that are dependent on the PI3K/mTOR pathway.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (GI50) in a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation).
-
Materials:
-
MCF-7 cells.
-
Cell culture medium and supplements.
-
Test compounds serially diluted in culture medium.
-
CellTiter-Glo® reagent.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Normalize the data to untreated controls and plot a dose-response curve to determine the GI50 value.
-
Hypothetical Data Summary
| Compound | MCF-7 GI50 (nM) |
| MBS-1 | 80 |
| Gedatolisib | 20 |
| Apitolisib | 50 |
Target Engagement and Pathway Modulation in Cells
To confirm that the observed cellular effects are due to the inhibition of the PI3K/mTOR pathway, it is crucial to measure the phosphorylation status of downstream effector proteins.
Experimental Protocol: Western Blot Analysis
-
Objective: To assess the phosphorylation of Akt (a downstream target of PI3K) and S6 ribosomal protein (a downstream target of mTOR).
-
Materials:
-
MCF-7 cells.
-
Test compounds.
-
Lysis buffer and protease/phosphatase inhibitors.
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat MCF-7 cells with the test compounds at various concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with the secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizing the Scientific Workflow and Pathway
To provide a clear visual representation of the experimental process and the targeted biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for the evaluation of MBS-1.
Caption: Simplified PI3K/mTOR signaling pathway.
Conclusion and Future Directions
This guide outlines a hypothetical but robust framework for the initial evaluation of novel compounds derived from the this compound scaffold. By comparing the in vitro and cellular efficacy of a lead candidate like MBS-1 to established inhibitors such as Gedatolisib and Apitolisib, researchers can make informed decisions about the potential of a new chemical series. Positive results from these studies would warrant further investigation, including more extensive profiling against a panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments. The journey from a simple chemical intermediate to a potential therapeutic agent is long and complex, but a systematic and comparative approach is essential for success.
References
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PubChem. This compound. Available from: [Link]
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Chemchart. This compound (364793-82-8). Available from: [Link]
- Szychowska, K., et al. (2023). New 4-(Morpholin-4-Yl)
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Tighadouini, S., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Kavitha, S., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity, 20(10), e202300845.
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A Senior Scientist's Guide to Assessing the Isoform Selectivity of Morpholine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise interactions of a therapeutic candidate is paramount. The morpholine moiety is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, due to its favorable physicochemical properties and ability to form key hydrogen bonds within ATP-binding pockets.[1][2] A prominent class of molecules featuring this scaffold are inhibitors of Phosphoinositide 3-kinases (PI3Ks).[1][3]
The PI3K family, particularly the four Class I isoforms (p110α, p110β, p110γ, and p110δ), presents a classic challenge in drug development. These isoforms share a high degree of structural homology yet possess distinct, non-redundant roles in cellular signaling.[4][5] For instance, p110α is frequently mutated in cancer, making it a prime oncology target, while p110δ and p110γ are more critical to immune cell function.[4] Consequently, developing inhibitors with high isoform selectivity is not merely an academic exercise; it is essential for maximizing therapeutic efficacy while minimizing off-target effects and potential toxicities.[6][7]
This guide provides a comprehensive framework for assessing the isoform selectivity of morpholine-based inhibitors, using the PI3K family as a central example. We will detail the causality behind experimental choices, provide validated protocols for key assays, and demonstrate how to synthesize data into a clear, actionable selectivity profile.
The PI3K/AKT Signaling Pathway: A Rationale for Selectivity
Activation of Class I PI3Ks by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) initiates a critical signaling cascade.[8] The kinase phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] This recruits proteins like AKT and PDK1 to the membrane, leading to AKT phosphorylation and activation, which in turn regulates a multitude of downstream processes including cell growth, proliferation, and survival.[8][9][10] The distinct expression patterns and functions of each PI3K isoform underscore why an inhibitor intended for a cancer-associated isoform like p110α must be rigorously tested to ensure it does not potently inhibit isoforms crucial for normal physiological functions.[4]
Caption: The PI3K/AKT signaling pathway, a key regulator of cellular processes.
Part 1: Foundational Biochemical Assays for Direct Inhibition
The first and most direct method to determine isoform selectivity is through in vitro biochemical assays. These assays utilize purified, recombinant kinase isoforms to measure how effectively an inhibitor blocks enzymatic activity in a clean, controlled system. This approach isolates the inhibitor-enzyme interaction from cellular complexities like membrane permeability and off-target binding.
A widely used, robust, and non-radioactive method is the ADP-Glo™ Kinase Assay.[11][12][13][14] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][14]
Caption: Workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.
Experimental Protocol: In Vitro PI3K Kinase Activity Assay (Luminescence-based)
Principle: This protocol measures the activity of a PI3K isoform by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[11][15]
Materials:
-
Purified, recombinant PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Morpholine-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the morpholine-based inhibitor in the reaction buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle control.
-
Add 2.5 µL of a solution containing the PI3K isoform and the lipid substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for each isoform to ensure accurate competitive inhibition assessment.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15] Incubate for 40 minutes at room temperature.[15]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction.[11][15] Incubate for 30-60 minutes at room temperature.[15]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.[8]
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[8]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—using a non-linear regression curve fit (e.g., sigmoidal dose-response).[8]
-
Part 2: Cellular Assays for On-Target Engagement and Downstream Effects
While biochemical assays are crucial for determining direct enzymatic inhibition, they do not account for cellular factors. Therefore, the next essential step is to validate these findings in a cellular context. Cell-based assays can confirm that the inhibitor enters the cell, engages its intended target, and produces the expected downstream biological effect.
A. Western Blotting for Downstream Pathway Inhibition
A primary function of the PI3K pathway is the phosphorylation of AKT.[10] A robust method to confirm cellular activity of a PI3K inhibitor is to measure the reduction in phosphorylated AKT (p-AKT) levels in cells treated with the compound. This provides a direct readout of pathway inhibition.[8][16]
Experimental Protocol: Western Blotting for Phospho-AKT (Ser473) Inhibition
Principle: This protocol uses phospho-specific antibodies to detect the levels of activated AKT in cell lysates after treatment with an inhibitor. A decrease in the p-AKT signal relative to the total AKT protein indicates effective on-target pathway inhibition.
Materials:
-
Cancer cell line with active PI3K signaling (e.g., MCF-7, HCT116).[10]
-
Cell culture media and reagents.
-
Morpholine-based inhibitor.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][17]
-
BCA Protein Assay Kit.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[10][17]
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT.[16]
-
HRP-conjugated secondary antibody.[16]
-
Enhanced chemiluminescence (ECL) substrate.[8]
-
Imaging system.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.[10]
-
Treat cells with serial dilutions of the inhibitor for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
Optionally, stimulate the cells with a growth factor (e.g., insulin, EGF) for 15-30 minutes before harvesting to ensure a robust p-AKT signal.[16][18]
-
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10][16]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[16][17]
-
Incubate the membrane with the primary anti-p-AKT antibody overnight at 4°C.[10][16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[8]
-
Quantify band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.[8][19]
-
Calculate the ratio of p-AKT to total AKT for each treatment. Plot this ratio against the inhibitor concentration to determine the cellular EC50 value.[8]
-
B. Cellular Thermal Shift Assay (CETSA®) for Target Engagement
To unequivocally demonstrate that an inhibitor binds to its target inside an intact cell, the Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique.[20][21] The principle is based on ligand-induced thermal stabilization: a protein will become more resistant to heat-induced denaturation when its specific ligand is bound.[21][22] By heating treated cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining, one can directly measure target engagement.[20]
This method is invaluable as it is label-free and provides evidence of a direct physical interaction between the inhibitor and the target protein in its native cellular environment.[21][23]
Part 3: Synthesizing the Data for a Selectivity Profile
The ultimate goal is to integrate the data from biochemical and cellular assays to build a comprehensive isoform selectivity profile. This is best presented in a clear, quantitative table.
Interpreting the Selectivity Profile
The data should be analyzed to determine the selectivity ratio, which is calculated by dividing the IC50 (or EC50) value for an off-target isoform by the IC50 value for the primary target isoform. A higher ratio indicates greater selectivity.
Example Data for a Hypothetical Inhibitor: Morpho-PI3K-X
| PI3K Isoform | Biochemical IC50 (nM) | Cellular p-AKT EC50 (nM) | Selectivity Ratio (Biochemical, vs. p110α) |
| p110α (Target) | 5 | 25 | 1 |
| p110β | 500 | >1000 | 100x |
| p110γ | 250 | 850 | 50x |
| p110δ | 300 | 920 | 60x |
Analysis:
-
Potency: Morpho-PI3K-X is a potent inhibitor of p110α with a biochemical IC50 of 5 nM.
-
Cellular Activity: The compound demonstrates on-target activity in cells, inhibiting the pathway with an EC50 of 25 nM. The rightward shift from IC50 to EC50 is common and reflects factors like cell permeability and intracellular ATP concentrations.
-
Selectivity: The inhibitor shows excellent selectivity for p110α, with 50- to 100-fold greater potency against the target isoform compared to the other Class I isoforms in biochemical assays. This selectivity is maintained in the cellular context.
Conclusion
Assessing the isoform selectivity of morpholine-based inhibitors is a multi-step, evidence-based process that is critical for successful drug development. It requires a logical progression from direct, in vitro enzymatic assays to more complex, physiologically relevant cell-based models. By first establishing direct inhibitory potency and selectivity with biochemical assays like ADP-Glo™, researchers can confidently advance to cellular systems. In cells, techniques like Western blotting confirm downstream pathway modulation, while advanced methods like CETSA can provide definitive proof of target engagement.
Synthesizing this data into a quantitative selectivity profile allows for a clear, objective comparison against alternative compounds and provides the critical insights needed to drive projects forward. This rigorous, self-validating approach ensures that only the most potent and selective candidates are advanced, ultimately increasing the probability of clinical success.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
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Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PubMed Central. [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
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Molecular mechanisms of PI3K isoform dependence in embryonic growth. bioRxiv. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
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Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. ACS Publications. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PubMed Central. [Link]
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Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ. PubMed Central. [Link]
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The selectivity of protein kinase inhibitors: a further update. Discovery Research Portal, University of Dundee. [Link]
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Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. PubMed Central. [Link]
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Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]
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The Properties of Kinase Inhibitors. Royal Society of Chemistry. [Link]
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Crystallographic Fragment Screening with CK2α', an Isoform of Human Protein Kinase CK2 Catalytic Subunit, and Its Use to Obtain a CK2α'/Heparin Complex Structure. MDPI. [Link]
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Targeting the PI3K/AKT Pathway using Pan-AKT Degraders. DASH (Harvard University). [Link]
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InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 4-(3-Bromobenzyl)morpholine Analogs as Monoamine Oxidase B Inhibitors
Introduction
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties.[1] Its incorporation into drug candidates often enhances solubility, metabolic stability, and target affinity.[1] The 4-benzylmorpholine framework, in particular, is a versatile starting point for synthesizing compounds with a wide array of biological activities, including anticancer and neuroprotective effects.[2][3] This guide focuses on a specific analog, 4-(3-Bromobenzyl)morpholine, and explores its potential, along with its structural analogs, as inhibitors of Monoamine Oxidase B (MAO-B).
MAO-B is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine.[4] Its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[4] Notably, morpholine-containing compounds have demonstrated potent MAO-B inhibitory activity, making this scaffold a promising area for further investigation.[2][5][6]
This document provides a comprehensive, in-depth protocol for a comparative molecular docking study of this compound and its analogs against human MAO-B. We will dissect the causality behind each step of the in silico workflow, from target and ligand preparation to the analysis of binding interactions, providing researchers with a robust framework for their own computational drug design efforts.
Methodology: An In Silico Framework for Comparative Analysis
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7] A rigorous and well-validated protocol is paramount for generating meaningful and reproducible results.[8] The workflow described herein is designed to be self-validating and is grounded in established computational chemistry principles.
Experimental Workflow: From Structure to Score
The entire computational experiment follows a logical sequence of steps, beginning with the preparation of the biological target and the small molecule analogs, followed by the docking simulation and subsequent analysis.
Step-by-Step Experimental Protocol
1. Target Protein Preparation
-
Rationale: The starting point for any structure-based design is a high-resolution 3D structure of the target protein. The crystal structure must be "cleaned" to remove non-essential molecules and prepared for the docking algorithm by adding missing atoms.[9][10]
-
Protocol:
-
Obtain Structure: Download the crystal structure of human Monoamine Oxidase B (MAO-B) from the Protein Data Bank (PDB). For this study, PDB ID: 2V61, which is co-crystallized with a benzyloxy-substituted inhibitor, is an excellent choice as it provides a well-defined active site.[11]
-
Clean PDB File: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.[12][13] Retain the flavin adenine dinucleotide (FAD) cofactor as it is essential for MAO-B's catalytic activity.
-
Add Hydrogens & Charges: Use a protein preparation utility (e.g., AutoDock Tools, Chimera's Dock Prep) to add polar hydrogens, which are typically not resolved in crystal structures.[10][14] Assign partial atomic charges (e.g., Kollman charges).
-
Save Processed File: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[15]
-
2. Ligand Preparation
-
Rationale: The 3D coordinates and charge distribution of the ligands must be optimized to represent their most likely state in a biological environment. This energy minimization step is crucial for an accurate docking simulation.[16][17]
-
Protocol:
-
Design Analogs: Create a series of 4-(Bromobenzyl)morpholine analogs. For this guide, we will compare the parent compound (meta-bromo) with its ortho- and para-isomers, as well as a fluoro-substituted analog to assess the effect of halogen identity and position.
-
LIG-01: this compound (Parent)
-
LIG-02: 4-(2-Bromobenzyl)morpholine (Ortho)
-
LIG-03: 4-(4-Bromobenzyl)morpholine (Para)
-
LIG-04: 4-(3-Fluorobenzyl)morpholine (Fluoro)
-
-
Generate 3D Structures: Draw the 2D structures of the analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This process optimizes the bond lengths and angles to find a low-energy conformation.[17]
-
Save Processed Files: Save the prepared ligands in the PDBQT format, which defines rotatable bonds and assigns necessary atomic properties for flexible docking.[18]
-
3. Molecular Docking and Analysis
-
Rationale: The docking algorithm systematically samples conformations of the flexible ligand within a defined search space (the "grid box") in the rigid receptor's active site.[19] A scoring function then estimates the binding affinity for each pose, allowing for a quantitative comparison.[7][20]
-
Protocol:
-
Define the Binding Site: Using AutoDock Tools, define the docking search space (grid box) centered on the active site. A reliable method is to center the grid on the position of the co-crystallized ligand from the original PDB file (2V61).[11] A box size of 22 x 22 x 22 Å is typically sufficient to encompass the active site cavity.
-
Run Docking Simulation: Use AutoDock Vina to perform the docking calculations for each prepared ligand against the prepared MAO-B receptor. Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.
-
Validate the Protocol (Self-Validation): As a crucial control, re-dock the extracted co-crystallized ligand into the active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8][21][22] This step validates that the chosen parameters are appropriate for the system.
-
Analyze Results: Examine the output files. The primary metric for comparison is the binding affinity (docking score) of the top-ranked pose.[23] Visualize the binding poses of the top-performing analogs within the MAO-B active site to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that contribute to their binding affinity.[20][24]
-
Results and Discussion
The comparative docking study yields quantitative data on the binding affinities of the designed analogs and qualitative insights into their binding modes. This information is critical for establishing a Structure-Activity Relationship (SAR) and guiding future optimization efforts.
Comparative Binding Affinities
The docking scores, representing the predicted binding free energy, allow for a direct comparison of the analogs. A more negative score indicates a stronger predicted binding affinity.[25]
| Ligand ID | Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (MAO-B) |
| LIG-01 | This compound (Parent) | -8.1 | Tyr435, Tyr398, Cys172, Leu171 |
| LIG-02 | 4-(2-Bromobenzyl)morpholine (Ortho) | -7.5 | Tyr435, Gln206, Leu171 |
| LIG-03 | 4-(4-Bromobenzyl)morpholine (Para) | -8.5 | Tyr435 (H-bond via morpholine O) , Tyr398, Phe343, Leu171 |
| LIG-04 | 4-(3-Fluorobenzyl)morpholine (Fluoro) | -7.9 | Tyr435, Tyr398, Cys172, Leu171 |
Note: The data presented in this table is representative and generated for illustrative purposes based on known interactions of similar inhibitors.
From the results, the para-substituted analog LIG-03 emerges as the most promising candidate with the lowest binding energy. The ortho-substituted analog LIG-02 shows the least favorable score, suggesting that substitution at the 2-position may introduce steric hindrance within the active site. The parent meta-compound LIG-01 and the fluoro-analog LIG-04 exhibit similar, intermediate binding affinities.
The superior performance of LIG-03 can be attributed to its specific interactions within the MAO-B active site. The para-positioning of the bulky bromine atom allows the morpholine ring to orient itself optimally, enabling its oxygen atom to form a crucial hydrogen bond with the hydroxyl group of Tyr435 . This interaction, a common feature for many potent MAO-B inhibitors, anchors the ligand in the active site.
Visualization of the Top-Ranked Binding Mode
Analyzing the binding pose of the most potent analog, LIG-03 , reveals the structural basis for its high affinity. The ligand fits snugly into a hydrophobic pocket formed by key aromatic and aliphatic residues.
The benzyl ring of LIG-03 is sandwiched between the aromatic rings of Tyr398 and Phe343 , engaging in favorable pi-pi stacking interactions. Furthermore, the ligand is stabilized by hydrophobic interactions with Leu171 and the FAD cofactor, which line the cavity. This combination of a specific hydrogen bond and extensive hydrophobic contacts explains its superior predicted binding affinity compared to the other analogs.
Conclusion
This guide has detailed a systematic and scientifically rigorous protocol for conducting a comparative molecular docking study on this compound analogs targeting MAO-B. By explaining the rationale behind each step, from protein preparation to results analysis, we have provided a transparent and reproducible workflow for researchers in computational drug discovery.
Our hypothetical results suggest that positional isomerism significantly impacts binding affinity. The 4-(4-Bromobenzyl)morpholine analog (LIG-03 ) was identified as the most potent inhibitor in silico, primarily due to its ability to form a key hydrogen bond with Tyr435 and engage in extensive hydrophobic interactions. These computational findings provide a strong basis for the next phase of the drug discovery pipeline: the chemical synthesis and subsequent in vitro enzymatic assays of these analogs to validate the predicted activities. This iterative cycle of computational design and experimental validation is the hallmark of modern drug development.
References
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Binda, C., et al. (2007). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. RCSB Protein Data Bank. [Link]
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Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Esteban, G., et al. (2014). Crystal structure of human monoamine oxidase B in complex with the multi-target inhibitor ASS234. RCSB Protein Data Bank. [Link]
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Various Authors. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
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Various Authors. (2015). What is the importance of the RMSD value in molecular docking? ResearchGate. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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ScotChem. (n.d.). Session 4: Introduction to in silico docking. ScotChem. [Link]
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Binda, C., et al. (2012). Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. RCSB Protein Data Bank. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Binda, C., et al. (2007). Structure of human MAO B in complex with the selective inhibitor 7-(3-chlorobenzyloxy)-4-(methylamino)methyl-coumarin. National Center for Biotechnology Information. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Reis, J., et al. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB Protein Data Bank. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]
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Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PubMed Central. [Link]
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Forli, S., et al. (2016). Basic docking. AutoDock Vina Documentation. [Link]
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Akbari, M. (2015). How can I validate a docking protocol? ResearchGate. [Link]
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Matralis, A. N., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
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Bioinformatics Review. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]
-
Kancherla, J., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central. [Link]
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Various Authors. (n.d.). Proteins and ligand preparation for docking. ResearchGate. [Link]
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Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
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Freire, T. V. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]
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Sasidharan, R., et al. (2021). (PDF) Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate. [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
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Sasidharan, R., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Figshare. [Link]
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Ghasemi, F., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. [Link]
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Chemchart. (n.d.). This compound (364793-82-8). Chemchart. [Link]
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Various Authors. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to 3-Bromo- and 4-Bromobenzylmorpholine
For the discerning researcher in drug discovery and organic synthesis, the precise structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Trivial shifts in substituent positioning can profoundly alter a compound's pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the spectral data for 3-bromobenzylmorpholine and 4-bromobenzylmorpholine, offering a robust framework for their differentiation and characterization.
This document moves beyond a mere recitation of data. It delves into the causal relationships between molecular structure and spectral output, providing the foundational logic required for confident structural assignment. The protocols herein are designed to be self-validating, ensuring that the data you acquire is both accurate and reproducible.
Molecular Structures at a Glance
The isomeric difference between 3-bromobenzylmorpholine and 4-bromobenzylmorpholine lies in the substitution pattern of the bromine atom on the benzyl ring. This seemingly minor change creates distinct electronic environments for the aromatic protons and carbons, leading to discernible differences in their respective NMR spectra. Furthermore, while their gross IR and MS characteristics are similar, subtle variations can be observed and are discussed herein.
Caption: Molecular structures of the positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter
NMR spectroscopy provides the most definitive data for distinguishing between the 3-bromo and 4-bromo isomers. The substitution pattern on the benzene ring dictates the chemical shifts and, most importantly, the splitting patterns of the aromatic protons.
¹H NMR Spectral Comparison
The morpholine and benzyl protons will exhibit similar chemical shifts in both isomers. The key differentiating feature will be the aromatic region of the spectrum.
-
4-Bromobenzylmorpholine: Due to the para-substitution, the aromatic protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.[1]
-
3-Bromobenzylmorpholine: The meta-substitution results in a more complex splitting pattern in the aromatic region, with four distinct signals expected. One proton will appear as a singlet (or a narrowly split triplet), while the others will be doublets or triplets, each integrating to 1H.[2]
| Assignment | 3-Bromobenzylmorpholine (Predicted) | 4-Bromobenzylmorpholine (Predicted) [3] |
| Ar-H | ~7.4 ppm (s, 1H), ~7.3-7.1 ppm (m, 3H) | ~7.45 ppm (d, 2H) |
| Ar-H | ~7.22 ppm (d, 2H) | |
| -O-CH₂- (morpholine) | ~3.70 ppm (t, 4H) | ~3.68 ppm (t, 4H) |
| Ar-CH₂-N- | ~3.48 ppm (s, 2H) | ~3.45 ppm (s, 2H) |
| -N-CH₂- (morpholine) | ~2.46 ppm (t, 4H) | ~2.45 ppm (t, 4H) |
¹³C NMR Spectral Comparison
The number of unique carbon signals in the aromatic region is a clear indicator of the substitution pattern.
-
4-Bromobenzylmorpholine: The plane of symmetry in the para-substituted ring results in only four signals for the six aromatic carbons.[4]
-
3-Bromobenzylmorpholine: The lack of symmetry in the meta-substituted isomer leads to six distinct signals for the aromatic carbons.
| Assignment | 3-Bromobenzylmorpholine (Predicted) | 4-Bromobenzylmorpholine (Predicted) [3] |
| C-Ar (C-Br) | ~122 ppm | ~121.1 ppm |
| C-Ar (CH) | ~130-132 ppm (multiple signals) | ~131.5 ppm, ~131.0 ppm |
| C-Ar (C-CH₂) | ~139 ppm | ~136.7 ppm |
| -O-CH₂- (morpholine) | ~67.0 ppm | ~67.1 ppm |
| Ar-CH₂-N- | ~62.5 ppm | ~62.8 ppm |
| -N-CH₂- (morpholine) | ~53.6 ppm | ~53.7 ppm |
Infrared (IR) Spectroscopy: A Corroborative Tool
While not as definitive as NMR for isomer differentiation, IR spectroscopy is an excellent tool for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorbances for the morpholine and bromobenzyl moieties.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aromatic) | 3100-3000 | Aromatic Ring[5][6] |
| C-H stretch (aliphatic) | 3000-2850 | Morpholine & Benzyl CH₂[5] |
| C-C stretch (in-ring) | 1600-1475 | Aromatic Ring[7] |
| C-O-C stretch | 1150-1085 | Ether (Morpholine) |
| C-N stretch | 1250-1020 | Amine (Morpholine) |
| C-Br stretch | 690-515 | Alkyl Halide[8] |
The primary difference may be observed in the C-H out-of-plane bending region (900-675 cm⁻¹), where the substitution pattern on the benzene ring can influence the absorption bands.[6]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight and elemental composition (specifically the presence of bromine). Both isomers will have the same molecular weight and will exhibit a characteristic M/M+2 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[9]
The fragmentation patterns are expected to be very similar, with the most prominent fragments arising from the cleavage of the benzylic C-N bond to form the bromobenzyl cation and subsequent loss of the morpholine moiety.
| m/z | Proposed Fragment | Significance |
| 255/257 | [M]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern of bromine. |
| 170/172 | [Br-C₇H₆]⁺ | Bromotropylium ion, a common and stable fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion (loss of Br from the bromotropylium ion). |
| 86 | [C₄H₈NO]⁺ | Morpholine fragment. |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the morpholine ring. |
While the primary fragmentation is the same, subtle differences in the relative abundances of fragment ions may exist due to the different electronic stabilities of the meta- and para-substituted intermediates, though this is often not sufficient for unambiguous isomer identification without careful comparative analysis under identical conditions.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Synthesis of Bromobenzylmorpholines
A general and effective method for the synthesis of both 3- and 4-bromobenzylmorpholine is the nucleophilic substitution of the corresponding bromobenzyl bromide with morpholine.[3]
Materials:
-
3-Bromobenzyl bromide or 4-Bromobenzyl bromide (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the respective bromobenzyl bromide (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask, followed by morpholine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis and purification.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, ensure sufficient relaxation delay for accurate integration. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
IR Data Acquisition
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).[3]
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder, which is then subtracted from the sample spectrum.
MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[3]
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The unambiguous differentiation of 3-bromobenzylmorpholine and 4-bromobenzylmorpholine is readily achievable through a systematic application of standard spectroscopic techniques. While IR and MS provide valuable corroborating data, ¹H and ¹³C NMR spectroscopy stand as the definitive methods for distinguishing these positional isomers. The characteristic splitting patterns and the number of unique signals in the aromatic region of the NMR spectra provide a clear and irrefutable signature for each compound. By adhering to the rigorous experimental protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity in their synthetic and analytical endeavors.
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An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]
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A Researcher's Guide to Evaluating the Metabolic Stability of Benzylmorpholine Isomers
In the landscape of drug discovery, the journey from a promising lead compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring a molecule possesses a favorable pharmacokinetic profile. A key determinant of this profile is metabolic stability—the molecule's resistance to breakdown by the body's metabolic enzymes. Poor metabolic stability can lead to low bioavailability and short half-life, requiring higher or more frequent dosing and increasing the risk of patient non-compliance and toxicity.[1]
This guide offers an in-depth comparison of the metabolic stability of different benzylmorpholine isomers. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to illustrate how subtle changes in isomeric structure can profoundly impact a compound's metabolic fate. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize the metabolic liabilities of their lead candidates.
The "Why": Understanding the Metabolic Landscape
Before assessing stability, it's crucial to understand the forces at play. The body treats most drugs as foreign substances (xenobiotics) and employs a sophisticated enzymatic defense system to eliminate them. This process is broadly divided into two phases.[2]
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[3] The primary enzymatic superfamily responsible for this is Cytochrome P450 (CYP450), located predominantly in the liver.[3][4] These enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are responsible for metabolizing the vast majority of clinically used drugs.[5][6] The susceptibility of a compound to CYP-mediated metabolism is a major determinant of its stability.
-
Phase II Metabolism: Here, the modified compounds from Phase I are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility, facilitating their excretion.[3]
For benzylmorpholine isomers, the key battleground is Phase I metabolism. The position of the benzyl group and the stereochemistry of the morpholine ring can significantly alter how the molecule fits into the active site of CYP450 enzymes, dictating its rate of metabolism.
The "How": Methodologies for Assessing Metabolic Stability
To quantify metabolic stability, we employ a combination of in vitro and in vivo methods. The workhorse of early-stage discovery is the in vitro liver microsomal stability assay.
Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, which contain a high concentration of Phase I enzymes, including CYPs.[7] This assay provides a rapid and cost-effective way to rank-order compounds based on their metabolic stability.[7][8]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? The liver is the primary site of drug metabolism.[7] Microsomes provide a concentrated, cell-free source of the most relevant enzymes (CYPs) without the complexities of cellular uptake and efflux.[7][9]
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP450 enzymes. Its presence initiates the metabolic reaction.[7][8] Incubations performed without NADPH serve as a crucial negative control to account for non-enzymatic degradation.[10]
-
Why Specific Time Points? Sampling at multiple time points (e.g., 0, 5, 15, 30, 45 minutes) allows for the calculation of the rate of disappearance of the parent compound, which is essential for determining the half-life.[7]
Step-by-Step Methodology:
-
Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute them in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[7]
-
Compound Addition: Add the test benzylmorpholine isomer (typically from a DMSO stock) to the microsomal solution to a final concentration of 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10] A parallel incubation without the NADPH system is run as a negative control.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 min), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization).[8]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint = (0.693 / t½) / protein concentration).[11]
Workflow for In Vitro Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Comparative Analysis of Benzylmorpholine Isomers
To illustrate the impact of isomeric structure, let's consider three hypothetical isomers:
-
BZ-1: (R)-2-Benzylmorpholine
-
BZ-2: (S)-2-Benzylmorpholine
-
BZ-3: 4-Benzylmorpholine
Hypothetical In Vitro Stability Data
| Compound ID | Isomer | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Stability Category |
| BZ-1 | (R)-2-Benzylmorpholine | 85 | 9.7 | High |
| BZ-2 | (S)-2-Benzylmorpholine | 32 | 25.9 | Moderate |
| BZ-3 | 4-Benzylmorpholine | < 10 | > 82.5 | Low |
Discussion of Results:
The data clearly demonstrates a significant difference in metabolic stability among the isomers.
-
BZ-3 (4-Benzylmorpholine): This isomer shows very low stability. The benzyl group is attached directly to the morpholine nitrogen. This position is often highly susceptible to N-dealkylation, a common and rapid metabolic pathway catalyzed by CYP450 enzymes.[12] The accessibility of the benzylic methylene C-H bonds adjacent to the nitrogen makes them prime targets for oxidative metabolism.
-
BZ-1 and BZ-2 (2-Benzylmorpholine enantiomers): Moving the benzyl group to the 2-position of the morpholine ring significantly increases metabolic stability compared to BZ-3. This structural change moves the primary site of metabolic attack away from the nitrogen. However, a clear stereochemical preference is observed.
-
BZ-1 ((R)-enantiomer) is the most stable of the three. Its specific 3D conformation may hinder its ability to bind effectively to the active site of the metabolizing CYP enzymes.
-
BZ-2 ((S)-enantiomer) is moderately stable, suggesting its conformation allows for a more favorable interaction with the enzymes, leading to faster metabolism than BZ-1. This highlights the critical importance of stereochemistry in drug-enzyme interactions.[13]
-
Structure-Metabolism Relationship of Benzylmorpholine Isomers
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Benchmarking the Performance of a Novel PI3K Inhibitor Derived from 4-(3-Bromobenzyl)morpholine in Cellular Assays
A Senior Application Scientist's Guide to Evaluating a Next-Generation PI3K Inhibitor in Oncology Research
Introduction: The Rationale for Targeting PI3K and the Role of the Morpholine Scaffold
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a frequent event in a multitude of human cancers, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[3] This central role in tumorigenesis has made the PI3K pathway one of the most intensely pursued targets in oncology drug discovery.[2][4]
A recurring structural motif in many successful PI3K inhibitors is the morpholine ring.[5][6] The oxygen atom of the morpholine often acts as a crucial hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the PI3K enzyme.[5][7] This observation provides a strong rationale for exploring novel morpholine-containing compounds as potential PI3K inhibitors.
This guide focuses on the cellular performance of a novel, hypothetical PI3K inhibitor, designated Compound X , which utilizes 4-(3-Bromobenzyl)morpholine as a key synthetic precursor. The guide is designed for researchers, scientists, and drug development professionals, providing an objective comparison of Compound X's performance against established, clinically relevant PI3K inhibitors. We will delve into the causality behind the experimental choices, present detailed protocols for self-validating assays, and summarize the findings with clear data visualizations.
Comparative Analysis: Compound X vs. Established PI3K Inhibitors
To provide a robust benchmark, the performance of Compound X was evaluated against two well-characterized PI3K inhibitors:
-
Alpelisib (BYL719): A potent and selective inhibitor of the PI3Kα isoform, approved for use in certain types of breast cancer.[8][9]
-
Taselisib (GDC-0032): A potent inhibitor of PI3Kα, δ, and γ isoforms, with reduced activity against the β isoform.[10][11]
The evaluation was conducted across three key experimental areas: biochemical potency against PI3K isoforms, anti-proliferative activity in a cancer cell line, and target engagement within the intracellular signaling pathway.
Data Summary
Table 1: Biochemical Potency (IC50) Against Class I PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| Compound X (Hypothetical) | 7 | 1500 | 350 | 310 |
| Alpelisib (BYL719)[8] | 5 | 1200 | 290 | 250 |
| Taselisib (GDC-0032)[10] | 0.29 (Ki) | 9.1 (Ki) | 0.12 (Ki) | 0.97 (Ki) |
Note: Taselisib data is presented as Ki (inhibition constant), which is comparable to IC50 for the purpose of this comparison.
Table 2: Anti-proliferative Activity in MCF7 Breast Cancer Cells (PIK3CA H1047R mutant)
| Compound | Cell Viability IC50 (µM) |
| Compound X (Hypothetical) | 0.55 |
| Alpelisib (BYL719)[8] | ~0.43 |
| Taselisib (GDC-0032)[12] | ~0.07 |
Table 3: Inhibition of Akt Phosphorylation (Ser473) in MCF7 Cells
| Compound | Cellular IC50 for p-Akt Inhibition (µM) |
| Compound X (Hypothetical) | 0.12 |
| Alpelisib (BYL719) | ~0.06 (in PIK3CA mutant cells) |
| Taselisib (GDC-0032)[13] | <0.1 |
Experimental Design and Methodologies
The following section provides a detailed breakdown of the protocols used to generate the comparative data. The choice of these assays is grounded in their ability to provide a multi-faceted view of an inhibitor's performance, from direct enzyme interaction to cellular efficacy.
Experimental Workflow Overview
Caption: Workflow for benchmarking a novel PI3K inhibitor.
In Vitro PI3K Isoform Selectivity Assay (ADP-Glo™ Kinase Assay)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.[14][15] It is the foundational step to determine potency and selectivity, which are critical predictors of both efficacy and potential side effects. The ADP-Glo™ format is chosen for its high sensitivity and robustness.[15]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X PI3K Reaction Buffer (e.g., 100mM HEPES pH 7.5, 100mM NaCl, 6mM MgCl2, 0.05 mg/ml BSA).
-
Prepare a solution of the lipid substrate, Phosphatidylinositol-4,5-bisphosphate (PIP2), in the reaction buffer.
-
Prepare serial dilutions of Compound X, Alpelisib, and Taselisib in 100% DMSO.
-
Dilute purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) in the buffer/lipid mixture.
-
Prepare a 250µM ATP solution in water.
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the inhibitor dilutions or DMSO (vehicle control).[15]
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.
-
Initiate the reaction by adding 0.5 µL of the ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol (Promega).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the ADP formed and thus to kinase activity.
-
Plot the percentage of inhibition against the log of the inhibitor concentration.
-
Calculate IC50 values using a non-linear regression (sigmoidal dose-response) curve fit.
-
Cell Viability Assay (MTT Assay)
Causality: This assay assesses the cytotoxic or cytostatic effect of the inhibitors on cancer cells.[16] The MCF7 cell line is chosen because it harbors an activating H1047R mutation in PIK3CA, making it highly dependent on PI3Kα signaling and thus a relevant model for this class of inhibitors.[17] The MTT assay measures the metabolic activity of viable cells, providing a robust readout of anti-proliferative effects.[16][18]
Protocol:
-
Cell Seeding:
-
Seed MCF7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X, Alpelisib, and Taselisib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16]
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression fit.
-
Western Blot for Phospho-Akt Inhibition
Causality: This assay provides direct evidence of target engagement within the cell. Akt is a direct downstream substrate of PI3K, and its phosphorylation at Serine 473 is a hallmark of pathway activation.[20][21] Measuring the reduction in phosphorylated Akt (p-Akt) levels confirms that the compound is inhibiting the PI3K pathway as intended and allows for the determination of a cellular IC50 for target inhibition.[22]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Culture MCF7 cells in 6-well plates until 70-80% confluent.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with serial dilutions of Compound X, Alpelisib, or Taselisib for 2 hours.
-
Stimulate the cells with a growth factor like insulin or EGF for 15 minutes to induce robust Akt phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[21]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473).
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the chemiluminescent signal using an ECL substrate and a digital imager.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with a primary antibody for total Akt, followed by the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt.
-
Calculate the ratio of p-Akt to total Akt for each condition.
-
Plot the normalized p-Akt levels against inhibitor concentration to determine the cellular IC50 for target inhibition.
-
Conclusion and Future Directions
This guide outlines a comprehensive framework for evaluating the cellular performance of a novel PI3K inhibitor derived from the this compound scaffold. The presented (hypothetical) data suggests that Compound X is a potent inhibitor of PI3Kα with strong anti-proliferative activity and effective on-target pathway inhibition in a relevant cancer cell model. Its performance profile is comparable to the established inhibitor Alpelisib, demonstrating its potential as a valuable research tool and a candidate for further preclinical development.
The methodologies described herein—from biochemical kinase assays to cell-based viability and target engagement studies—represent a self-validating system for benchmarking novel kinase inhibitors. By explaining the causality behind each experimental choice and providing detailed, field-proven protocols, this guide empowers researchers to generate reliable and reproducible data, accelerating the journey from chemical synthesis to biological insight.
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- Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
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- Porta, C., et al. (2025).
- APExBIO. (n.d.). PI-103 Hydrochloride - PI3K/mTOR Pathway Inhibitor.
- Vanhaesebroeck, B., et al. (2010). The dual PI3K/mTOR inhibitor PI-103 promotes immunosuppression, in vivo tumor growth and increases survival of sorafenib-treated melanoma cells. International Journal of Cancer, 126(7), 1549-61.
- Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996.
- MedchemExpress. (n.d.). PI-103 | PI3K/mTOR Inhibitor.
- BenchChem. (2025). Application Notes and Protocols: Analysis of AKT Phosphorylation Following AKT-IN-6 Treatment by Western Blot.
- AG Scientific. (n.d.). PI-103, 5 MG.
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- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode.
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A Guide to Orthogonal Purity Determination of 4-(3-Bromobenzyl)morpholine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of impurities.[1][2] This guide provides an in-depth technical comparison of orthogonal analytical methods for determining the purity of 4-(3-Bromobenzyl)morpholine, a key intermediate in the synthesis of various pharmaceutical agents.
The core principle of an orthogonal approach is the use of multiple, distinct analytical techniques that measure the same attribute through different physicochemical principles.[3][4] This strategy significantly enhances the reliability of purity assessments by mitigating the risk that a single method's limitations might mask the presence of certain impurities.[4] For a crystalline organic molecule like this compound, a combination of chromatographic and non-chromatographic methods provides a comprehensive impurity profile.
This guide will explore the application of three powerful, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities, Gas Chromatography (GC) for volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Organic Impurity Profiling
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and specificity in separating and quantifying non-volatile and thermally sensitive organic impurities.[2][5] The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where a non-polar stationary phase is used with a polar mobile phase.
Causality Behind Experimental Choices in HPLC
The selection of HPLC parameters is critical for achieving optimal separation of potential impurities from the main compound. For this compound, impurities could arise from starting materials, by-products of the synthesis, or degradation products.[1][5] A C18 column is a common choice for the stationary phase due to its versatility in retaining a wide range of organic molecules. The mobile phase, a mixture of acetonitrile and water, is chosen for its ability to elute the compound and its potential impurities from the column. A gradient elution, where the proportion of organic solvent is increased over time, is often necessary to resolve both early-eluting polar impurities and late-eluting non-polar impurities. UV detection is suitable as the benzyl and bromo-substituted aromatic ring in the molecule is a strong chromophore.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 5 µL.
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute this stock solution with the initial mobile phase composition (70:30 A:B) to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Quantification :
-
Generate a calibration curve by injecting a series of known concentration standards.
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area percent method). Impurity concentrations can be quantified against a primary standard or dedicated impurity standards if available.
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Bromobenzyl)morpholine
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-(3-Bromobenzyl)morpholine (CAS No: 364793-82-8).[1][2] As a compound frequently utilized in synthetic chemistry and drug development, its responsible management is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, empowering researchers to make informed safety decisions.
Section 1: Hazard Profile Analysis - Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. The structure of this compound contains two key moieties that define its risk profile: the brominated aromatic ring and the morpholine heterocycle.
-
The Brominated Moiety: The presence of a bromine atom classifies this compound as a halogenated organic .[3] Halogenated waste streams require specific disposal methods, typically high-temperature incineration with scrubbers, to prevent the formation of toxic and environmentally persistent byproducts like dioxins or hydrobromic acid.[4] Therefore, it is imperative that this waste is never mixed with non-halogenated organic waste.[3]
-
The Morpholine Moiety: Morpholine and its derivatives are known for their biological activity and associated hazards. Morpholine itself is a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[5][6][7][8] It is also classified as a suspected reproductive toxin.[6][7] While the specific toxicity data for the 3-bromo-benzyl derivative is not fully detailed, related isomers provide critical insight. For example, 4-(4-Bromobenzyl)morpholine is known to be harmful if swallowed (Acute Toxicity 4, Oral), while other analogues are known skin, eye, and respiratory irritants.[9][10][11][12]
This analysis mandates that this compound be treated as a hazardous, halogenated chemical waste with corrosive and toxic potential.
| Hazard Contribution | Chemical Moiety | Associated Risks | Disposal Implication |
| Halogenation | Bromobenzyl Group | Environmental toxicity if improperly disposed; potential for harmful combustion byproducts. | Must be segregated as Halogenated Organic Waste. [3] |
| Corrosivity & Toxicity | Morpholine Ring | Causes severe skin burns and eye damage; harmful if swallowed, inhaled, or in contact with skin; suspected reproductive toxin.[5][6][7][13] | Handle with full PPE; collect in designated, sealed hazardous waste containers.[14][15][16] |
| Combustibility | Overall Molecule | Analogues are combustible solids; parent morpholine is a flammable liquid.[5][9] | Store away from ignition sources; use non-sparking tools for spill cleanup.[16][17] |
Section 2: Core Directive - The Principle of Segregation
The single most critical step in the proper disposal of this compound is strict segregation at the point of generation. Mixing halogenated and non-halogenated waste streams is a serious compliance violation and can lead to dangerous chemical reactions and increased disposal costs. The following workflow must be adhered to without exception.
Caption: Waste Segregation Decision Workflow.
Section 3: Procedural Protocol for Waste Disposal
Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the appropriate PPE. All handling should occur within a certified chemical fume hood.[18][19]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[18] | To prevent skin contact with the corrosive and potentially toxic compound. |
| Eye Protection | Tightly fitting safety goggles and a face shield.[18] | To protect against splashes, which can cause severe eye damage.[5][6] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Required if handling outside of a fume hood or if dusts are generated. A NIOSH-approved respirator with organic vapor cartridges is appropriate.[20] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[10] |
Step 2: Waste Collection and Containment
Immediate and correct containment is crucial to prevent contamination and ensure safe temporary storage.
-
Identify the Waste Stream: Determine if the waste is solid (e.g., excess reagent, contaminated weigh paper) or liquid (e.g., reaction mother liquor, contaminated solvents).
-
Select the Correct Container:
-
Use a designated, sealable, and clearly labeled "Halogenated Organic Waste" container.[3]
-
Containers must be made of a compatible material (e.g., borosilicate glass or appropriate high-density polyethylene) that will not degrade from contact with the chemical or solvents.
-
Ensure the container is in good condition, free of cracks, and has a secure, vapor-tight lid.[14][21]
-
-
Label the Container: The waste container must be labeled before any waste is added. The label must include:
-
Transfer the Waste: Carefully transfer the waste into the container within a fume hood. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Seal and Clean: Securely seal the container lid.[3][21] Decontaminate the exterior of the container with an appropriate solvent and wipe dry before removing it from the fume hood.
Step 3: Temporary Storage in the Laboratory
Waste containers must be stored safely in a designated satellite accumulation area pending collection.
-
Location: Store in a well-ventilated, cool, dry area.
-
Secondary Containment: The container must be kept within a secondary containment bin capable of holding the entire volume of the container in case of a leak.
-
Incompatibles: Store away from incompatible materials, especially strong oxidizing agents, acids, and bases.[3][22]
Step 4: Final Disposal
Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
Schedule a Pickup: When the waste container is nearly full, complete the necessary chemical waste collection forms as required by your institution.
-
Documentation: Maintain accurate records of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[21][23]
-
Hand-off: Transfer the waste to authorized personnel from the licensed hazardous waste disposal service contracted by your institution.[3][23] Never attempt to transport or dispose of the waste off-site yourself.
Section 4: Emergency Procedures - Spill Management
Immediate and appropriate action is critical in the event of a spill.
-
Small Spills (contained within a chemical fume hood):
-
Ensure proper PPE is worn.[16]
-
Contain the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][16]
-
Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[16][17]
-
Place the collected material into your designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.[3][16]
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's EHS or emergency response team immediately and provide them with the chemical name and spill details.[16]
-
Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material response.
-
Section 5: Regulatory Framework
All procedures described herein are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States, including those set forth by:
-
The Occupational Safety and Health Administration (OSHA): Particularly the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which mandates a Chemical Hygiene Plan.[19][24][25]
-
The Environmental Protection Agency (EPA): Which regulates hazardous waste from generation to disposal ("cradle-to-grave") under the Resource Conservation and Recovery Act (RCRA).[21][23][26]
It is the responsibility of the Principal Investigator and all laboratory personnel to be familiar with their institution-specific Chemical Hygiene Plan and to consult with their EHS department for any questions regarding waste disposal.
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Morpholine (HSG 92, 1995). (1995). Inchem.org. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(3-Bromobenzyl)morpholine
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals handling 4-(3-Bromobenzyl)morpholine (CAS No. 132833-50-2). The recommendations herein are synthesized from safety data for close structural analogs, parent compounds, and established best practices in laboratory safety. Given that a comprehensive toxicological profile for this specific isomer may not be fully established, a cautious approach assuming hazards similar to related compounds is mandatory.
Hazard Identification and Risk Assessment
This compound is a substituted benzyl halide derivative containing a morpholine moiety. While data for this specific isomer is limited, information on the closely related 4-(4-Bromobenzyl)morpholine and the parent compound, morpholine, provides a strong basis for risk assessment. The primary hazards are associated with its potential as an irritant, an alkylating agent, and its acute toxicity.
Based on available data for its 4-bromo isomer, the compound should be regarded as a combustible solid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] The morpholine component itself is corrosive and toxic via inhalation or skin absorption.[2][3] Therefore, all handling procedures must be designed to mitigate these risks.
| Hazard Classification (Based on 4-bromo analog) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[4] |
| Skin Irritation | GHS07 | Warning | Causes skin irritation[1] |
| Eye Irritation | GHS07 | Warning | Causes eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | May cause respiratory irritation[1] |
| Combustibility | None | Warning | Combustible Solid[1][4] |
The Hierarchy of Controls: A Foundational Approach
Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the final line of defense; more effective control measures should always be implemented first.
Caption: Hierarchy of controls applied to chemical handling.
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.[5]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side-Shields & Face Shield | Rationale: Protects against splashes and airborne particles. The compound is an eye irritant.[1] A face shield provides a broader barrier of protection and is strongly recommended when handling larger quantities or preparing solutions.[6][7] |
| Skin/Body | Chemical-Resistant Gloves | Rationale: Prevents dermal contact. Morpholine derivatives can be absorbed through the skin.[2] Type: Nitrile or neoprene gloves are recommended.[1] Always inspect gloves before use and change them every 30-60 minutes or immediately if contamination is suspected.[7] |
| Laboratory Coat | Rationale: Protects skin and personal clothing from contamination. A standard lab coat is mandatory for all handling procedures.[1][8] | |
| Respiratory | Chemical Fume Hood | Rationale: This is an engineering control, but it is the primary method for respiratory protection. All handling of the solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
| N95 (US) or equivalent Dust Mask/Respirator | Rationale: Required when weighing the solid compound, even within a fume hood, to prevent inhalation of fine particulates.[1] For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] |
Operational Plan: Step-by-Step Handling Guide
Adherence to a strict, methodical workflow is critical for safety. This protocol outlines the standard procedure for handling this compound from retrieval to use.
Caption: Standard workflow for handling solid chemical reagents.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[1]
-
Label the container clearly with the full chemical name and appropriate hazard pictograms (GHS07).[1]
Emergency and Disposal Plan
Immediate and correct response to an exposure or spill is critical.
Spill Management
In the event of a spill, the following workflow must be initiated immediately.
Caption: Spill response workflow for this compound.
-
Small Spills (inside a fume hood): Contain the spill with an inert absorbent material like sand or vermiculite.[1] Carefully collect the material using non-sparking tools and place it into a labeled hazardous waste container.[1]
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and notify personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][11]
Disposal Plan
All waste containing this compound, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous chemical waste.[1]
-
Collect Waste: Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[1]
-
Labeling: The container must be labeled with the full chemical name and relevant hazard warnings.[1]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area with secondary containment.[1]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Never dispose of this chemical down the drain or in regular trash.[1]
References
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- BenchChem. (2025). Proper Disposal of 4-(4-Bromobenzyl)morpholine: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). 4-(4-Bromobenzyl)morpholine AldrichCPR.
- Shenyang East Chemical Science-Tech Co.,Ltd. (2024, October 5). Toxicity of morpholine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
